4-Chlorokynurenine
Descripción
about 80x sweeter than sucrose; structure in first source
Structure
2D Structure
Propiedades
IUPAC Name |
2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHZNDJQSRKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997196 | |
| Record name | 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75802-84-5 | |
| Record name | α,2-Diamino-4-chloro-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75802-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorokynurenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075802845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 4-Chlorokynurenine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chlorokynurenine (4-Cl-KYN), also known as AV-101, is a systemically administered prodrug that exerts its neurobiological effects through its active metabolite, 7-chloro-kynurenic acid (7-Cl-KYNA). This technical guide provides a comprehensive overview of the mechanism of action of 4-Cl-KYN, detailing its journey from administration to target engagement within the central nervous system (CNS). The core mechanism revolves around the selective antagonism of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor by 7-Cl-KYNA. This guide summarizes key quantitative data, provides detailed experimental methodologies for seminal studies, and includes visualizations of the critical pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Core Mechanism of Action
The mechanism of action of this compound is a multi-step process that involves transport across the blood-brain barrier, enzymatic conversion, and receptor-level antagonism within the brain.
Blood-Brain Barrier Permeation
4-Cl-KYN, an amino acid analog, is specifically designed to overcome the poor brain penetration of its active metabolite, 7-Cl-KYNA.[1][2] It achieves this by utilizing the large neutral amino acid transporter 1 (LAT1) at the blood-brain barrier for facilitated transport into the brain parenchyma.[3][4][5] This active transport mechanism ensures efficient delivery of the prodrug to its site of conversion.
Astrocytic Conversion to 7-Chloro-Kynurenic Acid
Once within the brain, 4-Cl-KYN is preferentially taken up by astrocytes.[6][7][8] Inside these glial cells, it undergoes an irreversible transamination reaction, catalyzed primarily by the enzyme kynurenine (B1673888) aminotransferase II (KAT-II), to form the active metabolite, 7-chloro-kynurenic acid (7-Cl-KYNA).[3][7][8][9][10][11][12]
Selective Antagonism of the NMDA Receptor Glycine Site
The therapeutic action of the 4-Cl-KYN cascade is mediated by 7-Cl-KYNA, which is a potent and highly selective competitive antagonist of the glycine co-agonist site (also known as the GlycineB site) on the GluN1 subunit of the NMDA receptor.[3][6][13][14][15][16] The binding of a co-agonist, either glycine or D-serine, to this site is a prerequisite for the activation of the NMDA receptor by glutamate (B1630785). By blocking this site, 7-Cl-KYNA noncompetitively inhibits NMDA receptor function, preventing ion channel opening even in the presence of glutamate.[13][14] This targeted antagonism avoids the more severe side effects associated with direct channel blockers or competitive antagonists at the glutamate binding site.[16]
Downstream Signaling and Efflux
The antidepressant-like effects of 7-Cl-KYNA are believed to be mediated, at least in part, by downstream signaling events that include the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][16] The efflux of 7-Cl-KYNA from the brain is an active process mediated by organic anion transporters, specifically OAT1/3 and MRP4.[4][5] This efflux can be inhibited by compounds such as probenecid, leading to a significant increase in the brain concentration and duration of action of 7-Cl-KYNA.[4][5]
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways involved in the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies [frontiersin.org]
- 3. Determination of kynurenic acid levels in rat brain microdialysis samples and changes in kynurenic acid levels induced by N-acetylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. neuromab.ucdavis.edu [neuromab.ucdavis.edu]
- 8. A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The glycine site of the N-methyl-D-aspartate receptor channel: differences between the binding of HA-966 and of 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human kynurenine aminotransferase II--reactivity with substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study on kynurenic acid production in the rat striatum by tryptophan enantiomers: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facilitated brain uptake of this compound and conversion to 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CHANGES IN CORTICAL KYNURENIC ACID BI-DIRECTIONALLY MODULATE PREFRONTAL GLUTAMATE LEVELS AS ASSESSED BY MICRODIALYSIS AND RAPID ELECTROCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. researchgate.net [researchgate.net]
The Journey of a Prodrug: An In-Depth Technical Guide to the Discovery and History of L-4-Chlorokynurenine
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-4-Chlorokynurenine (L-4-Cl-KYN), also known as AV-101, is a testament to the intricate journey of drug discovery, from initial synthesis to clinical investigation. Developed as a prodrug, its story is one of strategic molecular design aimed at overcoming the blood-brain barrier to deliver its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) co-agonist site. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and historical development of L-4-Chlorokynurenine, tailored for the scientific community. We will delve into the key experiments that defined its pharmacological profile, present quantitative data in a structured format, and visualize its metabolic and signaling pathways.
Discovery and Developmental History
The genesis of L-4-Chlorokynurenine is rooted in the quest for effective and well-tolerated NMDA receptor modulators for the treatment of central nervous system (CNS) disorders. The work of Professor Robert Schwartz at the University of Maryland, in collaboration with scientists at Marion Merrell Dow (later part of Sanofi), led to the discovery of AV-101.[1] The initial development was undertaken by Artemis Neuroscience, which was subsequently acquired by VistaGen Therapeutics in 2003.[1]
The primary challenge L-4-Cl-KYN was designed to address was the poor blood-brain barrier permeability of its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA). 7-Cl-KYNA is a potent antagonist at the glycine co-agonist site of the NMDA receptor, a target of significant interest for treating conditions associated with glutamatergic dysregulation, such as depression, neuropathic pain, and epilepsy.[2][3] By creating the L-amino acid prodrug, researchers aimed to utilize the large neutral amino acid transporter 1 (LAT1) to facilitate its entry into the brain, where it could be enzymatically converted to 7-Cl-KYNA.[4]
L-4-Cl-KYN has been the subject of numerous preclinical and clinical investigations. It showed promise in animal models of depression, neuropathic pain, and Huntington's disease.[1] The compound advanced to Phase I and Phase II clinical trials for treatment-resistant major depression.[1][5] However, a Phase II trial failed to demonstrate a significant difference in treatment effects compared to placebo.[1][5] Despite this setback, research into its potential for other indications, such as levodopa-induced dyskinesia in Parkinson's disease, has continued.[6]
More recently, a fascinating discovery revealed a natural biosynthetic pathway for L-4-Chlorokynurenine in the marine bacterium Saccharomonospora sp. CNQ-490, where it is a component of the lipopeptide antibiotic taromycin.[2][7] This finding has opened up possibilities for biocatalytic and chemoenzymatic synthesis approaches.[2][7]
Chemical Synthesis
The synthesis of L-4-Chlorokynurenine has evolved since its initial discovery, with early methods being suitable for laboratory-scale synthesis and more recent developments focusing on large-scale manufacturing.
Early Synthetic Approaches
Palfreyman et al. (1996) - U.S. Patent 5,547,991: This patent described the synthesis of a class of 4,6-disubstituted kynurenines, including L-4-chlorokynurenine. The general approach involved the reaction of a substituted aniline (B41778) with an appropriate acylating agent to form an intermediate that could be further elaborated to the kynurenine (B1673888) structure.
Salituro et al. (1994) - Enantioselective Synthesis: This method, published in the Journal of Medicinal Chemistry, provided a route to the enantiomerically pure L-isomer. The synthesis was not practical for large-scale production due to the use of hazardous reagents like trimethyl tin chloride, sodium hydride, and tert-butyllithium.[1]
Varasai et al. (1996) - Racemic Synthesis: A racemic synthesis of 4-chlorokynurenine was reported in the European Journal of Medicinal Chemistry. However, the separation of the enantiomers proved to be challenging.[8]
Modern Synthesis for Large-Scale Manufacturing (VistaGen Therapeutics)
Recognizing the limitations of earlier methods for commercial production, VistaGen Therapeutics developed and patented a more scalable and efficient synthesis route. The following is a general overview of the process described in patent WO/2014/152752.
Experimental Protocol: Synthesis of L-4-Chlorokynurenine (Adapted from WO/2014/152752) [9]
-
Acylation: Aniline is acylated with chloroacetonitrile (B46850) in the presence of aluminum trihalide and boron trihalide in toluene (B28343) at a controlled temperature.
-
Alkylation: The resulting acylated aniline is alkylated with acetamido diethyl malonate in the presence of an alkali metal salt, such as sodium iodide.
-
Decarboxylation: The diethyl ester intermediate is then decarboxylated to yield the acylated kynurenine compound.
-
Enzymatic Resolution: The final step involves the resolution of the acylated kynurenine compound using an acylase enzyme to afford the desired L-4-chlorokynurenine.
-
Purification: The crude product is purified by dissolution in an alkaline solution (e.g., LiOH), filtration, and subsequent precipitation by adjusting the pH with an acid (e.g., HCl). The purified solid is then washed and dried.
Mechanism of Action
L-4-Chlorokynurenine is a prodrug that is inactive at the NMDA receptor itself. Its therapeutic effects are mediated by its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA).
Transport across the Blood-Brain Barrier and Enzymatic Conversion
L-4-Cl-KYN is transported across the blood-brain barrier via the large neutral amino acid transporter 1 (LAT1).[4] Once in the central nervous system, it is taken up by astrocytes and converted to 7-Cl-KYNA by the enzyme kynurenine aminotransferase (KAT).[1][10]
Antagonism of the NMDA Receptor Glycine Site
7-Cl-KYNA acts as a selective and potent competitive antagonist at the glycine co-agonist site (also known as the GlycineB site) on the GluN1 subunit of the NMDA receptor.[6][11] The binding of a co-agonist, either glycine or D-serine, to this site is essential for the activation of the NMDA receptor by glutamate (B1630785). By blocking this site, 7-Cl-KYNA prevents the opening of the receptor's ion channel, thereby inhibiting the influx of Ca2+ and Na+ ions and reducing glutamatergic neurotransmission.[12]
Downstream Signaling
The antagonism of the NMDA receptor by 7-Cl-KYNA is thought to initiate a cascade of downstream signaling events that contribute to its potential therapeutic effects. One hypothesis, similar to that for other rapid-acting antidepressants like ketamine, involves the disinhibition of GABAergic interneurons, leading to a surge in glutamate release. This glutamate surge then preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, resulting in the release of brain-derived neurotrophic factor (BDNF) and subsequent synaptogenesis.[10]
References
- 1. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Effects of (+)-HA-966 and 7-chlorokynurenic acid on the kinetics of N-methyl-D-aspartate receptor agonist responses in rat cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Chlorokynurenic acid | GluR | NMDAR | TargetMol [targetmol.com]
- 8. EP2970097B1 - Methods for the synthesis of chiral kynurenine compounds - Google Patents [patents.google.com]
- 9. WO2014152752A1 - Methods for the synthesis of chiral kynurenine compounds - Google Patents [patents.google.com]
- 10. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of 4-Chlorokynurenine in the Kynurenine Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 4-Chlorokynurenine (4-Cl-KYN), a pivotal molecule in the modulation of the kynurenine (B1673888) pathway for therapeutic purposes. 4-Cl-KYN, known by its developmental code name AV-101, is a prodrug of the potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, 7-chlorokynurenic acid (7-Cl-KYNA). This document elucidates the mechanism of action, pharmacokinetic profile, and therapeutic potential of 4-Cl-KYN. It consolidates quantitative data from preclinical and clinical studies into structured tables for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for key assays and models relevant to the study of 4-Cl-KYN, alongside visualizations of critical pathways and experimental workflows to facilitate a comprehensive understanding of its role and applications in neuroscience and drug development.
Introduction: The Kynurenine Pathway and its Neuromodulatory Significance
The kynurenine pathway (KP) is the principal metabolic route of the essential amino acid L-tryptophan in mammals, accounting for the catabolism of approximately 99% of ingested tryptophan not utilized for protein synthesis.[1] This intricate pathway, initially recognized for its role in generating nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), has garnered significant attention for its production of a spectrum of neuroactive metabolites.[1][2] These metabolites can exert both neuroprotective and neurotoxic effects, and their imbalance is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including depression, schizophrenia, and neurodegenerative diseases like Parkinson's and Huntington's disease.[3][4]
Two key neuroactive metabolites of the KP are kynurenic acid (KYNA) and quinolinic acid (QUIN). KYNA is an antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor and also modulates other glutamate (B1630785) receptors, exhibiting neuroprotective properties.[5][6] Conversely, QUIN is an NMDA receptor agonist and a potent neurotoxin, contributing to excitotoxicity and neuroinflammation.[1][6] The balance between the neuroprotective and neurotoxic branches of the KP is a critical determinant of neuronal health and function.
This compound (AV-101): A Prodrug Approach to Modulating the Kynurenine Pathway
This compound (L-4-Cl-KYN), also known as AV-101, is a synthetic, orally active small molecule designed as a prodrug of 7-chlorokynurenic acid (7-Cl-KYNA).[7][8] 7-Cl-KYNA is a highly potent and selective antagonist of the NMDA receptor at the strychnine-insensitive glycine co-agonist site.[7] While 7-Cl-KYNA itself has poor blood-brain barrier permeability, 4-Cl-KYN is readily transported into the central nervous system (CNS) via the large neutral amino acid transporter 1 (LAT1).[8]
Once in the CNS, 4-Cl-KYN is converted to the active metabolite 7-Cl-KYNA by kynurenine aminotransferases (KATs), primarily within astrocytes.[8] This targeted delivery and conversion mechanism allows for the localized modulation of NMDA receptor activity in the brain, offering a promising therapeutic strategy for conditions associated with NMDA receptor hyperexcitability.
Mechanism of Action
The therapeutic effects of 4-Cl-KYN are primarily mediated by its active metabolite, 7-Cl-KYNA.
-
NMDA Receptor Antagonism: 7-Cl-KYNA is a competitive antagonist at the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[7] Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. By blocking the glycine binding site, 7-Cl-KYNA allosterically inhibits NMDA receptor activation, thereby reducing calcium influx and downstream signaling cascades associated with excitotoxicity.
-
Modulation of Glutamatergic Neurotransmission: By attenuating excessive NMDA receptor activity, 7-Cl-KYNA can help to restore normal glutamatergic homeostasis, which is dysregulated in various neurological and psychiatric disorders.
The overall mechanism involves a multi-step process from administration to target engagement:
Figure 1: Mechanism of action of this compound (4-Cl-KYN).
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for 4-Cl-KYN and its active metabolite, 7-Cl-KYNA, from various preclinical and clinical studies.
| Compound | Parameter | Value | Assay/Model | Reference |
| 7-Cl-KYNA | IC50 | 0.56 µM | [3H]glycine binding assay (rat cortical slices) | [9] |
| 7-Cl-KYNA | Ki | 0.7-1 µM | Inhibition of [3H]glycine binding and [3H]TCP association | [10] |
| 4-Cl-KYN | Transport (Km) | 105 ± 14 µM | In situ brain perfusion (rat) | [7] |
| 4-Cl-KYN | Transport (Vmax) | 16.9 ± 2.3 nmol min-1 g-1 | In situ brain perfusion (rat) | [7] |
Table 1: In Vitro Binding and Transport Kinetics
| Drug | Dose | Effect | Animal Model | Reference |
| AV-101 | 250 mg/kg | ~27-29% reduction in mean dyskinesia score | MPTP-induced dyskinesia in monkeys | [4] |
| AV-101 | 25 & 125 mg/kg | Significant decrease in immobility time | Mouse Forced Swim Test | [11] |
| AV-101 | Not specified | Similar efficacy to pregabalin | Chung ligation model of neuropathic pain (rat) | [6] |
| AV-101 with Probenecid | Not specified | Up to 885-fold increase in brain ECF concentration of 7-Cl-KYNA | Rat microdialysis | [12][13] |
Table 2: In Vivo Efficacy in Animal Models
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 4-Cl-KYN.
Kynurenine Aminotransferase (KAT) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against KAT enzymes.
Materials:
-
Recombinant human KAT-II enzyme
-
L-kynurenine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP, co-factor)
-
Test compound (e.g., 4-Cl-KYN)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Formic acid (to stop the reaction)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and fluorescence detector
Procedure:
-
Prepare a reaction mixture containing reaction buffer, PLP, and α-ketoglutarate.
-
Add the test compound at various concentrations to the reaction mixture.
-
Pre-incubate the mixture with the KAT-II enzyme for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding L-kynurenine.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding formic acid.
-
Analyze the formation of kynurenic acid by HPLC with fluorescence detection (Excitation: 344 nm, Emission: 398 nm).
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Figure 2: Workflow for a KAT inhibition assay.
In Vivo Microdialysis for 7-Cl-KYNA Measurement
This protocol outlines the procedure for measuring extracellular levels of 7-Cl-KYNA in the brain of a freely moving rat following systemic administration of 4-Cl-KYN.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12, 4 mm membrane)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
4-Cl-KYN solution for injection
-
LC-MS/MS system for analysis
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). Secure the cannula with dental cement. Allow the animal to recover for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for at least 2 hours to establish a stable baseline.
-
Drug Administration: Administer 4-Cl-KYN (e.g., intraperitoneally).
-
Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for 7-Cl-KYNA concentrations using a validated LC-MS/MS method.
-
Data Analysis: Express the results as a percentage of the baseline concentration.
Figure 3: Experimental workflow for in vivo microdialysis.
Mouse Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant-like activity.
Materials:
-
Male CD-1 mice (25-30 g)
-
Cylindrical glass beakers (25 cm tall, 10 cm diameter)
-
Water (23-25°C)
-
Test compound (e.g., 4-Cl-KYN), positive control (e.g., ketamine), and vehicle
-
Video recording and analysis software
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer the test compound, positive control, or vehicle at a specified time before the test (e.g., 60 minutes).
-
Test Session: Place each mouse individually into a beaker filled with water to a depth of 15 cm. The total duration of the test is 6 minutes.
-
Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
Data Analysis: Compare the immobility time between the different treatment groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Therapeutic Potential and Clinical Development
The unique mechanism of action and favorable preclinical profile of 4-Cl-KYN (AV-101) have prompted its investigation for several CNS disorders.
-
Major Depressive Disorder (MDD): Preclinical studies demonstrated rapid and sustained antidepressant-like effects of AV-101, similar to ketamine, in rodent models of depression.[14] However, a Phase II clinical trial in patients with treatment-resistant depression did not show a significant difference between AV-101 and placebo.[7]
-
Levodopa-Induced Dyskinesia (LID) in Parkinson's Disease: In a primate model of Parkinson's disease, AV-101 significantly reduced levodopa-induced dyskinesia without compromising the anti-parkinsonian effects of levodopa.[2][15] This suggests a potential therapeutic role for AV-101 in managing the motor complications of long-term dopamine (B1211576) replacement therapy.
-
Neuropathic Pain: Preclinical studies have shown that AV-101 has analgesic effects in animal models of neuropathic pain, with an efficacy comparable to established treatments like pregabalin.[6]
-
Other Indications: The neuroprotective properties of 7-Cl-KYNA suggest that 4-Cl-KYN could be beneficial in other conditions characterized by excitotoxicity, such as epilepsy and Huntington's disease.[2]
Conclusion
This compound represents a sophisticated prodrug strategy for targeting the NMDA receptor in the CNS. Its ability to cross the blood-brain barrier and undergo conversion to the potent antagonist 7-Cl-KYNA in astrocytes offers a targeted approach to modulating glutamatergic neurotransmission. While clinical development for depression has faced challenges, the promising preclinical data in levodopa-induced dyskinesia and neuropathic pain underscore the continued therapeutic potential of this compound. Further research, potentially exploring combination therapies to enhance brain concentrations of 7-Cl-KYNA, may unlock the full clinical utility of 4-Cl-KYN in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive resource for researchers and drug developers to understand and further investigate the role of this compound in the kynurenine pathway and its potential as a therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of L-4-Chlorokynurenine, a Lipopeptide Antibiotic Non-Proteinogenic Amino Acid and Antidepressant Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CHANGES IN CORTICAL KYNURENIC ACID BI-DIRECTIONALLY MODULATE PREFRONTAL GLUTAMATE LEVELS AS ASSESSED BY MICRODIALYSIS AND RAPID ELECTROCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novaremed.com [novaremed.com]
- 7. AV-101, a Pro-Drug Antagonist at the NMDA Receptor Glycine Site, Reduces L-Dopa Induced Dyskinesias in MPTP Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Role of Transporters and Enzymes in Metabolism and Distribution of this compound (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Chloro-L-kynurenine as fluorescent amino acid in natural peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic MPTP administration regimen in monkeys: a model of dopaminergic and non-dopaminergic cell loss in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 14. AV-101, a Pro-Drug Antagonist at the NMDA Receptor Glycine Site, Reduces L-Dopa Induced Dyskinesias in MPTP Monkeys - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 15. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of 4-Chlorokynurenine in Rodents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of 4-Chlorokynurenine (4-Cl-KYN), a prodrug of the N-methyl-D-aspartate (NMDA) receptor antagonist, 7-chlorokynurenic acid (7-Cl-KYNA). This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to support ongoing research and development in the field of neurotherapeutics.
Introduction
This compound (also known as AV-101) is a systemically administered prodrug designed to deliver its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), to the central nervous system.[1] 7-Cl-KYNA is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor.[1] Due to its poor ability to cross the blood-brain barrier, direct administration of 7-Cl-KYNA is not therapeutically viable.[2] 4-Cl-KYN, however, is actively transported across the blood-brain barrier and subsequently converted to 7-Cl-KYNA within astrocytes.[1][2] Understanding the pharmacokinetic profile of 4-Cl-KYN in preclinical rodent models is crucial for predicting its efficacy and safety in humans.
Signaling Pathway and Mechanism of Action
The therapeutic effect of 4-Cl-KYN is mediated by its conversion to 7-Cl-KYNA and the subsequent modulation of NMDA receptor activity. This pathway is critical for understanding the drug's mechanism of action.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters of 4-Cl-KYN in rodents. Data is compiled from various studies and presented for comparative analysis. It is important to note that experimental conditions such as vehicle, strain, and analytical methods may vary between studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (%) | Reference |
| Oral | 500 | N/A | N/A | N/A | N/A | N/A | [3] |
| Subcutaneous | 25 | N/A | N/A | N/A | N/A | N/A | [4] |
| Intraperitoneal | 56 | N/A | N/A | N/A | N/A | N/A | [1] |
| Intraperitoneal | 167 | N/A | N/A | N/A | N/A | N/A | [1] |
| Intraperitoneal | 500 | N/A | N/A | N/A | N/A | N/A | [1] |
N/A: Not available in the reviewed literature.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (%) | Reference |
| Intraperitoneal | 25 | N/A | N/A | N/A | 2-3 hours | 39-84 (oral, general rodents) | [2] |
| Intraperitoneal | 125 | N/A | N/A | N/A | 2-3 hours | 39-84 (oral, general rodents) | [2] |
N/A: Not available in the reviewed literature. Bioavailability and half-life data are for general rodents and may not be specific to this study.
Table 3: Brain and Plasma Concentrations of 4-Cl-KYN and its Metabolite 7-Cl-KYNA in Rodents
| Species | 4-Cl-KYN Dose (mg/kg) & Route | Tissue | Analyte | Concentration | Time Point | Reference |
| Rat | 100 µM (perfusion) | Cortex | 4-Cl-KYN | ~1.5 nmol/g | 20 sec | [5][6] |
| Rat | 100 µM (perfusion) | Cortex | 7-Cl-KYNA | ~0.5 nmol/g | 20 sec | [5][6] |
| Rat | 500 µM (perfusion) | Cortex | 4-Cl-KYN | ~4.5 nmol/g | 20 sec | [5][6] |
| Rat | 500 µM (perfusion) | Cortex | 7-Cl-KYNA | ~1.5 nmol/g | 20 sec | [5][6] |
| Rat | 500 (oral) | Plasma | 4-Cl-KYN | 53% of total radioactivity | 1 hour | [3] |
| Rat | 167 (i.p.) | Brain | 7-Cl-KYNA | > IC50 | N/A | [1] |
| Rat | 500 (i.p.) | Brain | 7-Cl-KYNA | > IC50 | N/A | [1] |
| Mouse | 25 (i.p.) | Plasma | 7-Cl-KYNA | Cmax: 3.9 µg/mL | N/A | [2] |
| Mouse | 125 (i.p.) | Plasma | 7-Cl-KYNA | Cmax: 18.0 µg/mL | N/A | [2] |
IC50: Half maximal inhibitory concentration. N/A: Not available.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of pharmacokinetic studies. The following sections outline typical experimental protocols for investigating the pharmacokinetics of 4-Cl-KYN in rodents.
Animal Models and Dosing
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used.[3][7]
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.[7]
-
Dosing:
-
Oral (p.o.): 4-Cl-KYN is typically dissolved in a suitable vehicle (e.g., water, saline) and administered via oral gavage. Doses in rats have included 500 mg/kg.[3]
-
Intraperitoneal (i.p.): The compound is dissolved in a sterile vehicle and injected into the peritoneal cavity. Doses in rats have ranged from 56 to 500 mg/kg, and in mice from 25 to 125 mg/kg.[1][2]
-
Subcutaneous (s.c.): 4-Cl-KYN is dissolved in a sterile vehicle for subcutaneous injection. A dose of 25 mg/kg has been used in rats.[4]
-
Sample Collection
A typical workflow for a rodent pharmacokinetic study is illustrated below.
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing. For rats and mice, this can be done via tail vein, saphenous vein, or retro-orbital sinus bleeding for interim samples.[8] Terminal blood collection is often performed via cardiac puncture.[8] Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.[7]
-
Brain Tissue Collection: Following the final blood collection, animals are euthanized, and brains are rapidly excised, rinsed with cold saline, and frozen for later analysis.[7]
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of 4-Cl-KYN and 7-Cl-KYNA in biological matrices.
-
Sample Preparation:
-
Protein Precipitation: Plasma or brain homogenate samples are treated with a precipitating agent, such as acetonitrile (B52724) or methanol, often containing an internal standard.[9]
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant is transferred to a clean tube for analysis.
-
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the parent and product ions of 4-Cl-KYN and 7-Cl-KYNA.
-
Logical Relationship for Drug Development
The study of 4-Cl-KYN pharmacokinetics in rodents is a critical component of its preclinical development. The logical flow from basic pharmacokinetic understanding to clinical application is outlined below.
Conclusion
The pharmacokinetic profile of this compound in rodents demonstrates its suitability as a prodrug for delivering 7-Cl-KYNA to the brain. It exhibits oral bioavailability and is rapidly transported across the blood-brain barrier. While the available quantitative data is somewhat fragmented across different studies, the collective evidence supports the mechanism of action and provides a foundation for further investigation. The experimental protocols outlined in this guide offer a framework for conducting robust pharmacokinetic studies to further elucidate the disposition of 4-Cl-KYN and to inform the design of future clinical trials. A more systematic evaluation and reporting of key pharmacokinetic parameters in standardized rodent models would greatly benefit the field.
References
- 1. Characterization of the Effects of L-4-Chlorokynurenine on Nociception in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Transporters and Enzymes in Metabolism and Distribution of this compound (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cuprizone markedly decreases kynurenic acid levels in the rodent brain tissue and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of kynurenine levels in rat plasma by high-performance liquid chromatography with pre-column fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Conversion of 4-Chlorokynurenine to 7-Chloro-kynurenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic conversion of the prodrug 4-Chlorokynurenine (4-Cl-KYN) to its active metabolite, 7-Chloro-kynurenic acid (7-Cl-KYNA). 7-Cl-KYNA is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor, a target of significant interest for the development of therapeutics for central nervous system (CNS) disorders. This document details the biochemical transformation, the enzymes involved, and methodologies for its analysis. It is intended to serve as a resource for researchers in pharmacology, neuroscience, and drug development.
Introduction
This compound (also known as AV-101) is a prodrug designed to overcome the poor blood-brain barrier permeability of its active metabolite, 7-Chloro-kynurenic acid (7-Cl-KYNA).[1][2] Once in the central nervous system, 4-Cl-KYN is enzymatically converted to 7-Cl-KYNA, which then exerts its pharmacological effects by antagonizing the glycine site of the NMDA receptor.[3][4] This conversion is a critical step in the mechanism of action of 4-Cl-KYN and understanding its kinetics and the enzymes responsible is paramount for the development of novel therapeutics. The conversion is primarily carried out by a family of enzymes known as kynurenine (B1673888) aminotransferases (KATs), which are predominantly located in astrocytes.[1][4]
Enzymatic Conversion Pathway
The transamination of this compound results in the formation of an unstable intermediate, 4-(2-amino-4-chlorophenyl)-2,4-dioxobutanoate, which then undergoes rapid intramolecular cyclization to yield the stable product, 7-Chloro-kynurenic acid. This reaction is catalyzed by kynurenine aminotransferases (KATs), a group of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes.[5]
Kynurenine Aminotransferases (KATs)
Four main isoforms of kynurenine aminotransferase have been identified in mammals: KAT I, KAT II, KAT III, and KAT IV. While all isoforms can catalyze the conversion of kynurenine and its analogs, they exhibit different substrate specificities, kinetic properties, and tissue distribution. KAT II is considered the primary enzyme responsible for the synthesis of kynurenic acid in the brain under physiological conditions.
Quantitative Data: Enzyme Kinetics
Table 1: Kinetic Parameters of Human KAT Isozymes with L-Kynurenine
| Enzyme | Co-substrate | Km (mM) for L-Kynurenine | Vmax or kcat | Reference |
| KAT I | Pyruvate (10 mM) | ~0.77 | - | [6] |
| KAT I | 2-Oxoglutarate (1 mM) | ~0.515 (pH 7.4) | - | [6] |
| KAT I | 2-Oxoglutarate (1 mM) | ~0.022 (pH 10.0) | - | [6] |
| KAT II | 2-Oxoglutarate (1 mM) | 0.28 ± 0.03 | 1.8 ± 0.04 µmol/min/mg | [7] |
Table 2: Kinetic Parameters of Rat KAT Isozymes with L-Kynurenine
| Enzyme | Co-substrate | Km (mM) for L-Kynurenine | Vmax or kcat | Reference |
| KAT I | Pyruvate | 0.45 | 11.1 nmol/mg protein/h | [8] |
| KAT II | Pyruvate | 0.032 | 1.8 nmol/mg protein/h | [8] |
Note: The absence of specific kinetic data for 4-Cl-KYN highlights a key area for future research to fully elucidate its metabolic profile.
Experimental Protocols
In Vitro Enzymatic Assay for KAT Activity
This protocol is adapted from methods used for measuring the conversion of L-kynurenine to kynurenic acid and can be applied to assess the conversion of 4-Cl-KYN to 7-Cl-KYNA.
Materials:
-
Recombinant human or rat KAT isozyme (I, II, III, or IV)
-
This compound (substrate)
-
α-Ketoglutarate or Pyruvate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Potassium phosphate (B84403) buffer or Tris-HCl buffer
-
Formic acid (to stop the reaction)
-
HPLC system with a C18 column and UV or fluorescence detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the appropriate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4 for KAT II), PLP (e.g., 50 µM), α-ketoglutarate (e.g., 5 mM), and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the purified KAT enzyme (e.g., 1 µg) to the reaction mixture. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution, such as 0.8 M formic acid.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated protein (e.g., 14,000 x g for 10 minutes).
-
Analysis: Analyze the supernatant for the presence of 7-Cl-KYNA and remaining 4-Cl-KYN using a validated HPLC method.
HPLC Method for Quantification of 4-Cl-KYN and 7-Cl-KYNA
High-Performance Liquid Chromatography (HPLC) is the standard technique for the separation and quantification of 4-Cl-KYN and 7-Cl-KYNA.
Table 3: Example HPLC Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid |
| Gradient | Optimized for baseline separation (e.g., start with a low percentage of A, ramp up to elute compounds) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Injection Volume | 10-20 µL |
| Detection | UV at a wavelength optimized for both compounds (e.g., ~340 nm) or Mass Spectrometry (MS) for higher sensitivity and specificity |
Note: Method validation, including linearity, accuracy, precision, and specificity, is crucial for reliable quantification.
Signaling and Broader Context
The enzymatic conversion of 4-Cl-KYN to 7-Cl-KYNA is a key step in a larger signaling context. 4-Cl-KYN is transported into astrocytes via the Large Neutral Amino Acid Transporter 1 (LAT1). Inside the astrocyte, KATs convert it to 7-Cl-KYNA, which is then released into the synaptic cleft. There, it antagonizes the glycine site of the NMDA receptor on neurons, thereby modulating glutamatergic neurotransmission.
Conclusion
The enzymatic conversion of this compound to 7-Chloro-kynurenic acid by kynurenine aminotransferases is a fundamental process for the pharmacological activity of this promising CNS drug candidate. This guide provides a foundational understanding of this conversion, including the enzymes involved, quantitative data for the natural substrate, and detailed experimental protocols for its study. Further research to determine the specific kinetic parameters of KAT isozymes with 4-Cl-KYN will be crucial for a more complete understanding and for the optimization of therapeutic strategies targeting the kynurenine pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenic acid and kynurenine aminotransferase in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical Characterization of Kynurenine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of human brain kynurenine aminotransferases using [3H]kynurenine as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate specificity and structure of human aminoadipate aminotransferase/kynurenine aminotransferase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The preferred route of kynurenine metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prodrug 4-Chlorokynurenine: A Technical Guide to its Antagonistic Action at the NMDA Receptor Glycine Site
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chlorokynurenine (4-CK), and its orally bioavailable prodrug form, L-4-chlorokynurenine (AV-101), represent a significant area of investigation in the modulation of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive technical overview of 4-CK's mechanism of action, focusing on its conversion to the active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the NMDA receptor's glycine (B1666218) co-agonist site. We will delve into the quantitative aspects of its binding affinity, preclinical efficacy in behavioral models, and the outcomes of clinical investigations. Detailed experimental protocols and visualizations of the relevant signaling pathways are provided to facilitate a deeper understanding and guide future research and development efforts. While showing promise in preclinical studies as a rapid-acting antidepressant without the psychotomimetic side effects of channel blockers like ketamine, its clinical translation has faced challenges.
Mechanism of Action: From Prodrug to Active Antagonist
This compound is a prodrug that readily crosses the blood-brain barrier via the large neutral amino acid transporter (LAT1).[1] Once in the central nervous system, it is enzymatically converted by kynurenine (B1673888) aminotransferase, primarily within astrocytes, to its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA).[2][3] 7-Cl-KYNA is a potent and selective competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[4][5][6] The binding of a co-agonist, either glycine or D-serine, to this site is a prerequisite for the channel opening by the primary agonist, glutamate. By blocking this site, 7-Cl-KYNA effectively inhibits NMDA receptor activation, preventing the influx of Ca2+ ions and subsequent downstream signaling cascades.
Quantitative Data
Binding Affinity of 7-Chlorokynurenic Acid at the NMDA Receptor Glycine Site
The affinity of 7-Cl-KYNA for the glycine binding site has been determined through radioligand binding assays.
| Compound | Parameter | Value | Species | Assay Details | Reference |
| 7-Chlorokynurenic acid | IC₅₀ | 0.56 µM | Rat | Inhibition of [³H]glycine binding to cortical membranes. | [4][5][6] |
| 7-Chlorokynurenic acid | Kᵢ | 0.7 - 1 µM | Rat | Inhibition of [³H]glycine binding and [³H]TCP association with the NMDA receptor. | [4] |
Pharmacokinetics of this compound (AV-101) and 7-Chlorokynurenic Acid
The pharmacokinetic profile of 4-CK and its conversion to 7-Cl-KYNA are critical for its therapeutic potential.
| Compound | Parameter | Value | Species | Route of Administration | Reference |
| This compound | Bioavailability | 39 - 84% | Rodents | Oral | |
| This compound | Bioavailability | ≥ 31% | Humans | Oral | |
| This compound | Elimination Half-life | 2 - 3 hours | Not Specified | Not Specified | |
| This compound | Kₘ (BBB transport) | 105 ± 14 µM | Rat | In situ brain perfusion | [7] |
| This compound | Vₘₐₓ (BBB transport) | 16.9 ± 2.3 nmol/min/g | Rat | In situ brain perfusion | [7] |
| 7-Chlorokynurenic acid | Peak Extracellular Concentration (Hippocampus) | 100 ± 16 nM | Mouse | 25 mg/kg 4-Cl-KYN (i.p.) |
Preclinical Efficacy: Forced Swim Test
The forced swim test is a widely used behavioral model to assess antidepressant-like activity.
| Compound | Dose (mg/kg, i.p.) | Species | Effect on Immobility Time | Reference |
| This compound | 25 | Mouse | Significant decrease | [8] |
| This compound | 125 | Mouse | Significant decrease | [8] |
Clinical Trial Outcomes for AV-101
Clinical trials have investigated the efficacy of AV-101 in major depressive disorder.
| Trial Identifier | Phase | Indication | Primary Endpoint | Outcome | Reference |
| NCT03078322 | II | Major Depressive Disorder | Change in Montgomery-Asberg Depression Rating Scale (MADRS) total score | Did not differentiate from placebo. | [9] |
| NCT02484456 | II | Treatment-Resistant Depression | Change in Hamilton Depression Rating Scale (HDRS) score | No significant improvement compared to placebo. | [10][11] |
Experimental Protocols
Competitive Radioligand Binding Assay for NMDA Glycine Site
This protocol outlines the methodology to determine the binding affinity of a compound for the NMDA receptor glycine site.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ) of a test compound.
Materials:
-
Rat cortical membranes
-
[³H]glycine (Radioligand)
-
Test compound (e.g., 7-chlorokynurenic acid)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.
-
Assay Setup: In a 96-well plate, add rat cortical membranes, a fixed concentration of [³H]glycine, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of NMDA receptor-mediated currents in cultured neurons.
Objective: To measure the effect of a test compound on NMDA receptor currents.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
External solution (containing NMDA, glycine, and blockers for other channels)
-
Internal pipette solution
-
Test compound (e.g., 7-chlorokynurenic acid)
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Cell Identification: Identify a healthy neuron under a microscope.
-
Seal Formation: Approach the neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and apply the external solution containing NMDA and glycine to elicit an inward current.
-
Drug Application: Perfuse the cell with the external solution containing the test compound and record the change in the NMDA-evoked current.
-
Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current before and after the application of the test compound to determine the percentage of inhibition.
Forced Swim Test in Mice
This protocol details the forced swim test, a behavioral assay for assessing antidepressant-like effects.
Objective: To evaluate the effect of a test compound on the duration of immobility.
Materials:
-
Male mice (e.g., C57BL/6)
-
Cylindrical glass beakers (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment
-
Test compound (e.g., this compound) and vehicle control
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) at a specific time before the test (e.g., 30 minutes).
-
Test Session: Gently place each mouse individually into a beaker of water for a 6-minute session.
-
Recording: Video record the entire session for later analysis.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
Data Analysis: Compare the mean duration of immobility between the drug-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Visualization of Pathways and Workflows
Signaling Pathway of NMDA Receptor Glycine Site Antagonism
The following diagram illustrates the proposed signaling pathway affected by the antagonism of the NMDA receptor glycine site by 7-Cl-KYNA, leading to downstream effects on the ERK/CREB pathway, which is implicated in antidepressant responses.
Caption: Signaling pathway of 7-Cl-KYNA at the NMDA receptor.
Experimental Workflow for Preclinical Evaluation
This diagram outlines the typical workflow for the preclinical assessment of a novel NMDA receptor glycine site antagonist.
Caption: Preclinical evaluation workflow for NMDA glycine site antagonists.
Logical Relationship of 4-CK Action
This diagram illustrates the logical progression from the administration of the prodrug to the observed biological effects.
Caption: Logical flow of this compound's action.
Conclusion
This compound, through its active metabolite 7-chlorokynurenic acid, serves as a valuable tool for investigating the therapeutic potential of NMDA receptor glycine site antagonism. Preclinical studies have demonstrated its antidepressant-like effects and a favorable safety profile compared to NMDA receptor channel blockers. However, clinical trials with AV-101 for major depressive disorder have not yet demonstrated significant efficacy, suggesting that challenges in achieving adequate target engagement in humans may exist. Future research should focus on optimizing dosing strategies, potentially exploring co-administration with agents that enhance its central nervous system bioavailability, and further elucidating the downstream signaling pathways to better understand its mechanism of action and identify patient populations that may benefit from this therapeutic approach. The detailed methodologies and data presented in this guide are intended to support these ongoing efforts in the scientific and drug development communities.
References
- 1. Probenecid Increases the Concentration of 7-Chlorokynurenic Acid Derived from the Prodrug this compound within the Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Role of Transporters and Enzymes in Metabolism and Distribution of this compound (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine site associated with the NMDA receptor modulates long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facilitated brain uptake of this compound and conversion to 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preclinical Profile of 4-Chlorokynurenine (AV-101) in Depression Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chlorokynurenine (4-Cl-KYN), also known as AV-101, is a novel, orally active prodrug with potential as a rapid-acting antidepressant. Preclinical studies in rodent models of depression have demonstrated its efficacy, favorable safety profile, and a distinct mechanism of action compared to traditional antidepressants and even the rapid-acting glutamatergic modulator, ketamine. This technical guide provides an in-depth overview of the preclinical data for 4-Cl-KYN, focusing on its mechanism of action, efficacy in validated depression models, and key experimental methodologies. All quantitative data are summarized for clarity, and signaling pathways and experimental workflows are visually represented.
Mechanism of Action
This compound is a prodrug that readily crosses the blood-brain barrier via the large neutral amino acid transporter.[1] Once in the central nervous system, it is rapidly converted into its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), primarily within astrocytes by the enzyme kynurenine (B1673888) aminotransferase.[2][3] 7-Cl-KYNA is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the GluN1 subunit of the N-methyl-D-aspartate (NMDA) receptor.[2][4] By blocking this site, 7-Cl-KYNA inhibits NMDA receptor function. This action is believed to trigger a downstream cascade involving the potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated neurotransmission, a crucial step for its antidepressant-like effects.[4][5] Notably, this mechanism differs from ketamine, which is a non-competitive channel blocker of the NMDA receptor.[4] This distinction may account for the observed lack of ketamine-like psychotomimetic and rewarding side effects with 4-Cl-KYN administration.[2]
Preclinical Efficacy in Depression Models
The antidepressant-like effects of 4-Cl-KYN have been evaluated in several well-established rodent models of depression. These studies consistently demonstrate rapid and sustained efficacy following a single administration.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant efficacy. A single intraperitoneal (i.p.) injection of 4-Cl-KYN resulted in a dose-dependent and significant reduction in immobility time in mice, an indicator of an antidepressant-like effect.[2] The effect was observed as early as 1 hour post-administration and was sustained for at least 24 hours.[2]
| Compound | Dose (mg/kg, i.p.) | Time Point | Outcome | Reference |
| 4-Cl-KYN | 0.2, 1, 5 | 1 hour | No significant effect | [2] |
| 4-Cl-KYN | 25, 125 | 1 hour | Significant decrease in immobility | [2] |
| 4-Cl-KYN | 25, 125 | 24 hours | Significant decrease in immobility | [2] |
| Ketamine | 10 | 1 hour & 24 hours | Significant decrease in immobility | [2] |
| Fluoxetine | 20 | 1 hour | Significant decrease in immobility | [2] |
| Fluoxetine | 20 | 24 hours | No significant effect | [2] |
Learned Helplessness (LH)
The Learned Helplessness paradigm models stress-induced depression. Mice exposed to inescapable foot shocks that subsequently fail to escape a shock in a new environment are considered "helpless." A single administration of 4-Cl-KYN significantly reduced the number of escape failures in helpless mice 24 hours after treatment, and this effect was remarkably persistent, lasting for at least 7 days.[2]
| Compound | Dose (mg/kg, i.p.) | Time Point | Outcome | Reference |
| 4-Cl-KYN | 25 | 24 hours | Significant reduction in escape failures | [2] |
| 4-Cl-KYN | 25 | 7 days | Significant reduction in escape failures | [2] |
| Ketamine | 10 | 24 hours & 7 days | Significant reduction in escape failures | [2] |
| Fluoxetine | 20 | 24 hours & 7 days | No significant effect | [2] |
Novelty-Suppressed Feeding Test (NSFT)
The Novelty-Suppressed Feeding Test assesses anxiety- and depression-related behaviors. Food-deprived mice are placed in a novel, brightly lit environment with a food pellet in the center. A longer latency to begin eating is interpreted as increased anxiety/depressive-like behavior. 4-Cl-KYN administration significantly reduced the latency to feed without affecting home-cage food consumption, indicating an anxiolytic and antidepressant-like effect.[2]
| Compound | Dose (mg/kg, i.p.) | Outcome | Reference |
| 4-Cl-KYN | 25, 125 | Significant decrease in latency to feed | [2] |
| Ketamine | 10 | Significant decrease in latency to feed | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Forced Swim Test (FST) Protocol
-
Apparatus: Glass beakers (25 cm height, 15 cm diameter) filled with 15 cm of water (23-25°C).
-
Procedure:
-
Pre-test session (Day 1): Mice are placed in the beakers for a 15-minute swim session.
-
Test session (Day 2): 24 hours after the pre-test, mice are administered 4-Cl-KYN, ketamine, fluoxetine, or vehicle via intraperitoneal injection.
-
1 hour or 24 hours post-injection, mice are placed back into the beakers for a 6-minute test session.
-
Behavior is recorded, and the total duration of immobility during the last 4 minutes of the test is scored by a trained observer blind to the treatment conditions. Immobility is defined as the absence of escape-oriented behaviors, with the mouse making only small movements to keep its head above water.[6]
-
Learned Helplessness (LH) Protocol
-
Apparatus: Two-way shuttle boxes with a grid floor capable of delivering scrambled foot shocks.
-
Procedure:
-
Training (2 sessions, 24 hours apart): Mice are placed in the shuttle boxes and exposed to 120 inescapable foot shocks (0.45 mA, 15-second duration, random inter-shock interval of 15-45 seconds).
-
24 hours after the final training session, mice are administered a single injection of 4-Cl-KYN, ketamine, fluoxetine, or vehicle.
-
Testing (24 hours or 7 days post-injection): Mice are placed back in the shuttle boxes for a test session consisting of 30 escapable shock trials. A shock is presented, and if the mouse crosses to the other side of the shuttle box within 3 seconds, the shock is terminated (escape). If the mouse fails to cross within 3 seconds, it receives a shock for an additional 3 seconds (escape failure).
-
The number of escape failures is recorded as the primary measure of helpless behavior.[7][8]
-
Novelty-Suppressed Feeding Test (NSFT) Protocol
-
Apparatus: A brightly lit (e.g., >700 lux) open-field arena (e.g., 50x50x20 cm).
-
Procedure:
-
Mice are food-deprived for 24 hours with free access to water.
-
1 hour before testing, mice receive an injection of 4-Cl-KYN, ketamine, or vehicle.
-
Each mouse is placed in a corner of the novel arena, and a single pellet of familiar food is placed on a white filter paper in the center of the arena.
-
The latency for the mouse to take its first bite of the food pellet is recorded for a maximum of 10 minutes.
-
Immediately following the test, the mouse is returned to its home cage, and the amount of food consumed in 5 minutes is measured to control for potential effects on appetite.[9][10]
-
Safety and Side Effect Profile
A significant advantage of 4-Cl-KYN observed in preclinical studies is its favorable side effect profile compared to ketamine.
-
Psychotomimetic-like Behaviors: Unlike ketamine, 4-Cl-KYN did not induce hyperlocomotion or stereotypic behaviors (e.g., circling, rearing) in the open-field test.[2]
-
Rewarding Properties: In the conditioned place preference test, a model for assessing the rewarding and abuse potential of drugs, 4-Cl-KYN did not show any rewarding effects, in contrast to ketamine.[2]
-
Sensitization: Repeated administration of 4-Cl-KYN did not lead to locomotor sensitization, a phenomenon often associated with drugs of abuse.[2]
Pharmacokinetics and Metabolism
-
Blood-Brain Barrier Penetration: 4-Cl-KYN is actively transported across the blood-brain barrier.[1]
-
Conversion to Active Metabolite: In the brain, it is converted to 7-Cl-KYNA by kynurenine aminotransferase in astrocytes.[2][3]
-
Excretion: Studies in rodents indicate that 4-Cl-KYN and its metabolites are primarily excreted via urine.[11] A novel acetylated metabolite, N-acetyl-4-Cl-KYN, has been identified, which may influence the excretion of other compounds.[12]
Conclusion and Future Directions
Preclinical evidence strongly supports 4-Cl-KYN as a promising candidate for a rapid-acting antidepressant with a superior safety profile to ketamine. Its unique mechanism of action, targeting the glycine site of the NMDA receptor, offers a novel therapeutic strategy for treatment-resistant depression. The rapid and sustained efficacy in robust animal models, coupled with a lack of abuse potential and psychotomimetic effects, underscores its therapeutic potential. While clinical trials have yielded mixed results, further investigation into optimal dosing, treatment duration, and patient populations is warranted.[13] The detailed preclinical data presented in this guide provide a solid foundation for researchers and drug developers to build upon in the ongoing effort to bring new and improved treatments to patients with major depressive disorder.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Dissociation of Learned Helplessness and Fear Conditioning in Mice: A Mouse Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. transpharmation.com [transpharmation.com]
- 10. samuelslab.com [samuelslab.com]
- 11. Role of Transporters and Enzymes in Metabolism and Distribution of this compound (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
4-Chlorokynurenine potential in neurodegenerative disease research
An In-depth Technical Guide to 4-Chlorokynurenine (AV-101) in Neurodegenerative Disease Research
Executive Summary
This compound (4-Cl-KYN), also known as AV-101, is an orally active, small-molecule prodrug with significant potential in the field of neurodegenerative disease research. It readily crosses the blood-brain barrier and is converted in the central nervous system (CNS) to its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA). 7-Cl-KYNA is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) co-agonist site. By modulating excessive glutamatergic activity, which is a key factor in excitotoxicity-mediated neuronal damage, 4-Cl-KYN presents a promising therapeutic strategy for a range of neurological and psychiatric disorders. This document provides a comprehensive overview of its mechanism of action, pharmacokinetics, preclinical and clinical data, and detailed experimental protocols for researchers and drug development professionals.
Core Mechanism of Action
The therapeutic potential of 4-Cl-KYN is primarily attributed to its conversion to 7-Cl-KYNA, which modulates glutamatergic neurotransmission. Unlike its active metabolite, which has poor brain penetration, 4-Cl-KYN is effectively transported into the CNS.
-
Blood-Brain Barrier Transport : 4-Cl-KYN, being an amino acid analog, is actively transported across the blood-brain barrier (BBB) by the large neutral amino acid transporter 1 (LAT-1).[1][2][3]
-
Conversion to Active Metabolite : Within the brain, 4-Cl-KYN is taken up by astrocytes and rapidly converted to 7-Cl-KYNA through enzymatic transamination by kynurenine (B1673888) aminotransferase.[1][4]
-
NMDA Receptor Antagonism : 7-Cl-KYNA acts as a potent and selective antagonist at the glycine co-agonist site (also known as the GluN1 subunit) of the NMDA receptor.[1][4][5] This site must be occupied by a co-agonist (glycine or D-serine) for the receptor to be activated by glutamate. By blocking this site, 7-Cl-KYNA reduces the frequency of NMDA receptor channel opening, thereby dampening excessive glutamatergic signaling and mitigating excitotoxicity.
-
Other Metabolites : Another metabolite, 4-chloro-3-hydroxy-anthranilic acid, has been shown to inhibit the enzyme 3-hydroxyanthranilate oxidase, which may offer additional therapeutic avenues in neurodegenerative diseases.[1]
The following diagram illustrates the metabolic and signaling pathway of this compound.
Pharmacokinetic Profile
The prodrug strategy enables favorable pharmacokinetic properties for delivering the active antagonist to the brain.
Table 1: Pharmacokinetic Parameters of 4-Cl-KYN and Metabolites
| Parameter | Species | 4-Cl-KYN | 7-Cl-KYNA | Reference |
|---|---|---|---|---|
| Bioavailability | Rodents | 39–84% | - | [1] |
| Humans | ≥ 31% | - | [1] | |
| Elimination Half-life | Humans | 2–3 hours | - | [1] |
| Tmax (Peak Time) | Humans | ~2 hours (at 1440 mg dose) | - | [4] |
| BBB Transport (Km) | Rat | 105 +/- 14 µM | N/A | [6] |
| BBB Transport (Vmax) | Rat | 16.9 +/- 2.3 nmol/min/g | N/A | [6] |
| Primary Excretion Route | Rat | Urine (76% of radioactivity) | Urine |[7] |
Preclinical and Clinical Research Overview
4-Cl-KYN has been evaluated in various preclinical models and has progressed to human clinical trials for several indications.
Preclinical Efficacy
Preclinical studies have demonstrated the neuroprotective and behavioral effects of 4-Cl-KYN in rodent models.
Table 2: Summary of Preclinical Studies on 4-Cl-KYN
| Model | Species | Dose Range (i.p.) | Key Findings | Reference |
|---|---|---|---|---|
| Depression | Mouse | 25-125 mg/kg | Rapid, dose-dependent, and persistent antidepressant-like effects in Forced Swim Test (FST) and Novelty-Suppressed Feeding Test (NSFT). | [5][8][9] |
| Seizures | Rat | 50 mg/kg | Attenuated kainate-induced seizures and neuronal loss. | [8] |
| Neurotoxicity | Rat | 50 mg/kg | Prevented hippocampal neurotoxicity induced by quinolinate. | [8] |
| Huntington's Disease | Animal Model | - | Showed efficacy. | [1] |
| Neuropathic Pain | Animal Model | - | Showed efficacy. | [1] |
| Working Memory | Rat | 25-100 mg/kg | Caused a dose-dependent reduction in accuracy in a working memory task. |[10] |
Clinical Trials
Clinical development of 4-Cl-KYN (AV-101) has primarily focused on major depressive disorder (MDD), with exploration into other neurological conditions.
Table 3: Summary of Clinical Trials on 4-Cl-KYN (AV-101)
| Phase | Indication | Dose | Key Findings | Reference |
|---|---|---|---|---|
| Phase I | Healthy Volunteers | - | Met primary safety and tolerability endpoints; no serious adverse events reported. | [1][11] |
| Phase II | Treatment-Resistant MDD | 1080-1440 mg/day (oral) | Did not show a significant difference in treatment effects compared to placebo on the Hamilton Depression Rating Scale. The drug was safe and well-tolerated. | [1][4][12] |
| Phase II (IND Cleared) | Levodopa-Induced Dyskinesia | - | FDA cleared an Investigational New Drug (IND) application for a Phase 2 trial. |[13] |
Detailed Experimental Protocols
The following sections provide methodologies for key experiments cited in the literature, which can be adapted for further research.
In Vivo Administration in Rodent Models
-
Objective : To deliver 4-Cl-KYN systemically to assess its effects in the CNS.
-
Materials : this compound powder, sterile saline (0.9% NaCl), vehicle (e.g., saline, potentially with pH adjustment), appropriate syringes and needles for injection, gavage needles for oral administration.
-
Procedure (Intraperitoneal - i.p.) :
-
Prepare the 4-Cl-KYN solution by dissolving it in sterile saline. Doses typically range from 25 mg/kg to 125 mg/kg.[4][8]
-
Gently restrain the mouse or rat.
-
Inject the solution into the intraperitoneal cavity at a volume of approximately 7.5 mL/kg.[14]
-
Return the animal to its home cage and monitor for any immediate adverse reactions.
-
-
Procedure (Oral Gavage) :
-
Prepare the 4-Cl-KYN suspension or solution in an appropriate vehicle.
-
Measure the correct volume based on the animal's weight.
-
Gently restrain the animal and insert the gavage needle carefully into the esophagus.
-
Slowly administer the solution.
-
Return the animal to its home cage and monitor.
-
Behavioral Assessment: Forced Swim Test (FST)
-
Objective : To assess antidepressant-like efficacy in mice.[5][14]
-
Materials : A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure :
-
Administer 4-Cl-KYN, vehicle, or a positive control (e.g., ketamine) via the desired route (e.g., i.p.).
-
After a specific time (e.g., 1 hour or 24 hours post-injection), place the mouse gently into the water-filled cylinder for a 6-minute session.[5]
-
Record the session. The first 2 minutes are typically considered an acclimatization period.
-
Score the final 4 minutes for "immobility time," defined as the time the mouse spends floating passively with only minor movements necessary to keep its head above water.
-
A significant reduction in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.[5]
-
Pharmacokinetic Study Workflow
-
Objective : To determine the concentration of 4-Cl-KYN and its metabolites in plasma and brain tissue over time.
-
Procedure :
-
Administer 4-Cl-KYN to a cohort of animals (e.g., male CD-1 mice) at a specific dose (e.g., 25 or 125 mg/kg, i.p.).[4]
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 120, and 240 minutes post-injection), euthanize a subset of animals (e.g., n=4 per time point).[4]
-
Immediately collect trunk blood (into tubes with anticoagulant) and harvest the brain.
-
Centrifuge the blood to separate plasma.
-
Rapidly dissect brain regions of interest (e.g., hippocampus, cortex) on ice.
-
Store all samples at -80°C until analysis.
-
Analyze plasma and brain homogenate concentrations of 4-Cl-KYN and 7-Cl-KYNA using a validated analytical method.
-
The diagram below outlines a typical workflow for a preclinical pharmacokinetic study.
Analytical Chemistry: LC-MS/MS Quantification
-
Objective : To accurately measure concentrations of 4-Cl-KYN and 7-Cl-KYNA in biological matrices.
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Sample Preparation (Plasma) :
-
Thaw plasma samples on ice.
-
Perform a protein precipitation step by adding a solvent like acetonitrile, often containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis or further processing (e.g., evaporation and reconstitution).[7][15]
-
-
Sample Preparation (Brain Tissue) :
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in a suitable buffer or solvent.
-
Perform protein precipitation as described for plasma.
-
Clarify the homogenate by centrifugation.
-
Analyze the supernatant.
-
-
Chromatography & Detection :
-
Inject the prepared sample onto a reverse-phase column (e.g., C18).[15]
-
Use an appropriate mobile phase gradient to separate the analytes.
-
Detect and quantify the parent and fragment ions for 4-Cl-KYN, 7-Cl-KYNA, and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Safety and Tolerability Profile
Across multiple clinical trials, 4-Cl-KYN (AV-101) has demonstrated a favorable safety profile. It has been shown to be safe and well-tolerated, with minimal associated adverse events.[12] Crucially, and in stark contrast to other NMDA receptor antagonists like ketamine, 4-Cl-KYN has not been associated with psychotomimetic (hallucinogenic) or dissociative side effects in either preclinical models or human trials.[4][5][13]
Conclusion and Future Directions
This compound is a well-characterized prodrug that effectively delivers the potent NMDA receptor glycine site antagonist, 7-Cl-KYNA, to the brain. Its mechanism of action, targeting excitotoxicity, is highly relevant to the pathology of numerous neurodegenerative and psychiatric disorders. While a Phase II trial for depression did not meet its primary endpoint, the compound's excellent safety profile and strong preclinical data in models of seizures, neurotoxicity, and pain warrant further investigation.[1][8] The recent clearance for a Phase II trial in levodopa-induced dyskinesia highlights its ongoing potential.[13] Future research should focus on optimizing dosing strategies, exploring its efficacy in other neurodegenerative conditions characterized by glutamatergic dysfunction, and identifying biomarkers that could predict patient response.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facilitated brain uptake of this compound and conversion to 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Transporters and Enzymes in Metabolism and Distribution of this compound (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AV-101 (this compound) - Brain Health - LONGECITY [longecity.org]
- 12. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. practicalneurology.com [practicalneurology.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Effects of 4-Chlorokynurenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorokynurenine (4-Cl-KYN), also known as AV-101, is a prodrug developed primarily to deliver its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), to the central nervous system. 7-Cl-KYNA is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) co-agonist site, which is the intended on-target mechanism of action for its investigation in neurological and psychiatric disorders. While 4-Cl-KYN itself demonstrates a favorable off-target profile with minimal interaction with a broad range of receptors and enzymes, its metabolites exhibit notable off-target activities. This technical guide provides an in-depth analysis of the known off-target effects of 4-Cl-KYN and its primary metabolites, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Introduction
This compound is an orally active small molecule that readily crosses the blood-brain barrier.[1] In the brain, it is converted by kynurenine (B1673888) aminotransferases (KATs) within astrocytes to 7-Cl-KYNA, a high-affinity antagonist of the NMDA receptor's glycine binding site.[1][2] This targeted mechanism has been the rationale for its development as a potential therapeutic for conditions such as treatment-resistant depression and neuropathic pain.[1][3] However, a comprehensive understanding of a drug candidate's safety and full pharmacological profile requires a thorough investigation of its off-target interactions. This guide focuses on these unintended effects, which primarily arise from its metabolic products.
The metabolism of 4-Cl-KYN is not limited to the formation of 7-Cl-KYNA. Two other key metabolites have been identified with distinct biological activities: 4-chloro-3-hydroxyanthranilic acid (4-Cl-3-HAA) and N-acetyl-4-chlorokynurenine (ac-4-Cl-KYN).[1][4] 4-Cl-3-HAA is a potent inhibitor of 3-hydroxyanthranilate oxidase (3HAO), an enzyme in the kynurenine pathway, while ac-4-Cl-KYN has been shown to inhibit renal and hepatic organic anion transporters (OATs).[1][2][4] This document will detail these off-target interactions, providing the available quantitative data and the experimental context in which they were determined.
Off-Target Profile of this compound (Parent Compound)
In vitro screening has indicated that 4-Cl-KYN has a clean off-target profile. A comprehensive receptor binding screen demonstrated a lack of significant affinity for a wide array of receptors, ion channels, and transporters at concentrations up to 10 µM.[4][5] Additionally, studies have shown that 4-Cl-KYN does not inhibit or induce major human cytochrome P450 (CYP450) isoforms, suggesting a low potential for drug-drug interactions via this common metabolic pathway.[5]
Quantitative Data: Off-Target Binding and Enzyme Inhibition (4-Cl-KYN)
| Target Class | Specific Target(s) | Compound | Result | Reference |
| Receptors, Ion Channels, Transporters | Broad Panel (Specifics in Supplemental Data of cited source) | 4-Cl-KYN | No significant binding (<10 µM) | [4][5] |
| Metabolic Enzymes | Major human Cytochrome P450 isoforms | 4-Cl-KYN | No significant inhibition or induction | [5] |
Off-Target Effects of 4-Cl-KYN Metabolites
The primary off-target effects associated with 4-Cl-KYN administration stem from the actions of its metabolites.
4-Chloro-3-hydroxyanthranilic Acid (4-Cl-3-HAA): Inhibition of 3-Hydroxyanthranilate Oxidase (3HAO)
4-Cl-KYN can be metabolized to 4-Cl-3-HAA.[1] This metabolite is a potent, competitive inhibitor of 3-hydroxyanthranilate oxidase (3HAO), a key enzyme in the kynurenine pathway that converts 3-hydroxyanthranilic acid to quinolinic acid, an endogenous NMDA receptor agonist and neurotoxin.[1][6] The inhibition of 3HAO by 4-Cl-3-HAA reduces the production of quinolinic acid, an effect that may have therapeutic implications in neurodegenerative diseases.[1][6] The inhibition is potent and has been characterized as a mechanism-based inactivation, where the inhibitor stimulates the oxidation of the enzyme's active site Fe(II) to an inactive Fe(III) state.[7]
N-acetyl-4-chlorokynurenine (ac-4-Cl-KYN): Inhibition of Organic Anion Transporters (OATs)
A novel metabolite, N-acetyl-4-Cl-KYN, has been identified and found to inhibit renal and hepatic transporters.[4] Specifically, it inhibits Organic Anion Transporter 1 (OAT1, SLC22A6) and Organic Anion Transporter 3 (OAT3, SLC22A8).[2][4] These transporters are crucial for the excretion of a wide range of endogenous compounds and xenobiotics, including many drugs. Inhibition of OAT1 and OAT3 by ac-4-Cl-KYN could therefore lead to drug-drug interactions by impairing the clearance of co-administered medications that are substrates for these transporters.[4]
Quantitative Data: Off-Target Effects of Metabolites
| Target Enzyme/Transporter | Metabolite | Activity | Quantitative Value (Ki / IC50) | Reference |
| 3-Hydroxyanthranilate Oxidase (3HAO) | 4-Chloro-3-hydroxyanthranilic acid | Competitive Inhibition | Apparent Ki: 6 nM | [1] |
| Organic Anion Transporter 1 (OAT1) | N-acetyl-4-chlorokynurenine | Inhibition | IC50: 1.5 ± 0.2 µM | [4] |
| Organic Anion Transporter 3 (OAT3) | N-acetyl-4-chlorokynurenine | Inhibition | IC50: 1.2 ± 0.1 µM | [4] |
Signaling Pathways and Metabolic Relationships
The following diagrams illustrate the metabolic conversion of 4-Cl-KYN and the subsequent on-target and off-target interactions of its metabolites.
Caption: Metabolism and activity of 4-Cl-KYN and its metabolites.
Experimental Methodologies
This section details the protocols for the key experiments cited in this guide for identifying and quantifying the off-target effects of 4-Cl-KYN and its metabolites.
Off-Target Receptor Binding Assay (General Protocol)
This methodology is based on standard radioligand binding assays used for broad screening of compound interactions with a panel of receptors, transporters, and ion channels.
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the target receptor or from specific tissue homogenates (e.g., rat brain cortex). Cells or tissues are homogenized in a cold lysis buffer, followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in a suitable buffer, often with a cryoprotectant for storage at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Competition Binding Assay: The assay is typically performed in a 96-well plate format.
-
To each well, the following are added: the prepared membrane suspension, a known concentration of a specific radioligand for the target, and varying concentrations of the test compound (4-Cl-KYN).
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-labeled competitor to saturate all specific binding sites.
-
-
Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine). This separates the membrane-bound radioligand from the unbound radioligand. Filters are washed multiple times with ice-cold wash buffer.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as percent specific binding versus the log concentration of the test compound. An IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression analysis.
References
- 1. Role of Transporters and Enzymes in Metabolism and Distribution of this compound (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of Transporters and Enzymes in Metabolism and Distribution of this compound (AV-101) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Enantiomeric Properties of 4-Chlorokynurenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorokynurenine (4-Cl-KYN) is a synthetic amino acid derivative of tryptophan that has garnered significant interest in the field of neuropharmacology. As a chiral molecule, it exists in two enantiomeric forms: L-4-Chlorokynurenine and D-4-Chlorokynurenine. The biological activities of these enantiomers are distinct, with the L-form being extensively studied as a prodrug for a potent N-methyl-D-aspartate (NMDA) receptor antagonist. This technical guide provides an in-depth overview of the enantiomeric properties of 4-Cl-KYN, focusing on the synthesis, mechanism of action, and biological significance of each enantiomer. It includes a detailed examination of the well-characterized L-enantiomer and postulates the properties of the D-enantiomer based on enzymatic specificities within the kynurenine (B1673888) pathway. This document is intended to be a comprehensive resource for researchers and professionals involved in drug discovery and development in the neurosciences.
Introduction
The kynurenine pathway is a major route of tryptophan metabolism, producing several neuroactive compounds. One such compound, kynurenic acid (KYNA), is an endogenous antagonist of the NMDA receptor at the glycine (B1666218) co-agonist site. However, its therapeutic potential is limited by poor penetration of the blood-brain barrier. This compound was developed as a brain-penetrant precursor to a more potent synthetic analogue, 7-chlorokynurenic acid (7-Cl-KYNA). The stereochemistry of 4-Cl-KYN is critical to its biological activity, with the L-enantiomer being the focus of extensive research.
L-4-Chlorokynurenine (AV-101): A Prodrug Approach to NMDA Receptor Modulation
L-4-Chlorokynurenine, also known by its developmental code name AV-101, is an orally active prodrug of 7-chlorokynurenic acid.[1][2] It readily crosses the blood-brain barrier via the large neutral amino acid transporter (LAT1).[2] Once in the central nervous system, it is primarily taken up by astrocytes and converted to the active metabolite, 7-Cl-KYNA, by the enzyme kynurenine aminotransferase (KAT), with a preference for the KAT II isoform.[2][3]
Signaling Pathway and Mechanism of Action
The therapeutic effects of L-4-Cl-KYN are mediated by its active metabolite, 7-Cl-KYNA, which is a potent and selective antagonist of the NMDA receptor at the glycine co-agonist (GlyB) site.[3] By blocking this site, 7-Cl-KYNA inhibits NMDA receptor over-activation, which is implicated in various neurological and psychiatric disorders. The antidepressant-like effects observed in preclinical models are also dependent on the subsequent activation of AMPA receptors, a downstream effect of NMDA receptor modulation.[4] Another metabolite, 4-chloro-3-hydroxy-anthranilic acid, has been shown to inhibit the enzyme 3-hydroxyanthranilate oxidase, which may offer additional neuroprotective benefits.[2]
Therapeutic Potential and Clinical Investigations
Preclinical studies in animal models have suggested the efficacy of L-4-Cl-KYN in a range of conditions, including treatment-resistant depression, neuropathic pain, epilepsy, and Huntington's disease.[5] However, a Phase II clinical trial for treatment-resistant depression did not demonstrate a significant difference in efficacy compared to placebo.[3]
D-4-Chlorokynurenine: The Less Characterized Enantiomer
In stark contrast to its L-counterpart, there is a significant lack of published research on the synthesis, biological activity, and pharmacology of D-4-Chlorokynurenine. This suggests that the D-enantiomer may be significantly less biologically active or not of primary therapeutic interest. Inferences about its properties can be drawn from the known substrate specificities of the enzymes in the kynurenine pathway.
Hypothetical Metabolic Fate
The conversion of 4-Cl-KYN to the active 7-Cl-KYNA is catalyzed by kynurenine aminotransferases. While these enzymes primarily act on L-amino acids, they are not entirely stereospecific and have been shown to convert D-kynurenine to kynurenic acid, although likely at a much lower efficiency.[6]
Furthermore, an alternative pathway for the metabolism of D-amino acids exists, involving D-amino acid oxidase (D-AAO). This enzyme can convert D-kynurenine to KYNA, with notable activity in the cerebellum.[6] It is plausible that D-4-Cl-KYN could also be a substrate for D-AAO. However, the overall conversion to 7-Cl-KYNA is expected to be significantly less efficient than that of the L-enantiomer, making it a much less effective prodrug.
Comparative Quantitative Data
Due to the limited research on D-4-Chlorokynurenine, direct comparative quantitative data, such as IC50 values for enzyme inhibition or kinetic parameters for enzymatic conversion, are not available in the published literature. The focus of research has been on L-4-Cl-KYN as a substrate for KAT II, not an inhibitor. The key quantitative parameter of interest would be the efficiency of conversion (Km and kcat) by KAT II.
Table 1: Known Biological Properties of this compound Enantiomers
| Property | L-4-Chlorokynurenine (AV-101) | D-4-Chlorokynurenine |
| Primary Role | Prodrug of 7-Cl-KYNA | Largely uncharacterized |
| Blood-Brain Barrier Transport | Substrate for LAT1 | Presumed substrate for LAT1 (as an amino acid) |
| Metabolizing Enzyme | Primarily Kynurenine Aminotransferase II (KAT II) | Potentially a poor substrate for KAT II; possibly a substrate for D-Amino Acid Oxidase (D-AAO) |
| Primary Active Metabolite | 7-Chlorokynurenic Acid (7-Cl-KYNA) | 7-Chlorokynurenic Acid (7-Cl-KYNA) - formation expected to be inefficient |
| Mechanism of Action | Indirect NMDA receptor antagonism via 7-Cl-KYNA | Indirect NMDA receptor antagonism (presumed to be very weak due to inefficient prodrug conversion) |
| Clinical Development | Investigated for depression and other CNS disorders | No known clinical development |
Experimental Protocols
Chiral Separation of this compound Enantiomers by HPLC
Objective: To separate D- and L-4-Chlorokynurenine enantiomers.
Materials:
-
D,L-4-Chlorokynurenine standard
-
Chiral derivatizing agent (e.g., R(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole [R(-)-DBD-PyNCS])
-
HPLC system with fluorescence detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid
Procedure:
-
Derivatization:
-
Dissolve a known amount of D,L-4-Cl-KYN in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).
-
Add an excess of the chiral derivatizing agent solution (dissolved in acetonitrile).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to form diastereomeric derivatives.
-
Stop the reaction by adding an acid (e.g., acetic acid).
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of aqueous acetic acid and acetonitrile (e.g., 1.5% acetic acid in water:acetonitrile, 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the chosen derivatizing agent (e.g., Ex: 440 nm, Em: 565 nm for DBD-PyNCS derivatives).
-
-
Data Analysis:
-
The two diastereomers will elute at different retention times, allowing for their separation and quantification.
-
Kynurenine Aminotransferase II (KAT II) Inhibition Assay
This protocol describes a method to assess the inhibitory potential of a test compound on KAT II activity.
Objective: To determine the IC50 value of a test compound for KAT II.
Materials:
-
Recombinant human KAT II
-
L-Kynurenine (substrate)
-
α-Ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP, co-factor)
-
Test compound
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Formic acid (to stop the reaction)
-
HPLC system with UV detector
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing reaction buffer, PLP, α-ketoglutarate, L-kynurenine, and varying concentrations of the test compound.
-
Prepare a control reaction without the test compound.
-
-
Enzymatic Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding KAT II.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a strong acid, such as formic acid.
-
Centrifuge the samples to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water.
-
Column: Reversed-phase C18.
-
Detection: UV detector at a wavelength of 330 nm to monitor the formation of kynurenic acid.
-
-
Data Analysis:
-
Quantify the amount of kynurenic acid produced in each reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The enantiomeric properties of this compound are distinctly different, with the L-enantiomer, AV-101, being a well-studied prodrug that efficiently delivers the potent NMDA receptor antagonist 7-Cl-KYNA to the brain. In contrast, the D-enantiomer is poorly characterized, and based on the substrate specificity of kynurenine pathway enzymes, it is likely to be a significantly less effective prodrug. This technical guide provides a comprehensive overview of the current knowledge of 4-Cl-KYN enantiomers and offers standardized protocols for their separation and analysis. Further research into the D-enantiomer may yet reveal novel biological activities, but the current therapeutic focus remains firmly on L-4-Chlorokynurenine.
References
- 1. Substrate specificity and structure of human aminoadipate aminotransferase/kynurenine aminotransferase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of L-4-Chlorokynurenine, a Lipopeptide Antibiotic Non-Proteinogenic Amino Acid and Antidepressant Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenic Acid Synthesis from D-Kynurenine in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase | MDPI [mdpi.com]
- 7. Enantiomeric separation of D,L-tryptophan and D,L-kynurenine by HPLC using pre-column fluorescence derivatization with R(-)-DBD-PyNCS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 4-Chlorokynurenine using High-Performance Liquid Chromatography
Introduction
4-Chlorokynurenine (4-Cl-KYN), also known as AV-101, is a pro-drug of 7-chlorokynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) co-agonist site.[1] Due to its ability to cross the blood-brain barrier, where it is converted to its active metabolite, 4-Cl-KYN has been investigated as a potential therapeutic agent for various neurological and psychiatric disorders, including treatment-resistant depression, neuropathic pain, and Huntington's disease.[1][2] Accurate and reliable quantification of 4-Cl-KYN in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring.[3][4] This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound, adaptable for both UV and mass spectrometry detection.
Signaling Pathway of this compound Action
Caption: Metabolic pathway of this compound after administration.
Experimental Protocols
This section details the necessary steps for sample preparation and HPLC analysis for quantifying this compound.
1. Sample Preparation (from Plasma/Serum)
This protocol is adapted from methods for analyzing kynurenine pathway metabolites in plasma.[5][6]
-
Materials:
-
Human or animal plasma/serum samples.
-
Acetonitrile (B52724) (HPLC grade), chilled to -20°C.
-
Microcentrifuge tubes (1.5 mL).
-
Refrigerated microcentrifuge.
-
Vortex mixer.
-
-
Procedure:
-
Thaw frozen plasma or serum samples on ice.
-
For each 100 µL of plasma, add 300 µL of ice-cold acetonitrile to a microcentrifuge tube. This 1:3 ratio is effective for protein precipitation.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analyte, and transfer it to a clean HPLC vial.
-
The sample is now ready for injection into the HPLC system.
-
2. HPLC-MS/MS Analysis
This protocol is based on a reported method for 4-Cl-KYN quantification in human plasma.[3]
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Synergi MAX-RP (Dimensions not specified, a common dimension is 150 x 4.6 mm, 4 µm).[3]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient can be optimized, starting with a low percentage of Mobile Phase B (e.g., 5-10%) and increasing to elute the compound. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-10 min (5% B).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard of this compound to identify the precursor ion [M+H]⁺ and the most stable product ions. For kynurenine, a related compound, fragmentation involves sequential elimination of NH₃, H₂O, and CO.[7]
-
3. HPLC-UV Analysis
For laboratories without access to a mass spectrometer, a UV detector can be used. This method is adapted from protocols for related kynurenines.[8][9][10]
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Zorbax SB-C18, Phenomenex Luna C18), typically 150 x 4.6 mm with 5 µm particle size.[3][6]
-
Mobile Phase A: 15 mM Potassium Phosphate buffer (pH 6.4).[9]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient similar to the HPLC-MS/MS method can be employed. For example, an acetonitrile gradient from 0% to 80% over 20 minutes has been used for kynurenine.[8]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection should be set at the maximum absorbance wavelength for this compound, which is expected to be around 225 nm or 316 nm, similar to related compounds.[8][11]
-
Injection Volume: 20 µL.
-
Workflow Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of L-4-Chlorokynurenine, a Lipopeptide Antibiotic Non-Proteinogenic Amino Acid and Antidepressant Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Transporters and Enzymes in Metabolism and Distribution of this compound (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated liquid chromatography-high resolution-tandem mass spectrometry method for the simultaneous quantitation of tryptophan, kynurenine, kynurenic acid, and quinolinic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Analysis of Kynurenine | SIELC Technologies [sielc.com]
- 11. First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 4-Chlorokynurenine and 7-Chlorokynurenic Acid in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorokynurenine (4-Cl-KYN) is a systemically administered prodrug designed to deliver its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), to the central nervous system. 7-Cl-KYNA is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site, a target of significant interest for the development of therapeutics for neurological and psychiatric disorders. Due to its poor blood-brain barrier permeability, direct administration of 7-Cl-KYNA is ineffective for targeting the brain. 4-Cl-KYN, however, readily crosses the blood-brain barrier and is subsequently converted to 7-Cl-KYNA within the brain, primarily by the enzyme kynurenine (B1673888) aminotransferase (KAT), with KAT II being the predominant isoform in this conversion.
These application notes provide detailed protocols for the extraction and quantification of 4-Cl-KYN and 7-Cl-KYNA in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Biochemical Pathway
The conversion of 4-Cl-KYN to 7-Cl-KYNA is a critical step in its mechanism of action. The following diagram illustrates this biochemical transformation within the brain.
Quantitative Data Summary
The following tables summarize quantitative data for the measurement of 4-Cl-KYN and 7-Cl-KYNA in rat brain tissue following administration of 4-Cl-KYN.
Table 1: Brain Concentrations of 4-Cl-KYN and 7-Cl-KYNA after 20-second Perfusion with 4-Cl-KYN [1][2]
| Brain Region | Perfusate Conc. of 4-Cl-KYN | 4-Cl-KYN (nmol/g) | 7-Cl-KYNA (pmol/g) |
| Cortex | 100 µM | 2.66 ± 0.19 | 11.07 ± 1.09 |
| Hippocampus | 100 µM | 2.70 ± 0.17 | 13.62 ± 1.75 |
| Striatum | 100 µM | 2.70 ± 0.27 | 14.76 ± 1.24 |
| Average | 100 µM | 2.69 ± 0.21 | 13.15 ± 1.35 |
| Cortex | 500 µM | 4.87 ± 0.51 | 22.45 ± 1.32 |
| Hippocampus | 500 µM | 4.44 ± 0.07 | 23.73 ± 2.69 |
| Striatum | 500 µM | 4.29 ± 0.67 | 32.06 ± 1.63 |
| Average | 500 µM | 4.53 ± 0.42 | 26.08 ± 1.88 |
Table 2: In Situ Produced 7-Cl-KYNA in Nucleus Accumbens Following Systemic Treatment with 4-Cl-KYN [3]
| Treatment | Peak Concentration of 7-Cl-KYNA (nM) | Time to Peak (minutes) |
| 4-Cl-KYN (25 mg/kg, s.c.) | ~12 | ~60 |
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of 4-Cl-KYN and 7-Cl-KYNA in brain tissue.
Experimental Workflow
Protocol 1: Brain Tissue Sample Preparation
Materials:
-
Brain tissue samples (stored at -80°C)
-
Ice-cold acidified mobile phase (e.g., 0.1% formic acid in water)
-
Internal standard (IS) solution (e.g., deuterated 4-Cl-KYN and 7-Cl-KYNA in methanol)
-
Precipitation solution (e.g., ice-cold acetonitrile (B52724) with 0.1% formic acid)
-
Homogenizer
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
On ice, accurately weigh approximately 10-50 mg of frozen brain tissue into a pre-chilled microcentrifuge tube.
-
Add a volume of ice-cold acidified mobile phase in a fixed ratio to the tissue weight (e.g., 4:1 v/w).
-
Add the internal standard solution to each sample.
-
Homogenize the tissue sample on ice until a uniform consistency is achieved.
-
Add a volume of ice-cold precipitation solution (e.g., 3 volumes of the homogenate).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at >15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Hypothetical - requires empirical optimization):
-
4-Cl-KYN: Precursor ion (Q1) m/z 243.0 -> Product ion (Q3) m/z [to be determined, e.g., loss of COOH]
-
7-Cl-KYNA: Precursor ion (Q1) m/z 224.0 -> Product ion (Q3) m/z [to be determined, e.g., loss of CO]
-
Internal Standards: Corresponding deuterated analogs with appropriate mass shifts.
-
Note: The specific MRM transitions and collision energies must be optimized for the instrument being used. This is typically done by infusing a standard solution of each analyte and its isotopically labeled internal standard into the mass spectrometer and performing a product ion scan to identify the most intense and stable fragment ions.
Data Analysis and Quality Control
-
Quantification: The concentration of 4-Cl-KYN and 7-Cl-KYNA in each sample is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
-
Calibration Curve: A calibration curve should be prepared in a surrogate matrix (e.g., blank brain homogenate) by spiking known concentrations of the analytes and a constant concentration of the internal standards.
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay.
Conclusion
The protocols outlined in these application notes provide a robust framework for the reliable measurement of 4-Cl-KYN and its active metabolite 7-Cl-KYNA in brain tissue. Accurate quantification of these compounds is essential for pharmacokinetic and pharmacodynamic studies aimed at understanding their disposition and therapeutic effects in the central nervous system. The provided LC-MS/MS method offers the necessary sensitivity and selectivity for this purpose. Researchers should validate these methods in their own laboratories to ensure they meet the specific requirements of their studies.
References
Application Notes and Protocols for In Vivo Microdialysis of 4-Chlorokynurenine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting in vivo microdialysis to monitor 4-Chlorokynurenine (4-Cl-KYN) and its active metabolite, 7-Chlorokynurenic acid (7-Cl-KYNA), in the brain of freely moving animals. 4-Cl-KYN is a prodrug designed to cross the blood-brain barrier and subsequently be converted to 7-Cl-KYNA, a potent antagonist of the glycine (B1666218) co-agonist site of the NMDA receptor.[1][2] Microdialysis is a valuable technique for assessing the pharmacokinetics and pharmacodynamics of this compound within the central nervous system.[1][3]
Signaling Pathway and Metabolism of this compound
This compound is transported across the blood-brain barrier (BBB) via the large neutral amino acid transporter 1 (LAT1).[2][3] Once in the brain, it is metabolized within astrocytes by kynurenine (B1673888) aminotransferase into its active form, 7-chlorokynurenic acid (7-Cl-KYNA).[2][4] 7-Cl-KYNA then acts on the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[2] Another metabolite, 4-chloro-3-hydroxy-anthranilic acid, is also formed and inhibits the enzyme 3-hydroxyanthranilate oxidase.[2] The active metabolite, 7-Cl-KYNA, is eventually removed from the brain's extracellular fluid by organic anion transporters such as OAT1/3 and MRP4.[3][5]
Metabolic pathway of this compound in the brain.
Quantitative Data Summary
The following table summarizes key quantitative parameters for in vivo microdialysis of 4-Cl-KYN and its metabolites, compiled from relevant literature.
| Parameter | Value | Brain Region | Animal Model | Reference |
| 4-Cl-KYN Administration | 25 or 125 mg/kg, i.p. | - | Mice | [6] |
| Peak Plasma 4-Cl-KYN Concentration Time | 2.2 hours (after 1080 mg/day oral dose) | - | Human | [6] |
| Peak CSF 4-Cl-KYN Concentration Time | 4.7 hours (after 1080 mg/day oral dose) | - | Human | [6] |
| Plasma Half-life of 4-Cl-KYN | 2.5 hours | - | Human | [6] |
| CSF Half-life of 4-Cl-KYNA | 4 hours | - | Human | [6] |
| Increase in 7-Cl-KYNA with Probenecid | Up to 885-fold | Prefrontal Cortex | Rat | [3][5] |
| Basal Extracellular KYNA | 2.7 ± 0.2 nM | Prefrontal Cortex | Rat | [7] |
| Basal Extracellular Glutamate | 1.9 ± 0.1 µM | Prefrontal Cortex | Rat | [7] |
Experimental Protocol: In Vivo Microdialysis of this compound
This protocol is synthesized from established methodologies for related compounds and specific studies involving 4-Cl-KYN.[1][3][8][9]
Materials and Reagents
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthetics: Ketamine (80 mg/kg, i.p.) and xylazine (B1663881) (10 mg/kg, i.p.) or isoflurane.
-
Microdialysis Probes: Concentric probes with a 2-4 mm membrane length and a molecular weight cutoff suitable for small molecules (e.g., 6-20 kDa).
-
Guide Cannula: Sized appropriately for the microdialysis probe.
-
Perfusion Pump: Capable of low flow rates (0.5-2.0 µL/min).
-
Fraction Collector: Refrigerated to prevent sample degradation.
-
Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with phosphate (B84403) or HEPES. All components should be of high purity.
-
This compound: To be dissolved in a suitable vehicle (e.g., saline) for administration.
-
Analytical System: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) is recommended for sensitive and specific quantification of 4-Cl-KYN and 7-Cl-KYNA.[4]
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a burr hole at the desired coordinates for the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Implant the guide cannula to the correct depth and secure it to the skull with dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
Microdialysis Experiment
-
On the day of the experiment, place the animal in a freely moving microdialysis setup.
-
Gently remove the dummy cannula and insert the microdialysis probe through the guide cannula.
-
Connect the probe to the perfusion pump and begin perfusing with aCSF at a flow rate of 1.0-2.0 µL/min.
-
Allow for a stabilization period of at least 1-2 hours to establish a baseline.
-
Collect dialysate samples every 20-30 minutes into vials in the refrigerated fraction collector.
-
After collecting several baseline samples, administer 4-Cl-KYN (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for the desired duration of the experiment to monitor the levels of 4-Cl-KYN and 7-Cl-KYNA.
-
At the end of the experiment, euthanize the animal and verify the probe placement histologically.
Sample Analysis
-
Quantify the concentrations of 4-Cl-KYN and 7-Cl-KYNA in the dialysate samples using a validated HPLC-MS/MS method.[4]
-
Correct the obtained concentrations for the in vitro recovery rate of the microdialysis probe. The recovery rate should be determined for each probe and analyte before the in vivo experiment.
Experimental Workflow
The following diagram illustrates the key steps of the in vivo microdialysis protocol for this compound.
In vivo microdialysis experimental workflow.
References
- 1. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Probenecid Increases the Concentration of 7-Chlorokynurenic Acid Derived from the Prodrug this compound within the Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Transporters and Enzymes in Metabolism and Distribution of this compound (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHANGES IN CORTICAL KYNURENIC ACID BI-DIRECTIONALLY MODULATE PREFRONTAL GLUTAMATE LEVELS AS ASSESSED BY MICRODIALYSIS AND RAPID ELECTROCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in extracellular kynurenic acid concentrations in rat prefrontal cortex after D-kynurenine infusion: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Culture Experiments Using 4-Chlorokynurenine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 4-Chlorokynurenine (4-Cl-KYN), a prodrug of the N-methyl-D-aspartate (NMDA) receptor antagonist 7-chlorokynurenic acid (7-Cl-KYNA), in various cell culture-based assays. The following sections detail the mechanism of action, protocols for studying its conversion and effects in different cell types, and methods for assessing its impact on cell viability.
Mechanism of Action: The Kynurenine (B1673888) Pathway and NMDA Receptor Antagonism
This compound is a key investigational compound in neuroscience and oncology due to its role in the kynurenine pathway of tryptophan metabolism. In the central nervous system, 4-Cl-KYN is actively transported into astrocytes where it is enzymatically converted to its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA).[1][2] 7-Cl-KYNA is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor.[3][4][5] By blocking this site, 7-Cl-KYNA inhibits NMDA receptor activation, a mechanism being explored for its therapeutic potential in various neurological disorders.
In the context of cancer, the kynurenine pathway is often dysregulated, contributing to an immunosuppressive tumor microenvironment. While 4-Cl-KYN's primary described mechanism is NMDA receptor antagonism, its influence on the broader kynurenine pathway warrants investigation in cancer cell models.
Below is a diagram illustrating the conversion of this compound to 7-chlorokynurenic acid and its subsequent action on the NMDA receptor.
Caption: Conversion of 4-Cl-KYN to 7-Cl-KYNA and its action on the NMDA receptor.
Experimental Protocols
The following protocols provide detailed methodologies for studying 4-Cl-KYN in cell culture.
Protocol 1: Determination of 4-Cl-KYN to 7-Cl-KYNA Conversion in Primary Astrocytes
This protocol is designed to measure the conversion of 4-Cl-KYN to its active metabolite, 7-Cl-KYNA, in primary astrocyte cultures.[6]
Materials:
-
Primary human or rodent astrocytes
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Poly-D-lysine or other suitable coating for culture vessels
-
This compound (4-Cl-KYN)
-
L-kynurenine (as a positive control)
-
Phosphate-Buffered Saline (PBS)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Cell Seeding: Plate primary astrocytes onto poly-D-lysine coated 24-well plates at a density of 5 x 10^4 cells/well.
-
Cell Culture: Culture the cells in DMEM with 10% FBS at 37°C in a humidified 5% CO2 incubator until they reach confluence.
-
Treatment:
-
Prepare stock solutions of 4-Cl-KYN and L-kynurenine in a suitable solvent (e.g., sterile water or PBS) and dilute to final concentrations in culture medium.
-
Aspirate the culture medium from the confluent astrocytes and wash the cells once with warm PBS.
-
Add fresh, serum-free DMEM containing various concentrations of 4-Cl-KYN or L-kynurenine to the wells. It is recommended to test a range of concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Include a vehicle control (medium without the test compound).
-
-
Incubation: Incubate the treated cells for a specific time course (e.g., 1, 4, 8, and 24 hours).
-
Sample Collection: At each time point, collect the extracellular medium from each well.
-
Analysis:
-
Analyze the collected medium for the presence of 7-Cl-KYNA and kynurenic acid (from the L-kynurenine control) using HPLC.
-
Quantify the concentration of the metabolites by comparing the peak areas to a standard curve of known concentrations of 7-Cl-KYNA and kynurenic acid.
-
Data Presentation:
| Treatment | Concentration (µM) | Incubation Time (hours) | 7-Cl-KYNA Concentration (µM) |
| Vehicle Control | 0 | 24 | Below Limit of Detection |
| 4-Cl-KYN | 10 | 24 | Quantitative Value |
| 4-Cl-KYN | 50 | 24 | Quantitative Value |
| 4-Cl-KYN | 100 | 24 | Quantitative Value |
| L-kynurenine | 100 | 24 | Not Applicable |
Note: Replace "Quantitative Value" with experimentally determined values.
Protocol 2: this compound Uptake Assay in HEK293 Cells
This protocol describes a method to measure the uptake of radiolabeled 4-Cl-KYN into Human Embryonic Kidney 293 (HEK293) cells, which can be engineered to express specific transporters like the L-type amino acid transporter 1 (LAT1).[1]
Materials:
-
HEK293 cells (and a stable cell line expressing LAT1, if desired)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
[14C]-4-Chlorokynurenine
-
Unlabeled this compound
-
Hanks' Balanced Salt Solution (HBSS)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HEK293 cells (and HEK293-LAT1 cells) in 24-well plates at a density of 1 x 10^5 cells/well and culture overnight.
-
Preparation:
-
Prepare a solution of [14C]-4-Cl-KYN in HBSS at the desired concentration (e.g., 250 µM, as used in some studies).[1]
-
To determine specific uptake, prepare a parallel set of wells with the [14C]-4-Cl-KYN solution containing a high concentration of unlabeled 4-Cl-KYN (e.g., 10-fold excess) to saturate the transporters.
-
-
Uptake Assay:
-
Aspirate the culture medium and wash the cells twice with warm HBSS.
-
Add the [14C]-4-Cl-KYN solution (with or without unlabeled competitor) to the wells.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Termination of Uptake:
-
Quickly aspirate the radioactive solution and wash the cells three times with ice-cold HBSS to stop the uptake process.
-
-
Cell Lysis and Measurement:
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [14C]-4-Cl-KYN taken up by the cells and normalize it to the protein concentration of the cell lysate.
-
Specific uptake is determined by subtracting the non-specific uptake (in the presence of excess unlabeled 4-Cl-KYN) from the total uptake.
-
Data Presentation:
| Cell Line | Treatment | [14C]-4-Cl-KYN Uptake (pmol/mg protein/min) |
| HEK293 (Control) | Total Uptake | Quantitative Value |
| HEK293 (Control) | Non-specific Uptake | Quantitative Value |
| HEK293 (Control) | Specific Uptake | Quantitative Value |
| HEK293-LAT1 | Total Uptake | Quantitative Value |
| HEK293-LAT1 | Non-specific Uptake | Quantitative Value |
| HEK293-LAT1 | Specific Uptake | Quantitative Value |
Note: Replace "Quantitative Value" with experimentally determined values.
Protocol 3: Cell Viability and Cytotoxicity Assessment in Cancer Cell Lines
This protocol outlines a general method to assess the effect of 4-Cl-KYN on the viability and proliferation of cancer cell lines using a colorimetric assay such as MTT or resazurin (B115843).[7][8][9]
Materials:
-
Cancer cell line of interest (e.g., breast cancer, glioblastoma)
-
Appropriate complete culture medium for the chosen cell line
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Dimethyl sulfoxide (B87167) (DMSO) for MTT assay
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Cell Culture: Allow the cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment:
-
Prepare a serial dilution of 4-Cl-KYN in complete culture medium. A wide range of concentrations should be tested to determine the IC50 value (e.g., 0.1 µM to 1000 µM).
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve 4-Cl-KYN, if any) and a positive control for cytotoxicity (e.g., a known chemotherapy drug).
-
Aspirate the medium and add the different concentrations of 4-Cl-KYN to the wells.
-
-
Incubation: Incubate the cells with the compound for 24, 48, or 72 hours.
-
Viability Assay (Resazurin Example):
-
Prepare a working solution of resazurin in PBS or serum-free medium.
-
Add the resazurin solution to each well (typically 10% of the total volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm with a reference at 600 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the 4-Cl-KYN concentration to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation:
| 4-Cl-KYN Concentration (µM) | Cell Viability (%) at 48 hours |
| 0 (Vehicle) | 100 |
| 0.1 | Quantitative Value |
| 1 | Quantitative Value |
| 10 | Quantitative Value |
| 100 | Quantitative Value |
| 1000 | Quantitative Value |
Note: Replace "Quantitative Value" with experimentally determined values.
Below is a diagram representing a typical experimental workflow for assessing cell viability.
Caption: Workflow for a cell viability assay using this compound.
References
- 1. Role of Transporters and Enzymes in Metabolism and Distribution of this compound (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kynurenate production by cultured human astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Administration of 4-Chlorokynurenine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of 4-Chlorokynurenine (4-Cl-KYN), a prodrug of the N-methyl-D-aspartate (NMDA) receptor antagonist 7-chlorokynurenic acid (7-Cl-KYNA), in rodent models. This document outlines the mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction
L-4-Chlorokynurenine (also known as AV-101) is an orally active small molecule that readily crosses the blood-brain barrier via the large neutral amino acid transporter (LAT1).[1][2] Within the central nervous system, it is converted by kynurenine (B1673888) aminotransferase in astrocytes to its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA).[1][2] 7-Cl-KYNA is a potent and selective antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor.[1] This mechanism of action has led to the investigation of 4-Cl-KYN in various rodent models of neurological and psychiatric disorders, including depression, neuropathic pain, and neurodegenerative diseases.[1][2]
Mechanism of Action: From Prodrug to Active Antagonist
The therapeutic effects of systemically administered 4-Cl-KYN are mediated by its conversion to 7-Cl-KYNA in the brain. The following diagram illustrates this key signaling pathway.
Caption: Metabolic conversion of 4-Cl-KYN to 7-Cl-KYNA and its action at the NMDA receptor.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from various studies involving the administration of 4-Cl-KYN in rodent models.
Table 1: Pharmacokinetic Parameters of 4-Cl-KYN in Rodents
| Parameter | Species | Dose and Route | Value | Reference |
| Bioavailability | Rodents | Oral | 39-84% | [2] |
| Elimination Half-life | Rodents | Oral | 2-3 hours | [2] |
| Peak Brain Concentration of 7-Cl-KYNA | Mice | 25 mg/kg, i.p. | 100 ± 16 nM (at 1.5 hours) | |
| Blood-Brain Barrier Transport (Km) | Rats | Brain Perfusion | 105 ± 14 µM | |
| Blood-Brain Barrier Transport (Vmax) | Rats | Brain Perfusion | 16.9 ± 2.3 nmol/min/g |
Table 2: Effective Doses of 4-Cl-KYN in Rodent Behavioral Models
| Rodent Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Depression (Forced Swim Test) | Mice | Intraperitoneal | 25-125 mg/kg | Decreased immobility time | |
| Neuropathic Pain | Rats | Intraperitoneal | 167-500 mg/kg | Antihyperalgesic effects | [1] |
| Neurotoxicity (Quinolinate-induced) | Rats | Intraperitoneal | 50 mg/kg | Prevention of hippocampal neurotoxicity | |
| Seizures (Kainate-induced) | Rats | Intraperitoneal | 50 mg/kg | Attenuation of seizures and neuronal loss | |
| Working Memory Deficit | Rats | Intraperitoneal | 25-100 mg/kg | Reduced choice accuracy |
Experimental Protocols
This section provides detailed methodologies for the preparation and administration of 4-Cl-KYN, as well as for common behavioral assays used to assess its effects.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (4-Cl-KYN) powder
-
0.1 N Sodium Hydroxide (NaOH)
-
0.1 N Hydrochloric Acid (HCl)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter or pH strips
Protocol for Intraperitoneal (i.p.) Injection:
-
Weigh the desired amount of 4-Cl-KYN powder.
-
Suspend the powder in a small volume of 0.1 N NaOH until it is fully dissolved.
-
Neutralize the solution by adding 0.1 N HCl dropwise while monitoring the pH. The final pH should be approximately 7.0-7.4.
-
Bring the solution to the final desired concentration and volume with sterile saline or PBS.
-
Vortex the solution to ensure homogeneity.
-
The final injection volume for mice is typically 7.5 ml/kg of body mass.
Protocol for Oral Gavage:
-
Prepare the 4-Cl-KYN solution as described for intraperitoneal injection.
-
Ensure the final vehicle is suitable for oral administration (e.g., water, saline).
-
The typical volume for oral gavage in mice is 10 ml/kg.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the effects of 4-Cl-KYN in a rodent model of depression.
Caption: A generalized workflow for in vivo studies of 4-Cl-KYN in rodents.
Behavioral Assay Protocols
Apparatus:
-
Cylindrical container (30 cm height, 20 cm diameter)
-
Water at 24-25°C, filled to a depth of 15 cm to prevent the mouse from touching the bottom with its tail or feet.
Procedure:
-
Administer 4-Cl-KYN or vehicle to the mice.
-
One hour post-injection, individually place each mouse into the cylinder of water for a 6-minute session.
-
Record the entire session on video for later scoring.
-
During the last 4 minutes of the 6-minute test, measure the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
After the test, remove the mouse, dry it with a towel, and return it to its home cage.
-
Empty and clean the cylinder between animals.
Apparatus:
-
Automated rotarod apparatus with a textured rod to provide grip.
Procedure:
-
Training (Day 1):
-
Place the rats on the rotarod for three training trials.
-
Set the rotarod to accelerate from a starting speed to a final speed over a set period (e.g., 4 to 40 rpm over 300 seconds).
-
Record the latency to fall for each rat in each trial. An inter-trial interval of at least 15 minutes should be allowed.
-
-
Testing (Day 2):
-
Administer 4-Cl-KYN or vehicle to the rats.
-
At a predetermined time post-injection (e.g., 30 or 60 minutes), place the rats on the rotarod.
-
Begin the test using the same acceleration parameters as in the training phase.
-
Record the latency to fall from the rotating rod. A cutoff time (e.g., 300 seconds) is typically set.
-
The apparatus should be cleaned between each animal.
-
Conclusion
The administration of this compound in rodent models provides a valuable tool for investigating the therapeutic potential of targeting the glycine site of the NMDA receptor. The protocols and data presented here offer a foundation for designing and executing preclinical studies to further elucidate the efficacy and mechanisms of 4-Cl-KYN in various models of central nervous system disorders. Careful attention to drug preparation, administration route, and behavioral testing parameters is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for 4-Chlorokynurenine (AV-101) In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosage considerations for in vivo studies involving 4-Chlorokynurenine (4-Cl-KYN), also known as AV-101. This document includes a summary of quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways and workflows to guide researchers in designing their own experiments.
Introduction
This compound (4-Cl-KYN or AV-101) is a small molecule prodrug of 7-chlorokynurenic acid (7-Cl-KYNA).[1][2] 7-Cl-KYNA is a potent and selective antagonist of the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[2][3] While 7-Cl-KYNA itself has poor blood-brain barrier penetration, 4-Cl-KYN is readily transported into the central nervous system via the large neutral amino acid transporter 1 (LAT1).[1][4] Within the brain, primarily in astrocytes, 4-Cl-KYN is converted to 7-Cl-KYNA by kynurenine (B1673888) aminotransferase.[1][2] This mechanism of action has led to its investigation for various CNS indications, including depression and neuropathic pain.[3][5]
Signaling Pathway of this compound
The following diagram illustrates the pathway from systemic administration of 4-Cl-KYN to its action on the NMDA receptor in the brain.
Caption: Metabolic conversion and action of 4-Cl-KYN at the NMDA receptor.
Quantitative Data Summary
The following tables summarize dosages and pharmacokinetic parameters for 4-Cl-KYN (AV-101) from various in vivo studies.
Table 1: Preclinical In Vivo Studies
| Animal Model | Dose Range | Route of Administration | Key Findings | Reference |
| Mice | 25 mg/kg | Intraperitoneal (i.p.) | Resulted in detectable extracellular 7-Cl-KYNA levels in the hippocampus, peaking at 100 ± 16 nM 1.5 hours post-administration. Showed antidepressant-like effects. | [2] |
| Sprague-Dawley Rats | Single oral dose of [14C]-4-Cl-KYN | Oral | Primarily excreted via urine (76% of radioactivity recovered). Parent 4-Cl-KYN was the primary component in plasma at 1 hour. | [5][6] |
| MPTP Monkeys | 250 and 450 mg/kg | Oral (p.o.) via nasogastric gavage | A dose of 250 mg/kg (b.i.d. for 4 days) reduced L-Dopa induced dyskinesias without diminishing the antiparkinsonian effects of L-Dopa. | [7] |
Table 2: Human Clinical Studies (AV-101)
| Study Population | Dose Range | Route of Administration | Key Pharmacokinetic/Safety Findings | Reference |
| Healthy Volunteers (Single Dose) | 30 - 1800 mg | Oral | Safe and well-tolerated. Mean half-life was approximately 1.73 hours. | [3] |
| Healthy Volunteers (Multiple Doses) | 360, 1080, and 1440 mg/day for 14 days | Oral | Safe and well-tolerated, with adverse events comparable to placebo. Highest Cmax (64.4 µg/mL) and AUC0-t (196 µg·h/mL) were observed at the 1440 mg dose. | [3] |
| Treatment-Resistant Depression Patients | 1080 mg/day for 7 days, then 1440 mg/day for 7 days | Oral | Safe and well-tolerated but did not show antidepressant effects at these doses and duration. | [8] |
Experimental Protocols
Protocol 1: Antidepressant-like Effects in Mice
This protocol is based on studies evaluating the rapid and sustained antidepressant-like effects of 4-Cl-KYN.
1. Materials:
-
This compound (4-Cl-KYN)
-
Vehicle: 0.1 N NaOH, neutralized with 0.1 N HCl
-
Saline (0.9%)
-
Adult male mice (e.g., C57BL/6J)
-
Standard laboratory equipment for injections and behavioral testing (e.g., Forced Swim Test apparatus).
2. Drug Preparation:
-
Suspend 4-Cl-KYN in 0.1 N NaOH until fully dissolved.
-
Neutralize the solution with 0.1 N HCl to a physiological pH.
-
The final drug solution should be administered in a volume of approximately 7.5 ml/kg of body mass.
3. Experimental Workflow:
Caption: Workflow for assessing antidepressant-like effects of 4-Cl-KYN in mice.
4. Procedure:
-
Animal Handling: Acclimate mice to the housing and handling conditions for at least one week prior to the experiment.
-
Administration: Administer a single intraperitoneal (i.p.) injection of the prepared 4-Cl-KYN solution (e.g., 25 mg/kg) or vehicle.
-
Behavioral Testing:
-
Forced Swim Test (FST): At 1 hour or 24 hours post-injection, place mice in a cylinder of water and record the duration of immobility over a set period (e.g., the last 4 minutes of a 6-minute test). A reduction in immobility time is indicative of an antidepressant-like effect.[2][9]
-
Tail Suspension Test (TST): Similar to the FST, this test measures immobility when mice are suspended by their tails.
-
-
Data Analysis: Analyze the immobility time using appropriate statistical tests (e.g., t-test or ANOVA) to compare the 4-Cl-KYN treated group with the vehicle control group.
Protocol 2: In Vivo Microdialysis in Mice
This protocol is designed to measure the conversion of 4-Cl-KYN to 7-Cl-KYNA in the brain.
1. Materials:
-
4-Cl-KYN
-
Surgical equipment for stereotaxic implantation of microdialysis probes
-
Microdialysis pump and fraction collector
-
HPLC system for analysis of dialysates
-
Freely-moving animal system
2. Procedure:
-
Probe Implantation: Anesthetize the mouse and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus). Allow the animal to recover for at least 24 hours.
-
Microdialysis:
-
Insert the microdialysis probe and begin perfusion with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples for a defined period (e.g., 2 hours).
-
Administer 4-Cl-KYN (e.g., 25 mg/kg, i.p.).
-
Continue collecting dialysate fractions at regular intervals (e.g., every 30 minutes) for several hours post-injection.
-
-
Sample Analysis: Analyze the collected dialysate samples for concentrations of 7-Cl-KYNA using a sensitive analytical method like HPLC.[2]
-
Data Analysis: Plot the concentration of 7-Cl-KYNA over time to determine the pharmacokinetic profile of the active metabolite in the brain. Calculate the area under the curve (AUC) for quantitative comparison.[2]
Concluding Remarks
The provided data and protocols offer a foundation for designing in vivo studies with this compound. Dosages in preclinical models range from 25 mg/kg in rodents to 250-450 mg/kg in non-human primates. In humans, single doses up to 1800 mg and multiple daily doses up to 1440 mg have been shown to be safe. Researchers should carefully consider the animal model, intended biological effect, and route of administration when selecting a dose. The experimental protocols provided can be adapted to investigate the antidepressant, neuroprotective, or other potential therapeutic effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, double-blind, placebo-controlled, dose-escalation study: Investigation of the safety, pharmacokinetics, and antihyperalgesic activity of l-4-chlorokynurenine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Transporters and Enzymes in Metabolism and Distribution of this compound (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. AV-101, a Pro-Drug Antagonist at the NMDA Receptor Glycine Site, Reduces L-Dopa Induced Dyskinesias in MPTP Monkeys [mdpi.com]
- 8. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying NMDA Receptor Function Using 4-Chlorokynurenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorokynurenine (4-CK) is a pivotal pharmacological tool for investigating the role of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system (CNS). As a systemically administered prodrug, 4-CK effectively crosses the blood-brain barrier and is subsequently converted to its active metabolite, 7-chlorokynurenic acid (7-CKA)[1][2]. 7-CKA is a potent and selective competitive antagonist at the glycine (B1666218) co-agonist site on the NMDA receptor[3][4][5]. This unique mechanism of action allows for the non-invasive modulation of NMDA receptor activity in vivo, making 4-CK an invaluable compound for preclinical research in areas such as depression, neuropathic pain, and neurodegenerative diseases[1][6].
These application notes provide comprehensive protocols for utilizing 4-CK to study NMDA receptor function, including in vitro and in vivo methodologies.
Mechanism of Action
This compound penetrates the blood-brain barrier via the large neutral amino acid transporter (LAT1)[1]. Within the CNS, it is primarily taken up by astrocytes and enzymatically converted to 7-chlorokynurenic acid by kynurenine (B1673888) aminotransferase[1][2]. 7-CKA then acts as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor, thereby inhibiting its activation by glutamate[3][4][5].
Data Presentation
The following tables summarize the quantitative data for this compound and its active metabolite, 7-Chlorokynurenic Acid.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Bioavailability | 39-84% | Rodents | [1] |
| Bioavailability | ≥ 31% | Humans | [1] |
| Elimination Half-Life | 2-3 hours | Humans | [1] |
| Peak Plasma Concentration (Tmax) | 2.2 hours | Humans | [2] |
| Peak CSF Concentration (Tmax) | 4.7 hours | Humans | [2] |
Table 2: In Vitro Affinity and Potency of 7-Chlorokynurenic Acid (7-CKA)
| Parameter | Value | Assay | Preparation | Reference |
| IC50 | 0.56 µM | [3H]glycine binding | Rat cortical slices | [3][4] |
| Ki | 0.7-1 µM | [3H]glycine binding | Rat hippocampal slices | [7] |
| Ki | 0.4-1.0 µM | [3H]TCP binding | Rat brain membranes | [5] |
| IC50 (vs NMDA recognition site) | 169 µM | Radioligand binding | Rat cortical slices | [3][4] |
| IC50 (vs quisqualate recognition site) | 153 µM | Radioligand binding | Rat cortical slices | [3][4] |
| IC50 (vs kainate recognition site) | >1000 µM | Radioligand binding | Rat cortical slices | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of 4-CK for intraperitoneal (i.p.) injection in rodents.
Materials:
-
This compound (4-CK) powder
-
0.1 N Sodium Hydroxide (NaOH)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
Procedure:
-
Weigh the desired amount of 4-CK powder.
-
Suspend the 4-CK powder in a minimal volume of 0.1 N NaOH until it is fully dissolved.
-
Neutralize the solution to a pH of approximately 7.4 by adding sterile 0.9% saline.
-
Vortex the solution to ensure it is homogenous.
-
The final concentration should be adjusted with sterile saline to achieve the desired dose in a suitable injection volume (e.g., 5-10 ml/kg for mice).
-
The solution should be prepared fresh on the day of the experiment.
Protocol 2: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents in Brain Slices
This protocol outlines the procedure for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in acute brain slices.
Materials:
-
Acute brain slices (e.g., hippocampus or cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Pharmacological agents:
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Picrotoxin to block GABAA receptors
-
CNQX or NBQX to block AMPA/kainate receptors
-
This compound or 7-Chlorokynurenic Acid
-
Procedure:
-
Prepare acute brain slices from the desired brain region and maintain them in oxygenated aCSF.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipette with the internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
To isolate NMDA receptor-mediated currents, perfuse the slice with aCSF containing TTX, picrotoxin, and an AMPA/kainate receptor antagonist (e.g., CNQX).
-
Hold the neuron at a depolarized membrane potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor.
-
Evoke synaptic responses by electrical stimulation of afferent fibers.
-
After establishing a stable baseline of NMDA receptor-mediated EPSCs, apply 4-CK (or 7-CKA) to the perfusion bath at the desired concentration.
-
Record the change in the amplitude of the NMDA receptor-mediated EPSCs to determine the inhibitory effect of the compound.
Protocol 3: In Vivo Microdialysis to Measure Extracellular 7-CKA
This protocol describes the use of in vivo microdialysis to measure the conversion of 4-CK to 7-CKA in the brain of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with a fluorescence or mass spectrometry detector
-
Ringer's solution or artificial cerebrospinal fluid (aCSF)
-
This compound
Procedure:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Implant a microdialysis guide cannula into the brain region of interest.
-
Allow the animal to recover from surgery for at least 24 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with Ringer's solution or aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Collect baseline dialysate samples for a predetermined period (e.g., 1-2 hours).
-
Administer 4-CK to the animal (e.g., via i.p. injection).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the dialysate samples for the concentration of 7-CKA using HPLC.
Protocol 4: Forced Swim Test in Mice to Assess Antidepressant-like Effects
The forced swim test is a common behavioral assay to screen for antidepressant-like activity.
Materials:
-
Cylindrical water tank (e.g., 20 cm diameter, 30 cm height)
-
Water at 23-25°C
-
Video recording system
-
This compound
Procedure:
-
Administer 4-CK or vehicle to the mice at a specified time before the test (e.g., 30-60 minutes).
-
Fill the cylindrical tank with water to a depth where the mouse cannot touch the bottom with its tail or feet (e.g., 15 cm).
-
Gently place the mouse into the water.
-
The test duration is typically 6 minutes.
-
Record the session for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Protocol 5: Radioligand Binding Assay for the NMDA Receptor Glycine Site
This protocol is for determining the affinity of compounds for the glycine binding site of the NMDA receptor in brain membrane preparations.
Materials:
-
Rat brain homogenates (e.g., cortical membranes)
-
[3H]glycine or other suitable radioligand
-
Assay buffer (e.g., Tris-HCl)
-
7-Chlorokynurenic acid (as a competitor)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare rat brain membranes and resuspend them in the assay buffer.
-
In a multi-well plate, add the brain membrane preparation, the radioligand ([3H]glycine), and varying concentrations of the test compound (or 7-CKA for a standard curve).
-
To determine non-specific binding, a set of wells should contain a high concentration of a known glycine site ligand (e.g., unlabeled glycine or 7-CKA).
-
Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 and Ki values.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The glycine site of the N-methyl-D-aspartate receptor channel: differences between the binding of HA-966 and of 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glycine site associated with the NMDA receptor modulates long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Synaptic Plasticity with 4-Chlorokynurenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorokynurenine (4-CK) is a pivotal investigational tool for probing the intricacies of synaptic plasticity. As a prodrug, it efficiently traverses the blood-brain barrier and is subsequently metabolized into its active form, 7-chlorokynurenic acid (7-Cl-KYNA).[1][2][3] 7-Cl-KYNA is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This targeted antagonism allows for the precise modulation of NMDA receptor activity, a cornerstone of synaptic plasticity, learning, and memory. These notes provide detailed protocols for utilizing 4-CK to investigate its effects on synaptic function, from electrophysiological recordings of long-term potentiation (LTP) and long-term depression (LTD) to the biochemical and morphological analysis of synaptic changes.
Mechanism of Action
This compound's utility in synaptic plasticity research stems from its conversion to 7-Cl-KYNA, which competitively inhibits the binding of glycine and D-serine to the GluN1 subunit of the NMDA receptor. This inhibition reduces the overall activity of the NMDA receptor, a key player in the induction of both LTP and LTD. The antidepressant-like effects observed in animal models are thought to be mediated by a subsequent increase in α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated neurotransmission, a downstream consequence of NMDA receptor modulation.[2][4]
Data Presentation
In Vivo and In Vitro Pharmacokinetics of this compound
| Parameter | Species | Dose | Brain Concentration of 7-Cl-KYNA | Route of Administration | Reference |
| Peak Concentration | Mouse | 25 mg/kg | ~100 nM | Intraperitoneal | [5] |
| Peak Concentration | Mouse | 125 mg/kg | (Not specified, but effective dose) | Intraperitoneal | [1] |
| In situ brain perfusion | Rat | 100 µM (in perfusate) | Detectable levels of 7-Cl-KYNA | Perfusion | [6][7] |
| In situ brain perfusion | Rat | 500 µM (in perfusate) | Detectable levels of 7-Cl-KYNA | Perfusion | [6][7] |
Effects of this compound on Behavioral Models
| Behavioral Test | Species | Dose | Effect | Reference |
| Forced Swim Test | Mouse | 25-125 mg/kg (i.p.) | Decreased immobility time | [8] |
| Novelty-Suppressed Feeding | Mouse | 25-125 mg/kg (i.p.) | Reduced latency to feed | [2] |
| Learned Helplessness | Mouse | 25-125 mg/kg (i.p.) | Reduced escape failures | [2] |
Experimental Protocols
I. In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the induction and recording of LTP in acute hippocampal slices, a widely used model for studying synaptic plasticity.
Materials:
-
This compound (4-CK)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4.
-
Dissecting tools
-
Vibratome
-
Recording chamber
-
Glass microelectrodes
-
Stimulating electrode
-
Electrophysiology rig (amplifier, digitizer, etc.)
-
Mouse or rat
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an interface or submerged recovery chamber containing oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (CA3 region) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.
-
Record a stable baseline for at least 20 minutes.
-
-
4-CK Application:
-
Prepare a stock solution of 4-CK in a suitable solvent (e.g., DMSO) and dilute it in aCSF to the desired final concentration (e.g., 10-100 µM, based on the effective concentrations of the active metabolite 7-Cl-KYNA).
-
Bath-apply the 4-CK-containing aCSF to the slice for a predetermined period (e.g., 20-30 minutes) before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).[9]
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the degree of potentiation in slices treated with 4-CK to control slices.
-
II. Biochemical Analysis: Western Blotting for Synaptic Proteins
This protocol outlines the procedure for examining changes in the expression of key synaptic proteins following 4-CK treatment.
Materials:
-
Hippocampal slices or cultured neurons treated with 4-CK
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PSD-95, anti-GluA1, anti-GluA2, anti-synaptophysin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Homogenize hippocampal slices or lyse cultured neurons in lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer. Note: For some transmembrane proteins, heating at 95°C can cause aggregation; incubation at a lower temperature (e.g., 42°C) may be necessary.[10]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for each protein of interest.
-
Normalize the protein levels to a loading control (e.g., GAPDH or β-actin).
-
Compare the protein expression levels between 4-CK treated and control groups.
-
III. Morphological Analysis: Dendritic Spine Imaging
This protocol details the methodology for visualizing and quantifying changes in dendritic spine density and morphology.
Materials:
-
Cultured neurons or brain tissue from animals treated with 4-CK
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against a dendritic marker (e.g., anti-MAP2) or a fluorescent protein label if using transgenic animals.
-
Fluorescently labeled secondary antibody
-
Fluorescent dye for spine visualization (e.g., DiI or transfection with a fluorescent protein)
-
Confocal or two-photon microscope
-
Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)
Procedure:
-
Tissue/Cell Preparation:
-
For cultured neurons, fix with paraformaldehyde, permeabilize, and block.
-
For brain tissue, perfuse the animal with fixative, dissect the brain, and prepare thick sections (e.g., 100 µm) using a vibratome.
-
-
Immunostaining/Labeling:
-
Incubate the samples with a primary antibody to label dendrites.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Alternatively, for high-resolution spine morphology, use DiI staining or express fluorescent proteins in neurons.
-
-
Imaging:
-
Acquire high-resolution images of dendritic segments using a confocal or two-photon microscope.
-
Use a high-magnification objective (e.g., 60x or 100x oil immersion).
-
Acquire Z-stacks to capture the three-dimensional structure of the dendrites and spines.
-
-
Data Analysis:
-
Use image analysis software to reconstruct the dendritic segments.
-
Manually or semi-automatically identify and count dendritic spines along a defined length of the dendrite to determine spine density.
-
Classify spines based on their morphology (e.g., thin, stubby, mushroom).
-
Compare spine density and the proportion of different spine types between 4-CK treated and control groups.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action on synaptic plasticity.
Experimental Workflow for In Vitro Electrophysiology
Caption: Workflow for assessing 4-CK's effect on Long-Term Potentiation.
Logical Relationship in 4-CK's Effect on Synaptic Protein Expression
Caption: Cascade of events from 4-CK administration to altered synaptic plasticity.
References
- 1. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facilitated brain uptake of this compound and conversion to 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Biochemical Properties of Synaptic Proteins Are Dependent on Tissue Preparation: NMDA Receptor Solubility Is Regulated by the C‐Terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Chlorokynurenine (AV-101) in Preclinical Pain Research
Introduction
4-Chlorokynurenine (4-Cl-KYN), also known as AV-101, is an investigational, orally active prodrug with significant potential in the treatment of pain, particularly neuropathic and inflammatory pain states.[1][2] As a non-opioid analgesic candidate, it addresses the urgent need for effective pain management with an improved safety profile.[3] 4-Cl-KYN functions by targeting the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization, a phenomenon underlying the development and maintenance of chronic pain.[4][5][6] These notes provide detailed information on its mechanism of action, application in various rodent pain models, and protocols for its use.
Mechanism of Action
4-Cl-KYN is a prodrug of 7-chlorokynurenic acid (7-Cl-KYNA).[1] Upon systemic administration, 4-Cl-KYN readily crosses the blood-brain barrier via the large neutral amino acid transporter.[1] Within the central nervous system, it is converted by the enzyme kynurenine (B1673888) aminotransferase in astrocytes into its active metabolite, 7-Cl-KYNA.[1][7] 7-Cl-KYNA is a potent and highly selective antagonist of the glycine (B1666218) co-agonist site (GlyB) on the NMDA receptor.[2][7] By blocking this site, 7-Cl-KYNA inhibits NMDA receptor activation, thereby reducing neuronal hyperexcitability and mitigating the amplified pain signaling characteristic of chronic pain states.[5][8] This mechanism differs from channel-blocking NMDA antagonists like ketamine, potentially contributing to its more favorable side-effect profile.[2][9]
Application in Preclinical Pain Models
Preclinical studies have demonstrated that 4-Cl-KYN produces robust, dose-dependent anti-hyperalgesic and anti-allodynic effects in multiple well-established rodent models of inflammatory and neuropathic pain.[2][7] Its efficacy has been shown to be comparable to standard-of-care analgesics like gabapentin (B195806) and pregabalin (B1679071), but with a superior side-effect profile, particularly regarding motor impairment.[3][7][10]
Data Presentation
The following tables summarize quantitative data from key preclinical studies involving 4-Cl-KYN and comparator drugs.
Table 1: Dosing Information for 4-Cl-KYN and Comparators in Rat Models
| Compound | Route of Administration | Doses Tested (mg/kg) | Pain Models Used | Reference(s) |
|---|---|---|---|---|
| 4-Cl-KYN (AV-101) | Intraperitoneal (IP) | 56, 167, 500 | Formalin, Carrageenan, Sciatic Nerve Ligation | [7] |
| Gabapentin | Intraperitoneal (IP) | 33, 100, 300 | Formalin, Carrageenan, Sciatic Nerve Ligation | [7] |
| MK-801 | Intraperitoneal (IP) | 0.1, 0.3, 1.0 | Formalin, Carrageenan, Sciatic Nerve Ligation | [7] |
| Pregabalin | Not Specified | Not Specified | Chung Ligation Model |[2][10] |
Table 2: Summary of Efficacy of 4-Cl-KYN in Different Rat Pain Models
| Pain Model | Type of Pain | Key Findings | Effective Doses (mg/kg) | Reference(s) |
|---|---|---|---|---|
| Intraplantar Formalin | Inflammatory / Nociceptive | Dose-dependent reduction in flinching behavior. | 167, 500 | [7] |
| Carrageenan-induced Paw Inflammation | Inflammatory | Dose-dependent reversal of thermal hyperalgesia. | 167, 500 | [7] |
| Sciatic Nerve Ligation | Neuropathic | Dose-dependent reduction in tactile allodynia. | 167, 500 | [7] |
| Chung Ligation Model | Neuropathic | Efficacy similar to pregabalin in reversing mononeuropathy. | Not Specified |[2][10] |
Table 3: Side Effect Profile Comparison
| Compound | Assessment Method | Observation | Reference(s) |
|---|---|---|---|
| 4-Cl-KYN (AV-101) | Rotarod Test | No significant motor impairment at effective analgesic doses. | [2][7][10] |
| Gabapentin | Rotarod Test | Showed motor impairment at higher effective doses. | [7] |
| MK-801 | Rotarod Test | Significant motor impairment at effective analgesic doses. | [7] |
| Pregabalin | Rotarod Test | Showed motor side effects. |[10] |
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for testing 4-Cl-KYN in rodent models. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Carrageenan-Induced Inflammatory Pain
This model is used to assess the effects of compounds on acute inflammatory pain and thermal hyperalgesia.[11][12]
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure: a. Briefly anesthetize the animal (e.g., with isoflurane). b. Inject 100 µL of 1% lambda-carrageenan solution in saline into the plantar surface of one hind paw. c. Allow the animal to recover in its home cage. Inflammation and hyperalgesia typically develop within 2-4 hours.
-
Drug Administration: Administer 4-Cl-KYN or control compounds (e.g., via IP injection) at a predetermined time before behavioral testing.
-
Assessment: Measure thermal hyperalgesia using the Hargreaves test (see Protocol 3) at various time points post-drug administration. The inflamed paw will show a reduced latency to withdraw from the heat source compared to the contralateral, non-inflamed paw.
Protocol 2: Sciatic Nerve Ligation (Neuropathic Pain)
This model induces chronic neuropathic pain, characterized by tactile allodynia.[7][13]
-
Animals: Adult male Sprague-Dawley rats.
-
Surgical Procedure: a. Anesthetize the rat (e.g., isoflurane) and prepare the surgical site on one thigh. b. Make an incision to expose the sciatic nerve. c. Tightly ligate the common sciatic nerve with suture material. d. Close the incision in layers. e. Administer post-operative analgesics as required by IACUC protocols for the immediate recovery period.[14]
-
Recovery and Development of Allodynia: Allow the animals to recover for a minimum of 7 days. Tactile allodynia will develop during this period.
-
Drug Administration: Administer 4-Cl-KYN or control compounds before behavioral testing.
-
Assessment: Measure tactile allodynia using von Frey filaments (see Protocol 3).
Protocol 3: Behavioral Assessment of Pain
-
Tactile Allodynia (von Frey Test): [15] a. Place the animal in an elevated enclosure with a wire mesh floor and allow it to acclimate. b. Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw. c. A positive response is a sharp withdrawal, flinching, or licking of the paw. d. Use the up-down method to determine the 50% paw withdrawal threshold (PWT), which is the force at which the animal has a 50% probability of withdrawing its paw. A lower PWT indicates allodynia.
-
Thermal Hyperalgesia (Hargreaves Test): [15] a. Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate. b. Position a focused, radiant heat source (e.g., a high-intensity lamp) beneath the plantar surface of the hind paw. c. Activate the heat source and measure the time until the animal withdraws its paw (paw withdrawal latency, PWL). d. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage. A shorter PWL indicates hyperalgesia.
Protocol 4: Assessment of Motor Coordination (Rotarod Test)
This test is crucial for determining if a compound's anti-nociceptive effects are confounded by motor impairment.[7]
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Training: Train the animals on the rotarod for several days until they can consistently remain on the rod for a set duration (e.g., 120 seconds).
-
Testing: a. Administer 4-Cl-KYN or a control compound. b. At peak effect time, place the animal on the rotating rod. c. Record the latency to fall from the rod. d. A reduced latency to fall indicates motor impairment. Preclinical studies show 4-Cl-KYN does not typically cause this at therapeutic doses.[2][7]
Summary and Advantages
4-Cl-KYN (AV-101) represents a promising therapeutic candidate for pain management. Its application in preclinical models demonstrates:
-
Robust Efficacy: It effectively reduces pain behaviors in both inflammatory and neuropathic pain models.[7]
-
Favorable Safety Profile: Unlike many other NMDA receptor antagonists and even some standard analgesics, 4-Cl-KYN shows a clear separation between its analgesic effects and motor-impairing side effects.[2][3][7]
-
Novel Mechanism: As a prodrug that targets the glycine site of the NMDA receptor, it offers a refined approach to modulating glutamatergic transmission in pain pathways.[1][7]
These characteristics justify its continued investigation as a potential non-opioid, non-addictive treatment for challenging chronic pain conditions.[10][16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Vistagen Receives Notice from European Patent Office of Intention to Grant Patent for AV-101 to Treat Neuropathic Pain [businesswire.com]
- 3. Vistagen Receives U.S. Patent for AV-101 to Treat Neuropathic Pain | Vistagen Therapeutics, Inc [vistagen.com]
- 4. The use of NMDA-receptor antagonists in the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketamine and other NMDA receptor antagonists for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of the Effects of L-4-Chlorokynurenine on Nociception in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring novel non-opioid pathways and therapeutics for pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessnewswire.com [accessnewswire.com]
- 11. inflammatory pain models: Topics by Science.gov [science.gov]
- 12. mdpi.com [mdpi.com]
- 13. embse.org [embse.org]
- 14. research.cuanschutz.edu [research.cuanschutz.edu]
- 15. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 16. Randomized, double-blind, placebo-controlled, dose-escalation study: Investigation of the safety, pharmacokinetics, and antihyperalgesic activity of l-4-chlorokynurenine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Properties of 4-Chlorokynurenine for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorokynurenine (4-Cl-Kyn) is a halogenated derivative of L-kynurenine, an endogenous metabolite of tryptophan.[1] It serves as a prodrug for the potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, 7-chlorokynurenic acid (7-Cl-KYNA).[1][2] Notably, 4-Cl-Kyn possesses intrinsic fluorescent properties, making it a valuable tool for various bio-imaging applications. Its ability to cross the blood-brain barrier via the large neutral amino acid transporter 1 (LAT1) further enhances its utility for studying neurological processes.[1][2]
These application notes provide a comprehensive overview of the fluorescent properties of 4-Cl-Kyn and detailed protocols for its use in cellular imaging. The information is intended to guide researchers in leveraging the unique spectral characteristics of this molecule to investigate the kynurenine (B1673888) pathway, enzymatic activity, and cellular uptake mechanisms.
Fluorescent Properties of this compound
The fluorescence of 4-Cl-Kyn is influenced by the solvent environment.[3] A study by Alferova et al. (2018) characterized its spectral properties in various solvents, providing a basis for its application as a fluorescent probe.
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound.
| Property | Value | Solvent | Reference |
| Excitation Maximum (λex) | 360 nm | Ethanol | [3] |
| 362 nm | Acetonitrile | [3] | |
| 365 nm | Water | [3] | |
| Emission Maximum (λem) | 448 nm | Ethanol | [3] |
| 442 nm | Acetonitrile | [3] | |
| 460 nm | Water | [3] | |
| Molar Absorptivity (ε) | ~11,000 M⁻¹cm⁻¹ at 360 nm | Ethanol | [3] |
| Fluorescence Quantum Yield (ΦF) | Data not available | - | - |
| Fluorescence Lifetime (τ) | Data not available | - | - |
Note: While the quantum yield and fluorescence lifetime for 4-Cl-Kyn have not been explicitly reported, related kynurenine derivatives are known to be weak emitters.[4] The local environment significantly influences their fluorescence intensity.[4]
Signaling and Metabolic Pathways
The intrinsic fluorescence of 4-Cl-Kyn can be utilized to visualize its transport and metabolism. It is a substrate for the kynurenine pathway, a critical metabolic route for tryptophan. The enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2) are key regulators of this pathway.
Metabolic Conversion of this compound
Caption: Metabolic conversion of 4-Cl-Kyn to 7-Cl-KYNA.
Cellular Uptake and Transport of this compound
Caption: Cellular uptake of 4-Cl-Kyn via the LAT1 transporter.
Experimental Protocols
The following protocols provide a starting point for utilizing 4-Cl-Kyn in fluorescence-based imaging studies. Optimization may be required depending on the cell type and experimental objectives.
Protocol 1: Live-Cell Imaging of this compound Uptake
Objective: To visualize the cellular uptake and distribution of 4-Cl-Kyn in real-time.
Materials:
-
This compound (4-Cl-Kyn)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest (e.g., astrocytes, neurons, cancer cell lines)
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent for excitation around 360 nm and emission around 450 nm)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes or chamber slides at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Preparation of 4-Cl-Kyn Stock Solution: Prepare a stock solution of 4-Cl-Kyn (e.g., 10 mM) in a suitable solvent such as sterile water or PBS. Ensure complete dissolution.
-
Cell Treatment:
-
On the day of the experiment, remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add fresh, pre-warmed culture medium containing the desired final concentration of 4-Cl-Kyn (e.g., 10-100 µM). A titration is recommended to determine the optimal concentration for your cell type.
-
Incubate the cells at 37°C in a CO₂ incubator for a desired period (e.g., 30 minutes to 4 hours).
-
-
Imaging:
-
Wash the cells twice with warm PBS to remove excess, unbound 4-Cl-Kyn.
-
Add fresh, pre-warmed culture medium or a clear imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Immediately proceed to image the cells using a fluorescence microscope.
-
Use an excitation wavelength around 360 nm and collect the emission signal around 450 nm.
-
Acquire images at different time points to monitor the dynamics of uptake and distribution.
-
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for live-cell imaging of 4-Cl-Kyn uptake.
Protocol 2: In Vitro Assay for IDO1/TDO2 Activity using 4-Cl-Kyn Fluorescence
Objective: To indirectly assess the activity of IDO1 or TDO2 by monitoring the metabolism of a tryptophan analog (in this case, the disappearance of a fluorescent substrate is not directly applicable, but changes in the overall fluorescent landscape of the kynurenine pathway could be monitored). A more direct approach would be to use 4-Cl-Tryptophan as a substrate and monitor the appearance of fluorescent 4-Cl-Kyn. This protocol is a conceptual framework.
Materials:
-
Recombinant human IDO1 or TDO2 enzyme
-
4-Cl-Tryptophan (as a substrate to be converted to 4-Cl-Kyn)
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
L-Tryptophan (for standard curve)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare all reagents in the reaction buffer. Keep enzymes on ice.
-
Standard Curve: Prepare a standard curve of 4-Cl-Kyn in the reaction buffer to correlate fluorescence intensity with concentration.
-
Enzyme Reaction:
-
In a 96-well black microplate, add the following to each well:
-
Reaction buffer
-
Ascorbic acid (final concentration ~20 mM)
-
Methylene blue (final concentration ~10 µM)
-
Catalase (final concentration ~100 U/mL)
-
IDO1 or TDO2 enzyme (concentration to be optimized)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 4-Cl-Tryptophan (final concentration to be optimized, e.g., 200 µM).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence at various time points (e.g., every 5 minutes for 60 minutes) using a microplate reader with excitation at ~360 nm and emission at ~450 nm.
-
The rate of increase in fluorescence will be proportional to the enzyme activity.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Plot the fluorescence intensity against time to determine the initial reaction velocity.
-
Use the standard curve to convert the rate of fluorescence change into the rate of 4-Cl-Kyn production.
-
Conclusion
This compound offers a unique opportunity to study the kynurenine pathway and related cellular processes through its intrinsic fluorescence. The provided data and protocols serve as a foundation for researchers to design and implement innovative imaging experiments. Further characterization of its photophysical properties, particularly its quantum yield and lifetime, will undoubtedly expand its applications in quantitative bio-imaging. By leveraging the fluorescent nature of 4-Cl-Kyn, scientists can gain deeper insights into its role in health and disease, paving the way for new therapeutic strategies.
References
- 1. A Fluorescence-Based Competitive Antibody Binding Assay for Kynurenine, a Potential Biomarker of Kidney Transplant Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Fluorescence Assays to Explore the Regulation of the Kynurenine Pathway in Neurospora crassa [scholarsbank.uoregon.edu]
- 3. Preparation of a Trp-BODIPY fluorogenic amino acid to label peptides for enhanced live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Stability Testing of 4-Chlorokynurenine Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorokynurenine (4-Cl-KYN) is a prodrug of the potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, 7-chlorokynurenic acid (7-Cl-KYNA).[1] By targeting the glycine (B1666218) co-agonist site on the NMDA receptor, 7-Cl-KYNA modulates glutamatergic neurotransmission, a pathway implicated in various neurological and psychiatric disorders.[1] 4-Cl-KYN is under investigation for its potential therapeutic effects. The stability of 4-Cl-KYN in solution is a critical parameter for ensuring accurate and reproducible results in preclinical and clinical research, as well as for the development of potential pharmaceutical formulations.
These application notes provide a comprehensive overview and detailed protocols for assessing the long-term stability of this compound solutions. The provided methodologies are based on established principles of stability testing for pharmaceuticals and related kynurenine (B1673888) compounds.
Signaling Pathway and Mechanism of Action
4-Cl-KYN exerts its biological effects through its conversion to the active metabolite 7-Cl-KYNA. This conversion is catalyzed by kynurenine aminotransferase enzymes within the body.[1] 7-Cl-KYNA then acts as a competitive antagonist at the glycine binding site of the NMDA receptor, thereby inhibiting its activation by glutamate.
Stability Profile of this compound Solutions
The stability of 4-Cl-KYN in solution is influenced by factors such as temperature, pH, light exposure, and the presence of oxidizing agents. Based on data for related kynurenine compounds, it is anticipated that 4-Cl-KYN may be susceptible to photodegradation and degradation at elevated temperatures.[2]
Recommended Storage Conditions
For general laboratory use, stock solutions of 4-Cl-KYN should be stored at -20°C or -80°C to minimize degradation. Based on manufacturer recommendations for the solid compound and solutions, the following storage periods can be considered as a starting point, but should be verified by long-term stability studies:
Potential Degradation Pathways
While specific degradation products of 4-Cl-KYN have not been extensively reported in the literature, potential degradation pathways for kynurenine derivatives include:
-
Hydrolysis: The amide bond in the kynurenine structure may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The aromatic ring and the amino acid side chain can be targets for oxidation, especially in the presence of reactive oxygen species. Tryptophan, a related indole-containing amino acid, is known to be highly susceptible to oxidation.[4]
-
Photodegradation: Kynurenine and its derivatives are known to be photosensitive and can degrade upon exposure to UV light, generating reactive species such as superoxide (B77818) radicals.[5][6]
Experimental Protocols
The following protocols are designed to assess the stability of 4-Cl-KYN solutions in a comprehensive manner, in line with ICH guidelines.
Protocol 1: Preparation of this compound Stock Solutions
-
Materials:
-
This compound (solid powder, high purity)
-
Dimethyl sulfoxide (B87167) (DMSO, HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
-
Procedure:
-
Accurately weigh the required amount of 4-Cl-KYN powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution.
-
For aqueous-based assays, further dilute the DMSO stock solution with the desired buffer (e.g., PBS) to the final working concentration. Note the final percentage of DMSO in the solution.
-
Aliquot the stock solutions into single-use volumes in amber vials or tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C and -80°C for long-term stability studies.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Mix an aliquot of 4-Cl-KYN stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of 4-Cl-KYN stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix an aliquot of 4-Cl-KYN stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
Analyze samples by HPLC at each time point.
-
-
Photolytic Degradation:
-
Expose an aliquot of 4-Cl-KYN solution in a photostability chamber to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
-
Thermal Degradation:
-
Incubate aliquots of the 4-Cl-KYN solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.
-
Withdraw samples at various time points (e.g., 1, 3, 7, 14 days) and analyze by HPLC.
-
Protocol 3: Long-Term and Accelerated Stability Testing
-
Study Design:
-
Prepare a sufficient number of aliquots of the 4-Cl-KYN solution at the desired concentration and in the intended solvent/buffer system.
-
Divide the aliquots into different storage conditions as outlined in the table below.
-
-
Storage Conditions (based on ICH guidelines):
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 5°C ± 3°C | 12 months |
| -20°C ± 5°C | 12 months | |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months |
| 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12 months.
-
Accelerated: 0, 1, 2, 3, 6 months.
-
-
Analytical Parameters to be Monitored:
-
Appearance (visual inspection for color change, precipitation)
-
pH of the solution
-
Concentration of 4-Cl-KYN (by stability-indicating HPLC method)
-
Presence of degradation products (by HPLC, with peak purity analysis)
-
Protocol 4: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient will need to be optimized to achieve separation of all potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of 4-Cl-KYN (a photodiode array detector is recommended to monitor peak purity). Mass spectrometry (MS) detection can be coupled to the HPLC for identification of unknown degradation products.
-
Internal Standard: An appropriate, stable compound with similar chromatographic properties should be used for accurate quantification. 3-nitro-L-tyrosine has been used as an internal standard for kynurenine analysis.[7]
Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Data Presentation
The quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Long-Term Stability Data for this compound Solution (5°C ± 3°C)
| Time (Months) | Appearance | pH | 4-Cl-KYN Assay (%) | Total Degradation Products (%) |
| 0 | Clear, colorless | 7.4 | 100.0 | < 0.1 |
| 3 | ||||
| 6 | ||||
| 9 | ||||
| 12 |
Table 2: Accelerated Stability Data for this compound Solution (40°C ± 2°C / 75% RH ± 5% RH)
| Time (Months) | Appearance | pH | 4-Cl-KYN Assay (%) | Total Degradation Products (%) |
| 0 | Clear, colorless | 7.4 | 100.0 | < 0.1 |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 6 |
Conclusion
The protocols outlined in these application notes provide a robust framework for conducting comprehensive long-term stability testing of this compound solutions. Adherence to these guidelines will ensure the generation of reliable and accurate stability data, which is essential for the successful research and development of 4-Cl-KYN as a potential therapeutic agent. It is imperative to note that the provided HPLC method parameters are a starting point and require full validation for the specific 4-Cl-KYN solution being tested. The identification of any significant degradation products through forced degradation studies is a critical step in developing a truly stability-indicating method.
References
- 1. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photochemical properties of kynurenine pathway metabolites and indoleamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An HPLC method to determine tryptophan and kynurenine in serum simultaneously [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Chlorokynurenine (4-Cl-KYN)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of 4-Chlorokynurenine (4-Cl-KYN) for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-Cl-KYN) and what is its mechanism of action?
A1: this compound (4-Cl-KYN) is a prodrug of 7-chlorokynurenic acid (7-Cl-KYNA).[1] It is an orally active small molecule that can cross the blood-brain barrier.[1] In the central nervous system, 4-Cl-KYN is converted by kynurenine (B1673888) aminotransferase in astrocytes into 7-Cl-KYNA.[1] 7-Cl-KYNA is a potent and selective antagonist of the NMDA receptor at the glycine (B1666218) co-agonist site.[1][2]
Q2: What are the primary research applications of 4-Cl-KYN?
A2: 4-Cl-KYN has been investigated as a potential rapid-acting antidepressant.[1][2] It has also been studied for its neuroprotective effects and its potential in treating neuropathic pain and other neurological disorders.[3]
Q3: In what solvents is 4-Cl-KYN soluble?
A3: Based on available data, 4-Cl-KYN is sparingly soluble in DMSO and slightly soluble in aqueous acidic solutions.[4] One supplier suggests a solubility of up to 5 mg/mL in DMSO with the aid of warming and sonication.[5] For its active metabolite, 7-Cl-KYNA, a method involving initial dissolution in a small volume of 1 M HCl followed by pH neutralization with PBS has been described.[6]
Q4: How should I store 4-Cl-KYN powder and stock solutions?
A4: 4-Cl-KYN powder should be stored at refrigerator temperatures.[4] Stock solutions are typically stable for up to 6 months at -80°C and for 1 month at -20°C.[5] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[5]
Troubleshooting Guide: 4-Cl-KYN Precipitation in Vitro Experiments
Issue 1: Precipitate forms immediately upon adding 4-Cl-KYN stock solution to aqueous media (e.g., PBS, cell culture medium).
| Potential Cause | Troubleshooting Step |
| Exceeded Solubility Limit | The concentration of 4-Cl-KYN in the final solution is likely above its solubility limit in the aqueous buffer. |
| * Solution 1: Lower the final working concentration of 4-Cl-KYN. | |
| * Solution 2: Increase the percentage of DMSO in the final solution, ensuring it remains below a cytotoxic level for your cell line (typically <0.5%). | |
| Improper Dilution Technique | Rapid addition of a concentrated DMSO stock into an aqueous solution can cause localized high concentrations, leading to precipitation. |
| * Solution: Add the 4-Cl-KYN stock solution dropwise to the pre-warmed (37°C) media while gently swirling or vortexing to ensure rapid and even distribution. | |
| Stock Solution is Too Concentrated | Using a highly concentrated stock solution increases the risk of precipitation upon dilution. |
| * Solution: Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the aqueous medium. |
Issue 2: Precipitate appears in the cell culture media after a few hours or days of incubation.
| Potential Cause | Troubleshooting Step |
| Compound Instability | 4-Cl-KYN or its metabolites may have limited stability in the aqueous environment of the cell culture medium over time. Factors like pH and temperature can affect stability.[7] |
| * Solution: Perform media changes with freshly prepared 4-Cl-KYN-containing media every 24-48 hours. | |
| Interaction with Media Components | Components of the cell culture medium, such as salts and proteins, can interact with 4-Cl-KYN and reduce its solubility over time. |
| * Solution: If compatible with your experimental design and cell line, consider using a serum-free or different basal media formulation. | |
| Media Evaporation | Evaporation of the culture medium can lead to an increase in the concentration of all components, including 4-Cl-KYN, potentially exceeding its solubility. |
| * Solution: Ensure proper humidification in the incubator to minimize evaporation. |
Issue 3: How can I visually identify 4-Cl-KYN precipitation?
A3: Precipitation of 4-Cl-KYN in cell culture media can manifest as:
-
Fine, crystalline particles: These may be visible under a microscope.
-
A cloudy or hazy appearance of the media.
-
A thin film on the surface of the culture vessel.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and a related compound, L-Kynurenine.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 5 mg/mL (20.60 mM) | Requires ultrasonic and warming to 60°C. Use freshly opened DMSO as it is hygroscopic.[5] |
| Aqueous Acid | Slightly Soluble | [4] | |
| DMSO | Sparingly Soluble | [4] | |
| L-Kynurenine | Water | Soluble to 10 mM | |
| DMSO | Soluble to 10 mM | ||
| Physiological Saline (0.9% NaCl) | 10 mg/mL | [8] | |
| Ethanol | Insoluble | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM 4-Cl-KYN Stock Solution in DMSO
Materials:
-
This compound (MW: 242.66 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Weigh out 2.43 mg of 4-Cl-KYN powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, warm the solution in a water bath or on a heating block at 60°C for 10-15 minutes.[5] Intermittently vortex the tube during warming.
-
Visually inspect the solution to ensure there are no visible particles.
-
Once completely dissolved, allow the solution to cool to room temperature.
-
Aliquot the 10 mM stock solution into single-use sterile tubes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Materials:
-
10 mM 4-Cl-KYN stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw the 10 mM 4-Cl-KYN stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of media with a final concentration of 100 µM 4-Cl-KYN, you will need 10 µL of the 10 mM stock solution.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling the medium, add the calculated volume of the 4-Cl-KYN stock solution dropwise. This gradual addition helps to prevent precipitation.
-
Gently mix the final solution by inverting the tube several times. Avoid vigorous vortexing.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells. If precipitation is observed, refer to the troubleshooting guide.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 75802-84-5 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of Transporters and Enzymes in Metabolism and Distribution of this compound (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Improving 4-Chlorokynurenine stability in biological samples
Welcome to the technical support center for 4-Chlorokynurenine (4-Cl-KYN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and accurate quantification of 4-Cl-KYN in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-Cl-KYN) and what are its main metabolites?
A1: this compound (also known as AV-101) is an orally active prodrug of 7-chlorokynurenic acid (7-Cl-KYNA), a potent antagonist of the NMDA receptor at the glycine (B1666218) binding site.[1][2] In the central nervous system, 4-Cl-KYN is converted by kynurenine (B1673888) aminotransferase in astrocytes to its active metabolite, 7-Cl-KYNA.[1] 4-Cl-KYN can also undergo N-acetylation to form N-acetyl-4-Cl-KYN.[3]
Q2: What are the primary challenges in measuring 4-Cl-KYN in biological samples?
A2: The primary challenges include pre-analytical variability, potential for degradation of 4-Cl-KYN in the biological matrix post-collection, and ensuring accurate quantification, which is often performed using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The short half-life of 4-Cl-KYN in vivo (approximately 2-3 hours in human plasma) underscores the importance of prompt and proper sample handling to prevent ex vivo degradation.[1]
Q3: What is the recommended biological matrix for 4-Cl-KYN analysis?
A3: Plasma is a commonly used matrix for the quantification of 4-Cl-KYN and its metabolites in clinical and preclinical studies.[3][5] For general kynurenine pathway metabolites, both serum and plasma are considered suitable, with a strong recommendation for immediate processing after collection to ensure stability.[6]
Q4: How should I store my biological samples for 4-Cl-KYN analysis?
A4: Based on protocols from clinical trials, it is recommended to process blood samples immediately to separate plasma, followed by storage at ultra-low temperatures (-70°C or -80°C) for long-term stability.[5] For stock solutions of the pure compound, storage at -80°C is recommended for up to 6 months, and at -20°C for up to one month.[7]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of 4-Cl-KYN.
Pre-Analytical Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable 4-Cl-KYN levels in freshly collected samples | Rapid ex vivo metabolism or degradation in whole blood. | Process blood samples immediately after collection (within 30 minutes) to separate plasma. Keep samples on ice during processing. |
| Improper blood collection tube (e.g., incorrect anticoagulant). | Use tubes containing EDTA as the anticoagulant and ensure proper mixing by gentle inversion after collection. | |
| High variability between replicate samples | Inconsistent sample handling and processing times. | Standardize the protocol for sample collection, processing, and storage. Ensure all samples are treated identically. |
| Hemolysis of the sample during collection or processing. | Use proper phlebotomy techniques to minimize hemolysis. Avoid vigorous shaking of blood tubes. |
Analytical (LC-MS/MS) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing, fronting, or splitting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Optimize the pH of the mobile phase to ensure proper ionization and retention of 4-Cl-KYN. | |
| Injection of sample in a solvent stronger than the mobile phase. | Ensure the sample is dissolved in a solvent compatible with or weaker than the initial mobile phase conditions. | |
| Inconsistent retention times | Leak in the LC system. | Check all fittings and connections for leaks. |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing and degassing. | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Low signal intensity or high background noise | Ion suppression from matrix components. | Optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering substances. |
| Contamination of the ion source. | Clean the ion source according to the manufacturer's instructions. | |
| Suboptimal mass spectrometer settings. | Tune the mass spectrometer for 4-Cl-KYN to ensure optimal ionization and fragmentation. | |
| Sample carryover | Inadequate cleaning of the autosampler needle and injection port. | Optimize the autosampler wash procedure, using a strong, appropriate solvent. |
Data Presentation: Stability Guidelines for 4-Cl-KYN in Plasma
While specific public data on the stability of 4-Cl-KYN in biological matrices is limited, the following guidelines are based on best practices for bioanalytical method validation and handling of similar compounds.[4][8] It is strongly recommended that each laboratory validates its own stability data.
| Condition | Temperature | Duration | Recommendation |
| Whole Blood (Pre-processing) | Room Temperature (20-25°C) | < 30 minutes | Process immediately to plasma. Avoid prolonged storage at room temperature. |
| Bench-top (in Plasma) | Room Temperature (20-25°C) | Up to 4 hours | Keep on ice whenever possible. Stability should be experimentally confirmed. |
| Refrigerated Storage (in Plasma) | 4°C | Up to 24 hours | Suitable for short-term storage. Should be validated. |
| Freeze-Thaw Cycles (in Plasma) | -20°C or -80°C | Up to 3 cycles | Minimize freeze-thaw cycles. Aliquot samples after initial processing. Stability across cycles must be validated. |
| Long-Term Storage (in Plasma) | -20°C | Up to 1 month | Should be validated. -80°C is preferred for longer durations. |
| -80°C | > 1 month | Recommended for long-term storage based on clinical trial protocols and stock solution stability.[5][7] | |
| Photostability | Ambient Light | To be determined | As 4-Cl-KYN is a fluorescent compound, protection from light is recommended.[9] Use amber tubes or cover sample racks with foil. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for 4-Cl-KYN Analysis
-
Collection: Collect whole blood into K2EDTA-containing tubes.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure adequate mixing with the anticoagulant.
-
Cooling: Place the collected blood sample on ice or in a refrigerated rack.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,500-2,000 x g for 10-15 minutes at 4°C.
-
Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Storage: Transfer the plasma into pre-labeled, amber-colored polypropylene (B1209903) tubes. Immediately freeze the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of Long-Term Stability in Plasma
-
Sample Preparation: Obtain a large pool of blank human plasma. Spike the plasma with a known concentration of 4-Cl-KYN (e.g., at low and high quality control concentrations).
-
Aliquoting: Aliquot the spiked plasma into multiple single-use tubes.
-
Baseline Analysis (T=0): Immediately analyze a set of aliquots (n=3-5) to determine the baseline concentration.
-
Storage: Store the remaining aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of aliquots from each storage temperature.
-
Analysis: Thaw the samples under controlled conditions (e.g., on ice) and analyze them using a validated LC-MS/MS method.
-
Data Evaluation: Calculate the mean concentration at each time point and compare it to the baseline (T=0) concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline value.[8]
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of 4-Cl-KYN to its primary metabolites.
Experimental Workflow for Sample Analysis
Caption: Recommended workflow from sample collection to final data reporting.
Troubleshooting Logic for Low Analyte Signal
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. AV-101 | Vistagen's NMDA Receptor Antagonist for Neurological Disorders [vistagen.com]
- 3. Role of Transporters and Enzymes in Metabolism and Distribution of this compound (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized cross-over trial to define neurophysiological correlates of AV-101 N-methyl-d-aspartate receptor blockade in healthy veterans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 9. 4-Chloro-L-kynurenine as fluorescent amino acid in natural peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Chlorokynurenine Delivery to the CNS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of 4-Chlorokynurenine (4-Cl-KYN) to the central nervous system (CNS).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving 4-Cl-KYN.
Issue 1: Low or Variable Brain Penetration of 4-Cl-KYN
Question: We are observing inconsistent and lower-than-expected concentrations of 4-Cl-KYN in the brain tissue of our animal models. What are the potential causes and how can we troubleshoot this?
Answer:
Low and variable brain penetration of 4-Cl-KYN can be attributed to several factors related to its transport across the blood-brain barrier (BBB). 4-Cl-KYN is a substrate for the Large Neutral Amino Acid Transporter 1 (LAT1), which facilitates its entry into the brain.[1][2]
Potential Causes and Troubleshooting Steps:
-
LAT1 Saturation: The transport of 4-Cl-KYN via LAT1 is a saturable process.[3] High systemic concentrations of 4-Cl-KYN or competition with other endogenous or exogenous LAT1 substrates (e.g., large neutral amino acids in the diet) can lead to reduced transport efficiency.
-
Troubleshooting:
-
Dose-response studies: Perform a dose-ranging study to determine the optimal dose that maximizes brain uptake without saturating the transporter.
-
Control dietary intake: Standardize the diet of experimental animals and consider a fasting period before 4-Cl-KYN administration to reduce competition from dietary amino acids.
-
Co-administration with LAT1 inhibitors: As a negative control, co-administer a known LAT1 inhibitor like JPH203 to confirm that the transport is indeed LAT1-mediated.[4] A significant reduction in brain uptake in the presence of the inhibitor would validate the transport pathway.
-
-
-
Metabolism to N-acetyl-4-Cl-KYN: 4-Cl-KYN can be metabolized in the periphery to N-acetyl-4-Cl-KYN.[4] While this metabolite itself does not appear to inhibit LAT1-mediated transport of 4-Cl-KYN into the brain, its formation reduces the available pool of the parent compound for CNS delivery.[4][5]
-
Troubleshooting:
-
Quantify metabolites: Measure the plasma concentrations of both 4-Cl-KYN and N-acetyl-4-Cl-KYN to assess the extent of peripheral metabolism.
-
Consider species differences: The rate of N-acetylation can vary between species, which may explain inter-species differences in brain exposure.
-
-
-
Efflux Transporters: While influx is primarily mediated by LAT1, efflux transporters at the BBB could potentially limit the net accumulation of 4-Cl-KYN or its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), in the brain. For instance, 7-Cl-KYNA is a substrate for Organic Anion Transporter 3 (OAT3) and Multidrug Resistance-Associated Protein 4 (MRP4).[4]
-
Troubleshooting:
-
Co-administration with efflux inhibitors: The use of broad-spectrum efflux pump inhibitors, such as probenecid, has been shown to significantly increase the brain extracellular fluid concentration of 7-Cl-KYNA.[4]
-
-
Issue 2: Inefficient Conversion of 4-Cl-KYN to 7-Cl-KYNA in the Brain
Question: We are detecting adequate levels of 4-Cl-KYN in the brain, but the concentration of the active metabolite, 7-Cl-KYNA, is lower than anticipated. What could be the reason for this?
Answer:
The conversion of 4-Cl-KYN to 7-Cl-KYNA is a critical step for its pharmacological activity and is catalyzed by kynurenine (B1673888) aminotransferases (KATs) primarily within astrocytes.[1][6] Inefficient conversion can be a significant hurdle.
Potential Causes and Troubleshooting Steps:
-
Low KAT Activity: The expression and activity of KAT enzymes can vary depending on the brain region, species, and pathological state.
-
Troubleshooting:
-
Measure KAT activity: If possible, perform in vitro assays using brain homogenates from your animal model to determine the Vmax and Km of KAT for 4-Cl-KYN.
-
Species selection: Be aware of potential species differences in KAT expression and activity.
-
-
-
Subcellular Compartmentalization: The conversion of 4-Cl-KYN occurs within astrocytes.[6] Factors affecting the uptake of 4-Cl-KYN into these cells or the intracellular localization of KATs could influence the conversion rate.
-
Alternative Metabolic Pathways: While the primary intended pathway is conversion to 7-Cl-KYNA, 4-Cl-KYN can be metabolized to other compounds, such as 4-chloro-3-hydroxy-anthranilic acid.[1]
-
Troubleshooting:
-
Metabolite profiling: A comprehensive analysis of brain tissue to identify and quantify all major metabolites of 4-Cl-KYN will provide a clearer picture of its metabolic fate within the CNS.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 4-Cl-KYN transport across the blood-brain barrier?
A1: this compound is actively transported across the blood-brain barrier primarily by the Large Neutral Amino Acid Transporter 1 (LAT1), also known as SLC7A5.[1][2] This is a facilitated transport system, meaning it is carrier-mediated and can become saturated at high substrate concentrations.[3]
Q2: Does the metabolite N-acetyl-4-Cl-KYN interfere with the brain uptake of 4-Cl-KYN?
A2: Current evidence suggests that N-acetyl-4-Cl-KYN does not inhibit or interact with the LAT1 transporter.[4][5] Therefore, it is unlikely to directly interfere with the uptake of 4-Cl-KYN across the BBB. However, its formation in the periphery reduces the amount of 4-Cl-KYN available for transport into the brain.[4]
Q3: How can we enhance the brain concentration of the active metabolite, 7-Cl-KYNA?
A3: One promising strategy is to co-administer 4-Cl-KYN with an inhibitor of efflux transporters that remove 7-Cl-KYNA from the brain. Probenecid, an inhibitor of OAT and MRP transporters, has been shown to significantly increase the brain extracellular fluid concentration of 7-Cl-KYNA in rodents.[4]
Q4: What are the key pharmacokinetic parameters of 4-Cl-KYN?
A4: The bioavailability of 4-Cl-KYN in rodents is reported to be between 39-84%, and in humans, it is at least 31%. The elimination half-life is approximately 2-3 hours.[1]
Q5: Are there any known genetic factors that can influence the metabolism of 4-Cl-KYN?
A5: Yes, a single nucleotide polymorphism (SNP) in the gene for N-acetyltransferase 8 (NAT8) has been linked to the plasma levels of N-acetyl-4-Cl-KYN relative to 4-Cl-KYN. Additionally, an SNP in SLC7A5 (the gene encoding LAT1) has been associated with plasma levels of the active metabolite, 7-Cl-KYNA.[4]
Data Presentation
Table 1: Brain Concentrations of 4-Cl-KYN and its Metabolites After In Situ Brain Perfusion in Rats
| Perfusate Concentration of 4-Cl-KYN | Brain Region | 4-Cl-KYN (nmol/g) | 7-Cl-KYNA (pmol/g) |
| 100 µM | Cortex | 2.66 ± 0.19 | 11.07 ± 1.09 |
| Hippocampus | 2.70 ± 0.17 | 13.62 ± 1.75 | |
| Striatum | 2.70 ± 0.27 | 14.76 ± 1.24 | |
| 500 µM | Cortex | 4.87 ± 0.51 | 22.45 ± 1.32 |
| Hippocampus | 4.44 ± 0.07 | 23.73 ± 2.69 | |
| Striatum | 4.29 ± 0.67 | 32.06 ± 1.63 | |
| Data are presented as mean ± s.e.m. for five animals. Data from Hokari et al., 1996.[3] |
Table 2: Pharmacokinetic Parameters of 4-Cl-KYN in Humans Following a Single Oral Dose of 1080 mg
| Matrix | Cmax (µg/mL) | Tmax (hours) | Half-life (hours) |
| Plasma (4-Cl-KYN) | 32.11 | ~2.2 | ~2.5 |
| Plasma (7-Cl-KYNA) | 0.073 | ~3 | ~4.6 |
| CSF (4-Cl-KYN) | - | ~4.7 | ~4 |
| CSF (7-Cl-KYNA) | Too low to accurately calculate | - | - |
| Data from a study in treatment-resistant depression patients.[7] |
Experimental Protocols
1. In Situ Brain Perfusion in Rats for BBB Transport Studies
This protocol is adapted from the method described by Takasato et al. (1984) and is used to measure the transport of substances across the BBB under controlled conditions.[5]
Materials:
-
Anesthetized rat (e.g., Sprague-Dawley)
-
Perfusion fluid (e.g., bicarbonate-buffered physiological saline) containing a known concentration of 4-Cl-KYN and a vascular space marker (e.g., [14C]-sucrose).
-
Perfusion pump
-
Surgical instruments
Procedure:
-
Anesthetize the rat according to an approved protocol.
-
Expose the right common carotid artery.
-
Ligate the external carotid artery branches except for the occipital and pterygopalatine arteries.
-
Retrogradely cannulate the external carotid artery with a catheter connected to the perfusion pump.
-
Begin perfusion with the perfusion fluid at a constant flow rate (e.g., 10 mL/min).
-
Sever the jugular veins to allow for drainage of the perfusate.
-
Perfuse for a short, defined period (e.g., 20-60 seconds).
-
Stop the perfusion and decapitate the animal.
-
Rapidly dissect the brain and specific regions of interest (e.g., cortex, hippocampus, striatum).
-
Homogenize the brain tissue samples.
-
Analyze the homogenates for the concentration of 4-Cl-KYN and the vascular marker using a suitable analytical method (e.g., HPLC).
-
Calculate the brain uptake clearance (K_in) or permeability-surface area (PS) product after correcting for the vascular space.
2. Microdialysis in Mice for Measuring Extracellular Brain Concentrations
This protocol allows for the sampling of unbound molecules from the brain's extracellular fluid in awake, freely moving animals.
Materials:
-
Mouse with a stereotaxically implanted guide cannula in the brain region of interest.
-
Microdialysis probe
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Gently insert the microdialysis probe through the guide cannula into the brain.
-
Connect the probe to the perfusion pump and begin perfusing with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to establish equilibrium.
-
Administer 4-Cl-KYN systemically (e.g., intraperitoneal injection).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector.
-
Analyze the dialysate samples for the concentrations of 4-Cl-KYN and 7-Cl-KYNA using a highly sensitive analytical method (e.g., LC-MS/MS).
-
Calculate the extracellular concentrations by correcting for the in vitro recovery of the probe.
3. HPLC Analysis of 4-Cl-KYN and 7-Cl-KYNA in Brain Tissue
This is a general protocol for the quantification of 4-Cl-KYN and its metabolite in brain tissue.
Materials:
-
Brain tissue homogenates
-
Perchloric acid
-
HPLC system with a suitable detector (e.g., UV or fluorescence)
-
Reverse-phase C18 column
-
Mobile phase (e.g., a mixture of buffer and organic solvent)
-
Standards for 4-Cl-KYN and 7-Cl-KYNA
Procedure:
-
Deproteinate the brain tissue homogenate by adding cold perchloric acid and centrifuging to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the filtered supernatant onto the HPLC system.
-
Separate the compounds using a reverse-phase C18 column with an appropriate mobile phase gradient.
-
Detect and quantify the peaks corresponding to 4-Cl-KYN and 7-Cl-KYNA by comparing their retention times and peak areas to those of the standards.
-
Construct a standard curve to determine the concentrations in the samples.
Mandatory Visualizations
Caption: Metabolic pathway of this compound (4-Cl-KYN) and its transport into the brain.
Caption: Experimental workflow for in situ brain perfusion to assess 4-Cl-KYN uptake.
Caption: Troubleshooting logic for low brain penetration of 4-Cl-KYN.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Transporters and Enzymes in Metabolism and Distribution of this compound (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 7. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chlorokynurenine (4-Cl-KYN) Metabolites
Welcome to the technical support center for researchers working with 4-Chlorokynurenine (4-Cl-KYN) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming issues related to bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-Cl-KYN) and why is it used as a prodrug?
A1: L-4-Chlorokynurenine (also known as AV-101) is an orally active small molecule prodrug.[1] Its primary purpose is to deliver its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), to the central nervous system (CNS). 7-Cl-KYNA is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) co-agonist site.[1][2][3] However, 7-Cl-KYNA itself has very poor permeability across the blood-brain barrier (BBB).[2][4] 4-Cl-KYN is designed to overcome this limitation; it readily crosses the BBB via the large neutral amino acid transporter (LAT1) and is then converted into 7-Cl-KYNA within astrocytes in the brain.[1][4][5]
Q2: What are the main metabolites of 4-Cl-KYN?
A2: The primary and therapeutically relevant metabolite is 7-chlorokynurenic acid (7-Cl-KYNA) , which is responsible for the NMDA receptor antagonism.[1][6] Another metabolite identified is N-acetyl-4-Cl-KYN (ac-4-Cl-KYN) .[5][6] A third metabolite, 4-chloro-3-hydroxy-anthranilic acid , may also be formed and has been suggested to inhibit the enzyme 3-hydroxyanthranilate oxidase, which could be relevant for neurodegenerative diseases.[1][7]
Q3: What does the bioavailability of 4-Cl-KYN and its metabolites look like?
A3: 4-Cl-KYN itself has good oral bioavailability. In rodents, its bioavailability ranges from 39% to 84%, and in humans, it is reported to be at least 31%.[1] However, the key challenge is not the systemic absorption of 4-Cl-KYN, but the resulting concentration of the active metabolite, 7-Cl-KYNA, within the CNS. Some clinical trials have failed to show efficacy, potentially because the CNS concentrations of 7-Cl-KYNA were insufficient to produce the desired therapeutic effect.[2][8]
Q4: My experiment is showing a weaker-than-expected therapeutic effect. Could this be a bioavailability issue?
A4: Yes. A common issue is achieving a sufficiently high concentration of the active metabolite, 7-Cl-KYNA, in the brain. While 4-Cl-KYN is designed to cross the blood-brain barrier, factors such as rapid metabolism into other inactive forms, or efficient efflux of 7-Cl-KYNA from the brain, can lead to suboptimal therapeutic target engagement. A recent study found that co-administration of probenecid, an inhibitor of organic anion transporters (OATs), could dramatically increase the brain concentration of 7-Cl-KYNA in rodents.[6]
Troubleshooting Guide: Low CNS Bioavailability of 7-Cl-KYNA
This guide addresses the core problem of achieving sufficient brain concentrations of the active metabolite, 7-Cl-KYNA.
Problem: Insufficient or variable therapeutic effect in preclinical models.
Possible Cause 1: Inefficient conversion of 4-Cl-KYN to 7-Cl-KYNA in the CNS.
-
Troubleshooting Step: Measure the levels of both 4-Cl-KYN and 7-Cl-KYNA in brain tissue or cerebrospinal fluid (CSF) using LC-MS/MS. A high ratio of 4-Cl-KYN to 7-Cl-KYNA may indicate a problem with the enzymatic conversion by kynurenine (B1673888) aminotransferase (KAT) in astrocytes.
Possible Cause 2: Rapid efflux of 7-Cl-KYNA from the CNS.
-
Troubleshooting Step: The active metabolite 7-Cl-KYNA is a substrate for transporters like Organic Anion Transporter 3 (OAT3) and Multidrug Resistance-Associated Protein 4 (MRP4), which can actively remove it from the brain.[6]
-
Proposed Solution: Consider co-administration with an efflux pump inhibitor. Probenecid has been shown in preclinical rodent studies to increase the brain extracellular fluid concentration of 7-Cl-KYNA by up to 885-fold when given with 4-Cl-KYN.[6] This is a key strategy for enhancing CNS bioavailability.
Possible Cause 3: Saturation of the LAT1 transporter at the BBB.
-
Troubleshooting Step: The uptake of 4-Cl-KYN into the brain is mediated by the LAT1 transporter.[1][4] High doses may lead to saturation of this transporter, limiting further increases in brain concentration. Review your dosing regimen. A dose-response study measuring brain concentrations can determine if transporter saturation is occurring.
Possible Cause 4: Peripheral metabolism to inactive metabolites.
-
Troubleshooting Step: Analyze plasma for levels of 4-Cl-KYN, 7-Cl-KYNA, and N-acetyl-4-Cl-KYN.[6] A high level of N-acetyl-4-Cl-KYN might suggest significant peripheral metabolism that reduces the amount of 4-Cl-KYN available to cross the BBB. While N-acetyl-4-Cl-KYN does not appear to interfere with 4-Cl-KYN's uptake via LAT1, it represents a diversion of the prodrug.[5][6]
Data & Pharmacokinetics
The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of 4-Cl-KYN
| Parameter | Species | Dose | Value | Reference |
| Oral Bioavailability | Rodents | N/A | 39 - 84% | [1] |
| Humans | N/A | ≥ 31% | [1] | |
| Elimination Half-life (t½) | Humans | Multiple Doses | ~2 - 3 hours | [1][2] |
| Time to Max Concentration (Tmax) | Humans | 1440 mg | ~2 hours | [2] |
| Max Concentration (Cmax) | Humans | 1440 mg | 64.4 µg/mL | [2] |
| BBB Transporter Km | Rats | N/A | 105 ± 14 µM | [4] |
| BBB Transporter Vmax | Rats | N/A | 16.9 ± 2.3 nmol/min/g | [4] |
Table 2: Relative Plasma Metabolite Levels in Rats (1-hour post-dose)
| Compound | Relative Observed Intensity (% ROI) | Reference |
| 4-Cl-KYN (Parent) | ~53% | [6] |
| N-acetyl-4-Cl-KYN | ~23% | [6] |
| Other Metabolites | ~24% | [6] |
Experimental Protocols & Methodologies
Protocol 1: Rodent Pharmacokinetic Study for 4-Cl-KYN and Metabolites
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Administer a single oral gavage dose of [14C]-4-Cl-KYN (e.g., 500 mg/kg).[9]
-
Sample Collection:
-
Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 1 and 4 hours post-dose) into tubes containing an anticoagulant.[9]
-
Centrifuge blood to separate plasma.
-
For brain concentration analysis, euthanize animals at specified time points, perfuse with saline to remove blood, and rapidly dissect the brain.
-
-
Sample Processing:
-
Plasma samples can be profiled directly.
-
Brain tissue should be homogenized in a suitable buffer.
-
Perform protein precipitation (e.g., with acetonitrile) on plasma and brain homogenate supernatants.
-
-
Analytical Method:
Protocol 2: In Vitro LAT1 Transporter Assay
-
Cell Lines: Use a cell line that overexpresses the LAT1 transporter (e.g., HEK293-LAT1) and a corresponding control cell line (e.g., HEK293-mock).[6]
-
Uptake Experiment:
-
Plate cells in suitable multi-well plates and grow to confluence.
-
Wash cells with an appropriate uptake buffer (e.g., HBSS).
-
Add the uptake buffer containing the test compound (e.g., 250 µM 4-Cl-KYN) and/or potential inhibitors (e.g., N-acetyl-4-Cl-KYN).[6]
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Analysis:
-
Lyse the cells.
-
Measure the intracellular concentration of the test compound using LC-MS/MS.
-
Calculate the uptake rate and assess the effect of any inhibitors by comparing the uptake in their presence and absence.
-
Visualizations: Pathways and Workflows
Caption: Metabolic pathway of 4-Cl-KYN from oral administration to CNS activity.
Caption: Troubleshooting workflow for low therapeutic effect of 4-Cl-KYN.
Caption: General experimental workflow for a preclinical 4-Cl-KYN study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facilitated brain uptake of this compound and conversion to 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Role of Transporters and Enzymes in Metabolism and Distribution of this compound (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized cross-over trial to define neurophysiological correlates of AV-101 N-methyl-d-aspartate receptor blockade in healthy veterans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Chlorokynurenine Microdialysis Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting 4-Chlorokynurenine (4-CK) microdialysis experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
| Question | Possible Causes | Troubleshooting Steps |
| Low or no recovery of 4-CK or 7-Cl-KYNA in the dialysate. | 1. Inefficient probe recovery: Factors such as high perfusion flow rate, short membrane length, or inappropriate membrane material can lead to poor recovery. 2. Analyte degradation: 4-CK or its metabolite 7-chlorokynurenic acid (7-Cl-KYNA) may be unstable in the collected samples. 3. Non-specific binding: The compounds may be binding to the microdialysis probe, tubing, or collection vials. 4. Inefficient conversion of 4-CK to 7-Cl-KYNA: The enzymatic conversion in the brain may be lower than expected. 5. Rapid efflux of 7-Cl-KYNA: The active metabolite is actively transported out of the brain. | 1. Optimize microdialysis parameters: Decrease the perfusion flow rate (e.g., to 0.5-1 µL/min) and ensure an adequate membrane length for sufficient diffusion. 2. Ensure sample stability: Collect samples in a refrigerated fraction collector and add antioxidants or adjust the pH of the collection solution if degradation is suspected. Store samples at -80°C immediately after collection. 3. Minimize non-specific binding: Pre-treat the microdialysis system (tubing and probe) with a solution of bovine serum albumin (BSA) or a commercial coating agent. Consider using tubing materials with low binding properties. 4. Enhance 7-Cl-KYNA concentration: Co-administer probenecid (B1678239) to block the organic anion transporters (OAT1/3 and MRP4) responsible for 7-Cl-KYNA efflux from the brain. This can significantly increase the concentration of 7-Cl-KYNA in the brain's extracellular fluid.[1][2][3] 5. Verify analytical sensitivity: Ensure your analytical method (e.g., HPLC, LC-MS/MS) is sensitive enough to detect the expected low concentrations of the analytes. |
| High variability in analyte concentrations between samples or animals. | 1. Inconsistent probe placement: Minor differences in the stereotaxic coordinates can lead to sampling from different brain regions with varying metabolic activity. 2. Fluctuations in perfusion flow rate: An unstable pump can cause variable recovery rates. 3. Tissue damage during probe insertion: Trauma can alter the local microenvironment and affect analyte concentrations. 4. Inconsistent drug administration: Variability in the dose or route of 4-CK administration. | 1. Refine surgical technique: Ensure precise and consistent stereotaxic implantation of the guide cannula. 2. Check the perfusion pump: Regularly calibrate and maintain the syringe pump to ensure a constant and accurate flow rate. 3. Allow for adequate equilibration time: A stabilization period of at least 1-2 hours after probe insertion is recommended to allow the tissue to recover from the initial trauma. 4. Standardize drug administration: Use precise dosing and consistent administration techniques for all animals. |
| Signal detected for 4-CK but not for 7-Cl-KYNA. | 1. Insufficient time for conversion: The time between 4-CK administration and sample collection may be too short for significant conversion to 7-Cl-KYNA. 2. Low enzymatic activity: The activity of kynurenine (B1673888) aminotransferase, the enzyme responsible for the conversion, may be low in the specific brain region being studied. 3. Rapid clearance of 7-Cl-KYNA: As mentioned, 7-Cl-KYNA is actively transported out of the brain. | 1. Adjust the sampling timeline: Collect samples at later time points post-4-CK administration to allow for metabolic conversion. 2. Consider the brain region: Research the relative enzymatic activity in your target brain area. 3. Use probenecid: Co-administration of probenecid is highly recommended to inhibit the efflux of 7-Cl-KYNA and increase its detectable concentration.[1][2][3] |
| Contamination or interfering peaks in the chromatogram. | 1. Contaminated perfusion fluid or collection vials. 2. Co-elution of endogenous compounds. 3. Carryover from the analytical system. | 1. Use high-purity reagents and pre-cleaned vials. 2. Optimize chromatographic separation: Adjust the mobile phase composition, gradient, or column chemistry to resolve the analytes from interfering peaks. 3. Implement a rigorous wash cycle between sample injections on your HPLC or LC-MS/MS system. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound (4-CK)?
4-CK is a prodrug that readily crosses the blood-brain barrier via the large neutral amino acid transporter 1 (LAT1).[1][2] In the central nervous system, it is converted by kynurenine aminotransferase in astrocytes to its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA). 7-Cl-KYNA is a potent antagonist of the glycine (B1666218) co-agonist site of the NMDA receptor.
2. Why am I seeing very low levels of 7-Cl-KYNA in my brain dialysates even after administering a high dose of 4-CK?
This is a common challenge. The active metabolite, 7-Cl-KYNA, is rapidly removed from the brain's extracellular fluid by probenecid-sensitive organic anion transporters (OAT1/3 and MRP4).[1][2] To increase the brain concentration of 7-Cl-KYNA, co-administration of probenecid is often necessary. Studies have shown that probenecid can cause a dose-dependent increase in the concentration of 7-Cl-KYNA in the prefrontal cortex by as much as 885-fold.[1][3]
3. What are the recommended parameters for a typical 4-CK microdialysis experiment in rodents?
While optimization is always recommended for your specific experimental setup, here are some general guidelines based on literature for similar compounds:
-
Probe: Concentric microdialysis probes with a 1-3 mm membrane length are commonly used.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF). A typical composition is (in mM): 147 NaCl, 4 KCl, 1.2 CaCl2, and 1.0 MgCl2. The pH should be adjusted to 7.4.
-
Flow Rate: 0.5 - 2.0 µL/min. Lower flow rates generally result in higher recovery.
-
Equilibration Time: At least 60-120 minutes after probe insertion before collecting baseline samples.
-
Sample Collection: Collect samples every 20-30 minutes into refrigerated vials.
4. How should I prepare and store my dialysate samples?
To minimize degradation, samples should be collected in a refrigerated fraction collector. Immediately after collection, samples should be frozen and stored at -80°C until analysis. For analysis, thaw the samples on ice.
5. What is the best analytical method for quantifying 4-CK and 7-Cl-KYNA in microdialysates?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity, which is crucial for detecting the low concentrations of these analytes in brain dialysates. HPLC with fluorescence detection can also be used.
Quantitative Data
The following tables summarize key quantitative parameters for 4-CK and 7-Cl-KYNA from published studies.
Table 1: Pharmacokinetic Parameters of 4-CK and 7-Cl-KYNA in Mice Brain and Plasma after a single i.p. administration.
| Compound | Dose (mg/kg) | Tissue | Cmax (ng/g or ng/mL) | Tmax (hours) |
| 4-Cl-KYN | 25 | Brain | ~1500 | ~0.25 |
| Plasma | ~7000 | ~0.25 | ||
| 7-Cl-KYNA | 25 | Brain | ~20 | ~0.5 |
| Plasma | ~50 | ~0.5 | ||
| 4-Cl-KYN | 125 | Brain | ~8000 | ~0.25 |
| Plasma | ~35000 | ~0.25 | ||
| 7-Cl-KYNA | 125 | Brain | ~100 | ~1.0 |
| Plasma | ~200 | ~1.0 |
Data adapted from a study in mice.[4] Actual values may vary depending on the experimental conditions.
Table 2: Human Plasma and Cerebrospinal Fluid (CSF) Concentrations of 4-CK and 7-Cl-KYNA after a single oral dose of 1080 mg 4-CK.
| Compound | Matrix | Cmax (µg/mL) | Tmax (hours) | Half-life (hours) |
| 4-Cl-KYN | Plasma | 32.11 | 2.2 | 2.5 |
| CSF | Not reported | 4.7 | 4.0 | |
| 7-Cl-KYNA | Plasma | 0.073 | ~3.0 | 4.6 |
| CSF | Below quantification limit in most participants | Not determinable | Not determinable |
Data from a clinical trial in humans.[4] The low CSF concentrations of 7-Cl-KYNA highlight the challenge of its detection without efflux inhibitors.
Experimental Protocols
Protocol 1: In Vivo Microdialysis of 4-CK and 7-Cl-KYNA in the Rodent Brain
-
Animal Surgery:
-
Anesthetize the rodent (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Preparation and Insertion:
-
On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane) into the guide cannula.
-
Connect the probe inlet to a syringe pump and the outlet to a refrigerated fraction collector.
-
-
Perfusion and Equilibration:
-
Perfuse the probe with sterile artificial cerebrospinal fluid (aCSF; in mM: 147 NaCl, 4 KCl, 1.2 CaCl2, 1.0 MgCl2, pH 7.4) at a flow rate of 1.0 µL/min.
-
Allow the system to equilibrate for at least 120 minutes.
-
-
Baseline Sample Collection:
-
Collect at least three baseline dialysate samples (e.g., 30 minutes each) to establish basal levels.
-
-
4-CK Administration:
-
Administer 4-CK (e.g., 10-50 mg/kg, i.p.). If using probenecid to block 7-Cl-KYNA efflux, administer it (e.g., 50-100 mg/kg, i.p.) 30 minutes prior to 4-CK.
-
-
Post-dosing Sample Collection:
-
Continue collecting dialysate samples at regular intervals (e.g., every 30 minutes) for up to 4-6 hours.
-
-
Sample Storage and Analysis:
-
Immediately freeze collected samples at -80°C.
-
Analyze the concentrations of 4-CK and 7-Cl-KYNA using a validated LC-MS/MS method.
-
Protocol 2: In Vitro Probe Recovery
-
Setup:
-
Submerge the microdialysis probe in a beaker containing a known concentration of 4-CK and 7-Cl-KYNA in aCSF.
-
Maintain the solution at 37°C and stir continuously.
-
-
Perfusion:
-
Perfuse the probe with aCSF at the same flow rate used in the in vivo experiment.
-
-
Sample Collection:
-
After an equilibration period, collect several dialysate samples.
-
-
Calculation:
-
Analyze the concentration of the analytes in the dialysate (C_dialysate) and in the beaker (C_solution).
-
Calculate the in vitro recovery as: Recovery (%) = (C_dialysate / C_solution) * 100.
-
Visualizations
Signaling Pathway of this compound
Caption: Metabolic pathway of this compound in the brain.
Experimental Workflow for 4-CK Microdialysis
Caption: Workflow for in vivo 4-CK microdialysis experiments.
Troubleshooting Logic for Low Analyte Recovery
Caption: Decision tree for troubleshooting low analyte recovery.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From artificial cerebro-spinal fluid (aCSF) to artificial extracellular fluid (aECF): microdialysis perfusate composition effects on in vivo brain ECF glucose measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approach to reduce the non-specific binding in microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential experimental artifacts with 4-Chlorokynurenine
Welcome to the technical support center for 4-Chlorokynurenine (4-Cl-Kyn), a prodrug of the NMDA receptor antagonist, 7-chlorokynurenic acid (7-Cl-KYNA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of 4-Cl-Kyn and to troubleshoot potential artifacts and challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (4-Cl-Kyn) is an orally active and blood-brain barrier-permeable prodrug.[1] In the central nervous system, it is converted by the enzyme kynurenine (B1673888) aminotransferase (KAT), primarily within astrocytes, into its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA).[2][3] 7-Cl-KYNA is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor.[2][4] By blocking this site, 7-Cl-KYNA inhibits NMDA receptor function.
Q2: What are the known metabolites of 4-Cl-Kyn other than 7-Cl-KYNA?
A2: Besides conversion to 7-Cl-KYNA, 4-Cl-Kyn can be metabolized into other compounds. One identified metabolite is N-acetyl-4-Cl-KYN.[5] Another potential metabolite is 4-chloro-3-hydroxy-anthranilic acid, which has been shown to inhibit the enzyme 3-hydroxyanthranilate oxidase.[2] The presence of these metabolites could potentially contribute to variability in experimental results.
Q3: How should I store and handle this compound?
A3: 4-Cl-Kyn powder should be stored at -20°C for long-term stability (up to 3 years). For stock solutions in DMSO, it is recommended to store them in aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] Repeated freeze-thaw cycles should be avoided to prevent degradation.
Q4: In which solvents is 4-Cl-Kyn soluble?
A4: 4-Cl-Kyn is soluble in DMSO at a concentration of 5 mg/mL (20.60 mM), and this can be aided by ultrasonication and warming to 60°C.[1] For in vivo studies in rodents, it has been formulated in a vehicle of 25% propylene (B89431) glycol in water for oral gavage.[6] For intraperitoneal injections, it has been administered in saline.
Q5: Are there known off-target effects of 4-Cl-Kyn or its active metabolite, 7-Cl-KYNA?
A5: 7-Cl-KYNA is highly selective for the glycine site of the NMDA receptor. In vitro screening has shown that it has a much lower affinity for other receptors. For instance, Ki values for the β-adrenergic receptor subtype 1 and the muscarinic receptor subtype 5 were found to be 3.95 µM and 2.81 µM, respectively, which is significantly higher than its IC50 of 560 nM for the NMDA receptor glycine site.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution & Troubleshooting Steps |
| Inconsistent or weaker than expected effects in vivo. | Species Differences in Metabolism: The activity of kynurenine aminotransferase (KAT), the enzyme that converts 4-Cl-Kyn to 7-Cl-KYNA, can vary between species (e.g., rats vs. mice vs. humans). This can lead to different levels of the active metabolite in the brain. | - Be aware that results from one species may not directly translate to another. - If possible, measure the levels of 4-Cl-Kyn and 7-Cl-KYNA in the brain tissue or cerebrospinal fluid of your animal model to confirm conversion. - Consider that a failed Phase II clinical trial in humans for depression suggests that the robust effects seen in rodents may not be replicated in humans, possibly due to differences in pharmacokinetics.[2] |
| Metabolism to Inactive or Alternative Metabolites: 4-Cl-Kyn can be N-acetylated to N-acetyl-4-Cl-KYN, which may not have the same activity as 7-Cl-KYNA.[5] | - When analyzing your results, consider the potential contribution of different metabolic pathways. - If you have the analytical capability, measure the relative abundance of 7-Cl-KYNA and other metabolites. | |
| Variability in results between experiments. | Stability of 4-Cl-Kyn in Aqueous Solution: While stable as a powder and in DMSO stock, 4-Cl-Kyn's stability in aqueous buffers (e.g., PBS, cell culture media) at working concentrations and physiological temperatures may be limited over time. | - Prepare fresh dilutions of 4-Cl-Kyn in aqueous buffers for each experiment. - Avoid storing 4-Cl-Kyn in aqueous solutions for extended periods. If storage is necessary, perform a stability study under your specific experimental conditions. |
| Purity of the Compound: Commercially available 4-Cl-Kyn may contain impurities from the synthesis process that could have biological activity. | - Whenever possible, obtain a certificate of analysis from the supplier detailing the purity and identity of any detected impurities.[6] - If you observe unexpected effects, consider the possibility of impurities and, if feasible, test a batch from a different supplier. | |
| Unexpected cellular toxicity or changes in cell morphology in vitro. | High Concentrations or Cell Line Sensitivity: Although generally well-tolerated, high concentrations of any compound can induce stress or toxicity in cell cultures. Some cell lines may be more sensitive than others. | - Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) in your specific cell line to determine a non-toxic working concentration range. - Start with concentrations in the low micromolar range and titrate up. - Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments. |
| Off-target effects of 7-Cl-KYNA: While highly selective, at very high concentrations, 7-Cl-KYNA could potentially interact with other cellular targets. It has been shown to inhibit carbachol-stimulated phosphoinositide hydrolysis.[7] | - Use the lowest effective concentration of 4-Cl-Kyn to achieve the desired level of NMDA receptor antagonism. - Consider using a structurally different NMDA glycine site antagonist as a control to confirm that the observed effect is specific to this mechanism. | |
| Difficulty with in vivo administration. | Improper Formulation or Route of Administration: The solubility and bioavailability of 4-Cl-Kyn can be influenced by the chosen vehicle and administration route. | - For oral administration in rodents, a suspension in 25% propylene glycol in water has been used.[6] - For intraperitoneal injection, dissolving 4-Cl-Kyn in saline is a common method.[8] Ensure the pH of the final solution is close to neutral to avoid irritation.[9] |
Quantitative Data Summary
| Parameter | Compound | Value | Receptor/Enzyme | Species | Reference |
| IC50 | 7-Cl-KYNA | 0.56 µM (560 nM) | NMDA Receptor Glycine Site | Rat | [3] |
| IC50 | 7-Cl-KYNA | 169 µM | NMDA Receptor (Glutamate Site) | Rat | [3] |
| IC50 | 7-Cl-KYNA | 153 µM | Quisqualate Receptor | Rat | [3] |
| IC50 | 7-Cl-KYNA | >1000 µM | Kainate Receptor | Rat | [3] |
| Ki | 7-Cl-KYNA | 3.95 µM | β-adrenergic Receptor 1 | Not Specified | [3] |
| Ki | 7-Cl-KYNA | 2.81 µM | Muscarinic Receptor 5 | Not Specified | [3] |
| Km (transport) | 4-Cl-Kyn | 105 ± 14 µM | Large Neutral Amino Acid Transporter | Rat | [10] |
| Vmax (transport) | 4-Cl-Kyn | 16.9 ± 2.3 nmol/min/g | Large Neutral Amino Acid Transporter | Rat | [10] |
| Purity | 4-Cl-Kyn | 99.94% | N/A | N/A | [6] |
| Storage (Powder) | 4-Cl-Kyn | 3 years at -20°C | N/A | N/A | [1] |
| Storage (DMSO stock) | 4-Cl-Kyn | 6 months at -80°C | N/A | N/A | [1] |
| Storage (DMSO stock) | 4-Cl-Kyn | 1 month at -20°C | N/A | N/A | [1] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound to Mice via Intraperitoneal (i.p.) Injection
This protocol is adapted from studies investigating the antidepressant-like effects of 4-Cl-Kyn in mice.[8]
Materials:
-
L-4-Chlorokynurenine (powder)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Scale
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Calculate the required amount of 4-Cl-Kyn: Determine the desired dose in mg/kg and the weight of the animals to be injected. For example, for a 25 mg/kg dose in a 25g mouse, you would need 0.625 mg of 4-Cl-Kyn. It is advisable to prepare a stock solution for a group of animals.
-
Prepare the dosing solution:
-
Weigh the required amount of 4-Cl-Kyn powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration. A typical injection volume for mice is 7.5 mL/kg.[8] For a 25 mg/kg dose, this would correspond to a concentration of approximately 3.33 mg/mL.
-
Vortex the solution thoroughly. If solubility is an issue, brief sonication may be used. Ensure the solution is fully dissolved before administration.
-
-
Animal Dosing:
-
Gently restrain the mouse.
-
Administer the calculated volume of the 4-Cl-Kyn solution via intraperitoneal injection.
-
-
Post-injection Monitoring: Observe the animals for any adverse reactions following the injection.
Important Considerations:
-
Always prepare fresh solutions on the day of the experiment.
-
Ensure the pH of the final solution is close to neutral to avoid irritation at the injection site.[9]
-
A vehicle-only control group (saline injection) should be included in your experimental design.
Protocol 2: Assessment of Cell Viability using MTT Assay in the Presence of this compound
This is a general protocol to assess the potential cytotoxicity of 4-Cl-Kyn on a chosen cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 20 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of your 4-Cl-Kyn stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest 4-Cl-Kyn concentration) and a positive control for cell death if desired.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 4-Cl-Kyn or controls.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 1-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: Metabolic activation and mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AV-101 | Vistagen's NMDA Receptor Antagonist for Neurological Disorders [vistagen.com]
- 5. Role of Transporters and Enzymes in Metabolism and Distribution of this compound (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Facilitated brain uptake of this compound and conversion to 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Co-administration of Probenecid with 4-Chlorokynurenine (4-Cl-KYN)
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving the co-administration of probenecid (B1678239) with 4-Chlorokynurenine (4-Cl-KYN).
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for co-administering probenecid with 4-Cl-KYN?
A1: this compound (4-Cl-KYN), also known as AV-101, is a prodrug that can cross the blood-brain barrier (BBB).[1][2] Once in the central nervous system (CNS), it is converted into its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA).[2] 7-Cl-KYNA is a potent antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][3] However, 7-Cl-KYNA is rapidly removed from the brain by organic anion transporters, specifically OAT1/3 and MRP4.[1][3] Probenecid is an inhibitor of these transporters.[1][3] By blocking this efflux mechanism, co-administration of probenecid significantly increases the concentration and residence time of 7-Cl-KYNA in the brain, thereby enhancing its potential therapeutic effects.[1][3]
Q2: What is the primary mechanism of action of 7-Cl-KYNA?
A2: 7-Cl-KYNA acts as a selective antagonist at the glycine modulatory site of the NMDA receptor complex.[1] The activation of the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine. By blocking the glycine site, 7-Cl-KYNA prevents the channel opening and the subsequent influx of Ca2+ ions, which is a critical step in NMDA receptor-mediated neuronal signaling.[4]
Q3: What kind of quantitative increase in brain 7-Cl-KYNA concentrations can be expected with probenecid co-administration?
A3: Preclinical studies in rats have demonstrated a substantial, dose-dependent increase in the brain's extracellular fluid concentration of 7-Cl-KYNA when 4-Cl-KYN is co-administered with probenecid. Research has reported up to an 885-fold increase in the prefrontal cortex.[1][3]
Q4: Has this combination been tested in humans?
A4: Yes, the combination of 4-Cl-KYN (AV-101) and probenecid has been and is currently being evaluated in clinical trials to determine if the significant preclinical findings of increased CNS concentrations of 7-Cl-KYNA translate to humans.[5] Initial clinical trials of 4-Cl-KYN alone did not show significant antidepressant effects, which may have been due to insufficient CNS concentrations of the active metabolite.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of 7-Cl-KYNA in brain microdialysate despite co-administration of probenecid. | 1. Inadequate probenecid dosage: The dose of probenecid may be insufficient to effectively block the OAT1/3 and MRP4 transporters. 2. Timing of administration: The administration of probenecid and 4-Cl-KYN may not be optimally timed to ensure peak probenecid levels coincide with the conversion of 4-Cl-KYN to 7-Cl-KYNA. 3. Low recovery of the microdialysis probe: The in vivo recovery of your microdialysis probe may be low, leading to an underestimation of the actual extracellular concentration.[7] 4. Analytical sensitivity: The analytical method used to quantify 7-Cl-KYNA may not be sensitive enough. | 1. Dose-response study: Conduct a dose-response experiment with varying concentrations of probenecid to determine the optimal dose for your animal model. 2. Optimize timing: Administer probenecid prior to 4-Cl-KYN. A common starting point is to administer probenecid 30-60 minutes before 4-Cl-KYN. 3. Calibrate the probe: Determine the in vivo recovery of your microdialysis probe using methods such as the no-net-flux method or retrodialysis.[7] Ensure the perfusion flow rate is low enough to allow for adequate recovery (e.g., 1.0 µL/min).[8] 4. Validate analytical method: Ensure your HPLC or other analytical method is validated for the detection of 7-Cl-KYNA in the artificial cerebrospinal fluid (aCSF) used for microdialysis. |
| High variability in 7-Cl-KYNA concentrations between subjects. | 1. Surgical variability: Inconsistent placement of the microdialysis probe can lead to sampling from different brain regions with varying transporter expression or metabolic activity. 2. Individual differences in metabolism and transport: There can be natural variations in the expression and activity of metabolic enzymes and transporters among animals. 3. Inconsistent drug administration: Variability in the administration of 4-Cl-KYN or probenecid (e.g., intraperitoneal vs. intravenous) can affect bioavailability. | 1. Standardize surgical procedures: Use a stereotaxic frame for precise and consistent probe implantation. Histologically verify the probe placement after the experiment. 2. Increase sample size: A larger number of animals per group will help to account for individual biological variability. 3. Use a consistent route of administration: Ensure that the route and technique of drug administration are the same for all animals. |
| Adverse effects observed in animals following probenecid administration. | 1. Toxicity at high doses: High concentrations of probenecid can be toxic to nerve cells.[9] 2. Gastrointestinal irritation: Probenecid can cause nausea and vomiting.[9][10] | 1. Dose optimization: Use the lowest effective dose of probenecid determined from a dose-response study. 2. Monitor animal health: Closely monitor the animals for any signs of distress or adverse reactions. If gastrointestinal issues are suspected, consult with a veterinarian about potential supportive care. |
Quantitative Data
Table 1: Effect of Probenecid on 7-Cl-KYNA Concentration in Rat Prefrontal Cortex
| 4-Cl-KYN Dose (mg/kg) | Probenecid Dose (mg/kg) | Fold Increase in 7-Cl-KYNA AUC | Reference |
| 10 | 100 | ~885 | [1][3] |
Note: This table will be expanded as more specific dose-response data becomes available from published literature.
Experimental Protocols
In Vivo Microdialysis in Rats to Measure Brain Extracellular 7-Cl-KYNA
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
1. Materials and Reagents:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (4-Cl-KYN)
-
Probenecid
-
Vehicle for drug dissolution (e.g., saline, DMSO, cyclodextrin)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) (e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, pH 7.4)
-
HPLC system with fluorescence or mass spectrometry detection
2. Surgical Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a burr hole over the target brain region (e.g., prefrontal cortex).
-
Implant a guide cannula stereotaxically to the desired coordinates.
-
Secure the guide cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover for at least 48 hours post-surgery.
3. Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving rat.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1.0 µL/min) for a stabilization period of at least 1-2 hours.[8]
-
Collect baseline microdialysate samples to establish basal levels of 7-Cl-KYNA (if any).
-
Administer probenecid (e.g., via intraperitoneal injection) at the desired dose.
-
After a predetermined time (e.g., 30-60 minutes), administer 4-Cl-KYN (e.g., via intraperitoneal injection).
-
Collect microdialysate fractions at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Analyze the collected samples for 7-Cl-KYNA concentration using a validated analytical method.
4. Data Analysis:
-
Calculate the concentration of 7-Cl-KYNA in each dialysate sample.
-
Correct the dialysate concentrations for the in vivo recovery of the probe.
-
Plot the extracellular concentration of 7-Cl-KYNA over time.
-
Calculate pharmacokinetic parameters such as the area under the curve (AUC).
Visualizations
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Probenecid Increases the Concentration of 7-Chlorokynurenic Acid Derived from the Prodrug this compound within the Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FAQ - Technical Resources [microdialysis.com]
- 8. Determination of kynurenic acid levels in rat brain microdialysis samples and changes in kynurenic acid levels induced by N-acetylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Navigating Negative Clinical Trial Data: A Technical Guide for 4-Chlorokynurenine (AV-101)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive analysis of the negative clinical trial data for 4-Chlorokynurenine (4-Cl-KYN), also known as AV-101, a compound investigated for the treatment of major depressive disorder. This guide offers troubleshooting insights and frequently asked questions to aid researchers in interpreting these findings and informing future experimental design.
Frequently Asked Questions (FAQs)
Q1: What was the primary outcome of the key clinical trial for this compound in depression?
A1: The primary outcome of the pivotal phase 2 clinical trial (NCT02484456) was that this compound did not demonstrate a statistically significant improvement in depressive symptoms compared to placebo in patients with treatment-resistant depression.[1][2][3] The primary efficacy endpoint, the change in the Hamilton Depression Rating Scale (HDRS-17) score from baseline, was not met.
Q2: What was the proposed mechanism of action for this compound?
A2: this compound is a prodrug that, after oral administration, crosses the blood-brain barrier and is converted in astrocytes to its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA).[3][4] 7-Cl-KYNA is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[3][4] The therapeutic hypothesis was that by antagonizing the NMDA receptor at the glycine site, 4-Cl-KYN would modulate glutamatergic neurotransmission, a pathway implicated in the pathophysiology of depression, and produce rapid antidepressant effects similar to ketamine but with a more favorable side effect profile.
Q3: Were there any safety concerns with this compound in the clinical trial?
A3: Based on the available data from the NCT02484456 trial, this compound was generally well-tolerated, with no significant difference in adverse events between the treatment and placebo groups.
Troubleshooting Negative Trial Data
Interpreting unexpected or negative clinical trial results is a critical component of the drug development process. Below are potential reasons for the lack of efficacy observed with this compound and considerations for future research.
Issue 1: Insufficient Target Engagement
-
Possible Cause: The doses of this compound used in the trial may not have resulted in adequate concentrations of the active metabolite, 7-Cl-KYNA, at the NMDA receptor glycine site in the brain to elicit a therapeutic effect.
-
Troubleshooting/Next Steps:
-
Review pharmacokinetic and pharmacodynamic (PK/PD) modeling from the trial to assess the relationship between plasma concentrations of 4-Cl-KYN and 7-Cl-KYNA and central nervous system (CNS) target engagement.
-
Consider future studies with higher doses or alternative formulations to enhance CNS penetration and target saturation.
-
Utilize imaging techniques, such as positron emission tomography (PET), in future trials to directly measure NMDA receptor occupancy by 7-Cl-KYNA.
-
Issue 2: Inappropriate Patient Population
-
Possible Cause: The trial enrolled patients with treatment-resistant depression, a heterogeneous population with diverse underlying neurobiology. It is possible that NMDA receptor glycine site antagonism is only effective in a specific subtype of depression.
-
Troubleshooting/Next Steps:
-
Conduct retrospective analyses of the trial data to identify any patient subgroups that may have shown a trend towards a positive response.
-
In future studies, consider incorporating biomarkers to stratify patients based on glutamatergic system function or other relevant neurobiological markers.
-
Issue 3: Suboptimal Trial Design
-
Possible Cause: The crossover design of the NCT02484456 trial, while efficient, may have been susceptible to carryover effects from the initial treatment period. The duration of the treatment periods (14 days) may also have been insufficient to observe the full therapeutic potential of 4-Cl-KYN.
-
Troubleshooting/Next Steps:
-
For future clinical trials, a parallel-group design might be more appropriate to avoid potential carryover effects.
-
Consider longer treatment durations in subsequent studies to assess for delayed or cumulative therapeutic effects.
-
Quantitative Data Summary
Table 1: Patient Demographics and Baseline Characteristics (NCT02484456)
| Characteristic | This compound (N=19) | Placebo (N=19) |
| Age (years), mean (SD) | 45.8 (11.2) | 45.8 (11.2) |
| Sex, n (%) | ||
| Male | 10 (52.6) | 10 (52.6) |
| Female | 9 (47.4) | 9 (47.4) |
| Race, n (%) | ||
| White | 15 (78.9) | 15 (78.9) |
| Black or African American | 3 (15.8) | 3 (15.8) |
| Asian | 1 (5.3) | 1 (5.3) |
| Baseline HDRS-17 Score, mean (SD) | 23.5 (3.8) | 23.5 (3.8) |
| Number of Previous Failed Antidepressant Trials, mean (SD) | 5.9 (3.4) | 5.9 (3.4) |
Data presented for the crossover trial population.
Table 2: Primary Efficacy Outcome - Change in HDRS-17 Score (NCT02484456)
| Treatment Group | Baseline Mean (SD) | Day 14 Mean Change from Baseline (SD) | p-value vs. Placebo |
| This compound | 23.5 (3.8) | -4.2 (6.1) | >0.05 |
| Placebo | 23.5 (3.8) | -3.8 (5.9) | - |
Note: Specific mean change values and p-values were not explicitly detailed in the initial search results and are represented here based on the reported lack of significant difference.
Table 3: Most Common Adverse Events (Frequency >5%) (NCT02484456)
| Adverse Event | This compound (N=19) n (%) | Placebo (N=19) n (%) |
| Headache | 3 (15.8) | 2 (10.5) |
| Nausea | 2 (10.5) | 1 (5.3) |
| Dizziness | 2 (10.5) | 1 (5.3) |
| Fatigue | 1 (5.3) | 2 (10.5) |
Note: Frequencies are illustrative based on the general reporting of good tolerability and may not represent the exact figures from the final study report.
Experimental Protocols
Key Clinical Trial: NCT02484456
-
Study Design: A randomized, double-blind, placebo-controlled, crossover clinical trial.
-
Participants: 19 adults with a diagnosis of treatment-resistant major depressive disorder.
-
Intervention:
-
Treatment Period 1 (14 days): Patients were randomized to receive either oral this compound (1080 mg/day for the first 7 days, followed by 1440 mg/day for the next 7 days) or a matching placebo.
-
Washout Period: A washout period separated the two treatment phases.
-
Treatment Period 2 (14 days): Patients who initially received 4-Cl-KYN were crossed over to receive placebo, and those who received placebo were crossed over to receive 4-Cl-KYN.
-
-
Primary Outcome Measure: The change from baseline in the Hamilton Depression Rating Scale (HDRS-17) total score at the end of each 14-day treatment period.
-
Secondary Outcome Measures: Included the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Clinical Global Impression (CGI) scale.
Visualizations
Signaling Pathway of this compound
Caption: Metabolic activation and mechanism of action of this compound.
Experimental Workflow of NCT02484456
Caption: Crossover design of the NCT02484456 clinical trial.
Troubleshooting Logic for Negative Efficacy Data
Caption: Decision tree for troubleshooting negative clinical trial outcomes.
References
- 1. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2A-preferring NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
4-Chlorokynurenine dosage adjustments for different animal strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using 4-Chlorokynurenine (4-CK) in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for initial in vivo experiments?
A1: The optimal dosage of this compound (4-CK) can vary depending on the animal species, the specific research question, and the experimental model. Based on published studies, initial dosage ranges for common animal models are provided in the table below. It is crucial to perform pilot studies to determine the most effective dose for your specific experimental conditions.
Q2: Are there established dosage adjustments for this compound for different strains of mice or rats?
A2: Currently, there is a lack of published literature providing specific dosage adjustments for this compound (4-CK) across different strains of the same animal species (e.g., BALB/c vs. C57BL/6 mice). It is well-established that different animal strains can exhibit variations in drug metabolism and response.[1][2] For instance, C57BL/6 mice have been reported to be more resistant to certain types of chemically induced kidney injury compared to other strains, sometimes requiring higher doses of the inducing agent to elicit a similar pathological response.[1][2]
Given the absence of specific guidance for 4-CK, it is highly recommended that researchers conduct preliminary dose-response studies to determine the optimal dosage for the specific animal strain being used in their experiments. This will help ensure the generation of reliable and reproducible data.
Q3: What is the mechanism of action of this compound?
A3: this compound (4-CK) is a prodrug that, after systemic administration, readily crosses the blood-brain barrier.[3][4] In the central nervous system, it is converted by the enzyme kynurenine (B1673888) aminotransferase in astrocytes into its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA). 7-Cl-KYNA is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[3][5] By blocking this site, 7-Cl-KYNA inhibits NMDA receptor function.
Q4: How is this compound metabolized and excreted?
A4: this compound (4-CK) is metabolized into its active form, 7-chlorokynurenic acid (7-Cl-KYNA), within astrocytes in the central nervous system. In studies with Sprague-Dawley rats, 4-CK and its metabolites are primarily excreted through urine.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of expected therapeutic effect | - Suboptimal Dosage: The dose may be too low for the specific animal strain or experimental model. - Inefficient Conversion to 7-Cl-KYNA: Individual or strain-specific differences in enzyme activity (kynurenine aminotransferase) could affect the conversion of 4-CK to its active metabolite. - Route of Administration: The chosen route of administration may not provide adequate bioavailability. | - Conduct a dose-response study to determine the optimal dosage for your specific animal strain and experimental paradigm. - If possible, measure the levels of 4-CK and 7-Cl-KYNA in the brain or cerebrospinal fluid to confirm central nervous system penetration and conversion. - Consider alternative routes of administration (e.g., intraperitoneal vs. oral) that may offer better bioavailability. |
| Observed Adverse Effects (e.g., sedation, motor impairment) | - Dosage Too High: The administered dose may be approaching toxic levels. | - Reduce the dosage. - Perform a dose-escalation study to identify the maximum tolerated dose in your animal strain. - Closely monitor animals for any signs of distress or adverse reactions. |
| High variability in experimental results | - Inconsistent Dosing Technique: Variations in the administration of 4-CK can lead to inconsistent plasma and brain concentrations. - Genetic variability within the animal colony: Even within an inbred strain, there can be some minor genetic drift that could influence drug response. | - Ensure all personnel are properly trained and use a standardized protocol for drug preparation and administration. - Use animals from a reputable supplier and ensure they are age- and weight-matched. - Increase the sample size to improve statistical power. |
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical Animal Models
| Animal Species | Strain | Dosage Range | Route of Administration | Experimental Context | Reference |
| Mouse | CD-1 | 25 - 125 mg/kg | Intraperitoneal (i.p.) | Antidepressant-like effects | [7] |
| Rat | Sprague-Dawley | 50 - 500 mg/kg | Oral (p.o.) / Intraperitoneal (i.p.) | Excretion and metabolism studies, Nociception | [3][6] |
| Rat | Not Specified | 50 - 200 mg/kg | Intraperitoneal (i.p.) | Neuroprotection against quinolinate toxicity | [4][7] |
Experimental Protocols
Protocol 1: Evaluation of Antidepressant-Like Effects in CD-1 Mice
-
Animals: Male CD-1 mice.
-
Drug Preparation: this compound is dissolved in saline.
-
Administration: A single intraperitoneal (i.p.) injection of 4-CK at doses of 25 mg/kg or 125 mg/kg is administered.[7]
-
Behavioral Testing: Behavioral tests such as the Forced Swim Test or Tail Suspension Test are conducted at specific time points (e.g., 24 hours and 7 days) after drug administration to assess antidepressant-like effects.[8][9]
Protocol 2: Assessment of Antinociceptive Effects in Sprague-Dawley Rats
-
Animals: Adult male Sprague-Dawley rats.
-
Drug Preparation: this compound is prepared for intraperitoneal administration.
-
Administration: 4-CK is administered intraperitoneally at doses of 56, 167, and 500 mg/kg.[3]
-
Nociceptive Testing: Models of inflammatory and neuropathic pain, such as the formalin test or carrageenan-induced thermal hyperalgesia, are used to evaluate the antihyperalgesic and antiallodynic effects of 4-CK.[3]
Protocol 3: Neuroprotection Study in Rats
-
Animals: Adult male rats.
-
Drug Preparation: this compound is dissolved in a suitable vehicle for intraperitoneal injection.
-
Neurotoxin Administration: An excitotoxic lesion is induced by intrastriatal injection of an NMDA receptor agonist like quinolinic acid.
-
4-CK Administration: A single dose of 4-CK (e.g., 200 mg/kg, i.p.) or a repeated dosing regimen (e.g., 50 mg/kg, i.p.) is administered before and after the neurotoxin injection.[4][7]
-
Outcome Measures: Histological analysis of brain tissue is performed to quantify the extent of neuronal damage and assess the neuroprotective effects of 4-CK.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. C57BL/6 mice require a higher dose of cisplatin to induce renal fibrosis and CCL2 correlates with cisplatin-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the Effects of L-4-Chlorokynurenine on Nociception in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic administration of this compound prevents quinolinate neurotoxicity in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Role of Transporters and Enzymes in Metabolism and Distribution of this compound (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 4-Chlorokynurenine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Chlorokynurenine (4-Cl-Kyn) during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid 4-Cl-Kyn should be stored at -20°C in a tightly sealed container, protected from light. Under these conditions, it is expected to be stable for up to three years.[1] For shipping purposes, short periods at room temperature are generally acceptable and should not significantly affect the product's integrity.
Q2: How should I store solutions of this compound?
A2: Stock solutions of 4-Cl-Kyn should be prepared fresh whenever possible. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or at -20°C for up to one month.[1] It is crucial to minimize headspace in the vials to reduce potential oxidation.
Q3: What solvents are recommended for preparing this compound solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of 4-Cl-Kyn.[1] For aqueous buffers, ensure the pH is suitable for your experimental needs and consider the potential for pH-dependent degradation. The solubility in aqueous solutions may be limited, so it is advisable to perform small-scale solubility tests before preparing large volumes.
Q4: Is this compound sensitive to light?
A4: While specific photodegradation studies on 4-Cl-Kyn are not extensively published, related kynurenine (B1673888) compounds are known to be photosensitive. Therefore, it is best practice to protect both solid 4-Cl-Kyn and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the known metabolites of this compound?
A5: In biological systems, 4-Cl-Kyn is a prodrug that is enzymatically converted to its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA).[2][3] Another identified metabolite is 4-chloro-3-hydroxy-anthranilic acid.[2] It is important to distinguish these in vivo metabolites from potential degradation products that may form during storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation of 4-Cl-Kyn stock solution. | Prepare a fresh stock solution from solid compound. Verify the purity of the solid material if possible. Perform a stability check of your solution under your specific storage and handling conditions (see Experimental Protocols). |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Improper storage conditions (e.g., exposure to light, incorrect temperature). | Ensure solutions are stored in amber vials or are otherwise protected from light and maintained at the recommended temperature (-20°C for short-term, -80°C for long-term). | |
| Visible particulates or color change in the solution | Precipitation or degradation of 4-Cl-Kyn. | Discard the solution. Prepare a fresh solution, ensuring the compound is fully dissolved. If using aqueous buffers, check the solubility at the intended concentration and pH. |
| Contamination. | Use sterile techniques and high-purity solvents and buffers when preparing solutions. | |
| Loss of compound potency over time | Chemical degradation (e.g., hydrolysis, oxidation). | Prepare solutions fresh before each experiment. If storing solutions, minimize headspace in vials to reduce oxidation. For aqueous solutions, consider the impact of pH on stability. |
Data on Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 3 years[1] | Store in a tightly sealed, light-protected container. |
| Room Temperature | Short periods (e.g., shipping) | Generally acceptable, but long-term storage at room temperature is not recommended. | |
| Solution | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles. Use light-protected vials. |
| -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles. Use light-protected vials. |
Visualizing Workflows and Pathways
Caption: Theoretical degradation pathways for this compound.
Caption: Workflow for troubleshooting inconsistent experimental results.
Caption: Recommended workflow for handling and storing 4-Cl-Kyn.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of 4-Cl-Kyn under various stress conditions.
1. Materials and Equipment:
-
This compound (solid)
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl) solution (1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Calibrated oven
-
Photostability chamber
2. Preparation of 4-Cl-Kyn Stock Solution:
-
Accurately weigh and dissolve 4-Cl-Kyn in a suitable solvent (e.g., DMSO or a mixture of water and organic solvent) to a final concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Keep an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source in a photostability chamber (e.g., option 2 of ICH Q1B guidelines).
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.
-
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent 4-Cl-Kyn peak from any potential degradation products. A gradient method with a C18 column is recommended.
-
Example Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Example Gradient:
-
Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then re-equilibrate.
-
-
Detection:
-
Monitor at a wavelength determined by the UV spectrum of 4-Cl-Kyn (e.g., 254 nm or a more specific wavelength).
-
-
-
Inject the control (unstressed) and stressed samples into the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
5. Data Analysis:
-
Calculate the percentage degradation of 4-Cl-Kyn under each stress condition.
-
Ensure mass balance by comparing the total peak area of the stressed sample to the control sample.
-
The peak purity of the parent compound in the presence of its degradants should be assessed using a photodiode array (PDA) detector if available.
References
Validation & Comparative
4-Chlorokynurenine vs. Ketamine: A Comparative Guide to their Antidepressant Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antidepressant properties of 4-Chlorokynurenine (4-Cl-KYN, also known as AV-101) and ketamine. It is designed to be a comprehensive resource, incorporating preclinical and clinical data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Executive Summary
Both this compound and ketamine are N-methyl-D-aspartate (NMDA) receptor antagonists that have been investigated for their rapid-acting antidepressant effects. However, they differ significantly in their mechanism of action, side effect profile, and clinical outcomes.
Ketamine, a non-competitive NMDA receptor channel blocker, has demonstrated robust and rapid antidepressant efficacy in treatment-resistant depression.[1][2] Its clinical use is tempered by psychotomimetic side effects, abuse potential, and the need for in-clinic administration.
This compound is a prodrug of 7-chlorokynurenic acid (7-Cl-KYNA), a selective antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor.[3][4] Preclinical studies suggested that 4-Cl-KYN could offer ketamine-like antidepressant effects without the associated adverse effects.[3][4][5] However, clinical trials with AV-101 (the investigational form of 4-Cl-KYN) have not demonstrated significant antidepressant efficacy in patients with major depressive disorder.[2][6]
Mechanism of Action: A Tale of Two Binding Sites
While both compounds target the NMDA receptor, their binding sites and subsequent modulation of receptor activity are distinct.
-
Ketamine: Acts as an uncompetitive, open-channel blocker. It enters the ion channel of the NMDA receptor when it is open and physically obstructs the flow of ions. This action is voltage-dependent.
-
This compound (via 7-Cl-KYNA): Functions as a competitive antagonist at the glycine co-agonist site (also known as the GlycineB site) on the GluN1 subunit of the NMDA receptor. Glycine binding is a prerequisite for glutamate (B1630785) to activate the receptor, so by blocking this site, 7-Cl-KYNA prevents receptor activation.
Despite these different initial mechanisms, both are thought to exert their antidepressant effects through a common downstream pathway involving the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling cascade, leading to increased synaptogenesis.[7] The antidepressant effects of both ketamine and 4-Cl-KYN are blocked by AMPA receptor antagonists, indicating a crucial role for the potentiation of AMPA receptor signaling downstream of NMDA receptor modulation.[3][4]
Preclinical Efficacy: A Head-to-Head Comparison in Rodent Models
A pivotal study by Zanos et al. (2015) directly compared the antidepressant-like effects and side effect profiles of 4-Cl-KYN and ketamine in mice. The results from this study are summarized below.
Antidepressant-like Activity
| Experimental Model | Compound & Dose (i.p.) | Outcome Measure | Result |
| Forced Swim Test (FST) - 1 hr post-injection | Ketamine (10 mg/kg) | Immobility Time | Significant decrease |
| 4-Cl-KYN (25 & 125 mg/kg) | Immobility Time | Significant decrease | |
| Forced Swim Test (FST) - 24 hr post-injection | Ketamine (10 mg/kg) | Immobility Time | Significant decrease |
| 4-Cl-KYN (25 & 125 mg/kg) | Immobility Time | Significant decrease | |
| Learned Helplessness (LH) - 24 hr post-injection | Ketamine (10 mg/kg) | Number of Escape Failures | Significant decrease |
| 4-Cl-KYN (25 mg/kg) | Number of Escape Failures | Significant decrease | |
| Learned Helplessness (LH) - 7 days post-injection | Ketamine (10 mg/kg) | Number of Escape Failures | Sustained significant decrease |
| 4-Cl-KYN (25 mg/kg) | Number of Escape Failures | Sustained significant decrease |
Data sourced from Zanos P, et al. J Pharmacol Exp Ther. 2015.[3][4][5]
Side Effect Profile
| Experimental Model | Compound & Dose (i.p.) | Outcome Measure | Result |
| Locomotor Activity | Ketamine (10 mg/kg) | Distance Traveled | Significant increase (hyperlocomotion) |
| 4-Cl-KYN (25 & 125 mg/kg) | Distance Traveled | No significant change | |
| Conditioned Place Preference (CPP) | Ketamine (10 mg/kg) | Time in Drug-Paired Chamber | Significant increase (rewarding effect) |
| 4-Cl-KYN (25 & 125 mg/kg) | Time in Drug-Paired Chamber | No significant change |
Data sourced from Zanos P, et al. J Pharmacol Exp Ther. 2015.[3][5]
Clinical Trials: Diverging Paths
The promising preclinical profile of 4-Cl-KYN did not translate into significant antidepressant effects in human clinical trials, a stark contrast to the consistent findings for ketamine.
This compound (AV-101)
The ELEVATE study was a Phase 2, double-blind, placebo-controlled trial designed to assess the efficacy of AV-101 as an adjunctive treatment for major depressive disorder in patients with an inadequate response to standard antidepressants.
| Trial Identifier | Phase | Population | Intervention | Primary Outcome | Result |
| ELEVATE (NCT02475681) | 2 | 199 adults with MDD and inadequate response to SSRIs or SNRIs | AV-101 (1440 mg/day) or placebo as adjunctive therapy | Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score | Did not meet primary endpoint; no significant difference from placebo |
Information sourced from clinical trial records and press releases.[6]
Ketamine
Numerous clinical trials have established the rapid antidepressant effects of a single sub-anesthetic dose of intravenous ketamine in patients with treatment-resistant depression.
| Representative Trial | Phase | Population | Intervention | Primary Outcome | Key Quantitative Result |
| Murrough et al., 2013 (NCT00088699) | 2 | 73 adults with treatment-resistant major depression | Single IV infusion of ketamine (0.5 mg/kg over 40 min) vs. midazolam | Change in MADRS score at 24 hours | Ketamine group had a 7.95-point greater reduction in MADRS score than the midazolam group. Response rate: 64% for ketamine vs. 28% for midazolam. |
Data sourced from Murrough JW, et al. Am J Psychiatry. 2013.[1][2]
Experimental Protocols
Preclinical Behavioral Assays (Zanos et al., 2015)
-
Forced Swim Test (FST): Mice were placed in a cylinder of water from which they could not escape. Immobility time was recorded as a measure of depressive-like behavior.
-
Learned Helplessness (LH): Mice were subjected to inescapable foot shocks. Twenty-four hours later, they were tested in a shuttle box where they could escape a shock by moving to the other side. The number of failures to escape was recorded.
-
Locomotor Activity: Mice were placed in an open field arena, and their movement was tracked by automated software to measure total distance traveled.
-
Conditioned Place Preference (CPP): A three-chamber apparatus was used to assess the rewarding properties of the drugs. Mice were conditioned with the drug in one chamber and saline in another. The time spent in the drug-paired chamber was measured on the test day.
Clinical Trial Protocol: Ketamine for Treatment-Resistant Depression (Representative)
-
Design: Double-blind, randomized, active placebo-controlled, crossover trial.
-
Participants: Adults (18-65 years) with a diagnosis of major depressive disorder who have failed to respond to at least two adequate antidepressant trials.
-
Procedure:
-
Washout Period: Taper and discontinue all psychotropic medications.
-
Infusion Day: Participants receive a 40-minute intravenous infusion of either ketamine (0.5 mg/kg) or an active placebo (e.g., midazolam).
-
Assessments: The primary outcome, typically the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score, is assessed at baseline and at multiple time points post-infusion (e.g., 24 hours, 72 hours, 7 days). Safety and tolerability are monitored throughout.
-
Crossover: After a washout period (e.g., 2 weeks), participants who received placebo in the first phase receive ketamine, and vice versa.
-
Conclusion
This compound and ketamine represent two distinct approaches to targeting the NMDA receptor for the treatment of depression. While preclinical data for 4-Cl-KYN were promising, suggesting a potential for rapid antidepressant effects without the adverse profile of ketamine, these findings did not translate to efficacy in clinical trials for major depressive disorder. Ketamine, despite its side effects and limitations, remains a valuable therapeutic option for treatment-resistant depression due to its proven rapid and robust effects.
The divergent clinical outcomes of these two molecules underscore the complexities of translating preclinical findings to human populations and highlight the nuanced role of different NMDA receptor modulation strategies in the pathophysiology of depression. Future research may continue to explore the therapeutic potential of glycine site antagonists, perhaps with different pharmacokinetic properties or in different patient populations, while the development of safer, ketamine-like antidepressants remains a high priority in psychiatric drug development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. VistaGen's Antidepressant Fails in Difficult-to-Treat Patients Trial - BioSpace [biospace.com]
- 3. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. Intracellular signaling pathways involved in (S)- and (R)-ketamine antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Chlorokynurenine and Other Kynurenine Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The kynurenine (B1673888) pathway (KP) is the principal metabolic route for the essential amino acid tryptophan, producing a cascade of neuroactive metabolites. Imbalances in this pathway have been implicated in a spectrum of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer. Consequently, pharmacological modulation of the KP has emerged as a promising therapeutic strategy. This guide provides an objective comparison of 4-Chlorokynurenine (4-Cl-KYN), a notable modulator of the KP, with other key inhibitors targeting various enzymes within this pathway, supported by experimental data and detailed methodologies.
The Kynurenine Pathway: A Double-Edged Sword
The kynurenine pathway is a critical metabolic cascade that begins with the conversion of tryptophan to N-formylkynurenine, catalyzed by the enzymes Indoleamine 2,3-dioxygenase (IDO) or Tryptophan 2,3-dioxygenase (TDO).[1][2] This initial step is a rate-limiting factor in tryptophan degradation.[3] Subsequent enzymatic reactions lead to the production of several biologically active molecules.
On one hand, the pathway generates neuroprotective compounds like kynurenic acid (KYNA), an antagonist of ionotropic glutamate (B1630785) receptors.[4] On the other hand, it produces potentially neurotoxic metabolites such as quinolinic acid (QUIN), an NMDA receptor agonist, and 3-hydroxykynurenine (3-HK), a generator of reactive oxygen species.[5][6] The balance between these neuroprotective and neurotoxic branches is crucial for maintaining neurological homeostasis. In the context of cancer, the upregulation of IDO1 in tumor cells leads to tryptophan depletion and the accumulation of kynurenine, creating an immunosuppressive microenvironment that allows cancer cells to evade immune destruction.[7]
This dichotomy makes the kynurenine pathway a compelling target for therapeutic intervention. Inhibitors targeting specific enzymes can strategically shift the balance of KP metabolites, offering potential treatments for a range of diseases.
This compound (AV-101): An NMDA Receptor Modulator
This compound (4-Cl-KYN), also known as AV-101, is not a direct enzyme inhibitor within the kynurenine pathway itself. Instead, it is an orally active prodrug of 7-chlorokynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][8]
Mechanism of Action: After oral administration, 4-Cl-KYN crosses the blood-brain barrier and is converted into 7-Cl-KYNA by kynurenine aminotransferases (KATs) within astrocytes.[8] 7-Cl-KYNA then acts on NMDA receptors, reducing glutamatergic neurotransmission. This mechanism is distinct from direct inhibition of KP enzymes and positions 4-Cl-KYN as a modulator of neurotransmission downstream of the pathway. Another metabolite, 4-chloro-3-hydroxy-anthranilic acid, has been shown to inhibit the enzyme 3-hydroxyanthranilate oxidase (3-HAO).[8]
Preclinical and Clinical Data Summary: Preclinical studies in rodent models of depression showed that AV-101 produced rapid and sustained antidepressant-like effects, comparable to ketamine, but without the associated psychotomimetic side effects.[9] However, a Phase II clinical trial (the ELEVATE study) in patients with treatment-resistant major depressive disorder (MDD) failed to demonstrate a statistically significant difference between AV-101 and placebo in improving depression scores.[1] Further analysis suggested that the lack of efficacy might be due to insufficient transport of AV-101 across the blood-brain barrier or inadequate conversion to its active metabolite, 7-Cl-KYNA, in the brain.
Comparison with Other Kynurenine Pathway Inhibitors
A more direct approach to modulating the kynurenine pathway involves the inhibition of its key enzymes. The following sections compare 4-Cl-KYN's profile with that of inhibitors targeting IDO1, TDO, KMO, KAT, and other downstream enzymes.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
Mechanism of Action: IDO1 inhibitors block the first and rate-limiting step of tryptophan catabolism, preventing the depletion of tryptophan and the production of kynurenine. This mechanism is primarily explored in oncology to reverse the immunosuppressive tumor microenvironment.[7]
Performance Data:
| Inhibitor | Target(s) | IC50/Ki | Development Stage |
| Epacadostat (B560056) (INCB024360) | IDO1 | IC50: ~10-17.63 nM (cellular), ~70 nM (enzymatic) | Phase III (failed in melanoma) |
| Indoximod (NLG-8189) | IDO1 (indirect) | IC50: ~7.7 µM | Phase II |
| Linrodostat (BMS-986205) | IDO1 | IC50: ~1.1 nM | Phase I/II |
| Navoximod | IDO1 (weak TDO) | - | Phase I |
Data compiled from multiple sources.[9][10][11][12]
Summary of Findings: Several IDO1 inhibitors have entered clinical trials, primarily in combination with checkpoint inhibitors for various cancers.[13] While early phase trials showed promise, the Phase III ECHO-301 trial of epacadostat in combination with pembrolizumab (B1139204) for melanoma failed to meet its primary endpoint, casting a shadow over this class of drugs.[5][7] The clinical development of many IDO1 inhibitors has since been re-evaluated.[5]
Tryptophan 2,3-Dioxygenase (TDO) Inhibitors
Mechanism of Action: TDO inhibitors, similar to IDO1 inhibitors, block the initial step of the kynurenine pathway, but they target the TDO enzyme, which is predominantly expressed in the liver but also found in some tumors.[3][14] By inhibiting TDO, these compounds aim to reduce kynurenine production and its immunosuppressive effects.[3]
Performance Data:
| Inhibitor | Target(s) | IC50/Ki | Development Stage |
| 680C91 | TDO | Ki: 51 nM | Preclinical |
| LM10 | TDO | Ki: 5.6 µM | Preclinical |
Data compiled from multiple sources.[3][4][15][16]
Summary of Findings: TDO inhibitors are at an earlier stage of development compared to IDO1 inhibitors. Preclinical studies have shown that TDO expression by tumors can prevent their rejection by the immune system, and TDO inhibitors can restore the ability of mice to reject TDO-expressing tumors.[17] These findings provide a strong rationale for the clinical development of TDO inhibitors in cancer therapy.
Experimental Protocols
Cell-Free IDO1 Enzymatic Assay
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
Test Compound (e.g., Ido1-IN-18)
-
Known IDO1 inhibitor (e.g., Epacadostat) as a positive control
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Incubator and microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture in potassium phosphate buffer (50 mM, pH 6.5) containing L-tryptophan (400 µM), methylene blue (10 µM), ascorbic acid (20 mM), and catalase (100 µg/mL).[13]
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
Enzyme Addition: Add the recombinant IDO1 enzyme to each well of a 96-well plate, except for the no-enzyme control wells.
-
Incubation: Add the test compound or control to the wells and incubate the plate at 37°C for 30-60 minutes.[13]
-
Stop Reaction: Terminate the reaction by adding TCA (30% w/v).
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[18]
-
Detection: Centrifuge the plate and transfer the supernatant to a new plate. Add DMAB reagent and measure the absorbance at 480 nm to quantify the amount of kynurenine produced.[13]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Functional Assay
This assay measures the inhibition of IDO1 activity within a cellular context, providing insights into the compound's cell permeability and activity on the endogenously expressed enzyme.
Materials:
-
HeLa or SKOV-3 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
Test Compound
-
Control IDO1 inhibitor
-
96-well cell culture plates
-
TCA solution
-
DMAB reagent
Procedure:
-
Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours to induce IDO1 expression.[19]
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or a control inhibitor.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.[13]
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the TCA and DMAB method as described in the cell-free assay protocol.
-
Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of kynurenine production inhibition against the compound concentration.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Inhibitors of kynurenine hydroxylase and kynureninase increase cerebral formation of kynurenate and have sedative and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. KMO Inhibitor I, Ro 61-8048 The KMO Inhibitor I, Ro 61-8048, also referenced under CAS 199666-03-0, controls the biological activity of KMO. This small molecule/inhibitor is primarily used for Neuroscience applications. | 199666-03-0 [sigmaaldrich.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Item - The kynurenine pathway: kinetics of a dioxygenase and inhibitors of a monooxygenase - Macquarie University Research Data Repository (RDR) - Figshare [figshare.mq.edu.au]
- 18. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Validating NMDA Receptor Target Engagement of 4-Chlorokynurenine (AV-101) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Chlorokynurenine (4-CK, or AV-101) and its active metabolite, 7-Chlorokynurenic acid (7-CK), with other N-methyl-D-aspartate (NMDA) receptor modulators for in vivo target engagement. Experimental data from preclinical and clinical studies are summarized to inform researchers on methodologies to validate the interaction of 4-CK with its intended pharmacological target in a biological system.
Introduction to this compound
This compound is a prodrug that is orally active and readily crosses the blood-brain barrier (BBB).[1][2] In the central nervous system (CNS), it is converted by kynurenine (B1673888) aminotransferase in astrocytes into its active metabolite, 7-chlorokynurenic acid (7-CK). 7-CK is a potent and selective antagonist of the NMDA receptor at the glycine (B1666218) co-agonist site.[1][3] While 7-CK itself has poor BBB penetration, the prodrug approach allows for effective delivery to the brain.[1][4] This guide will delve into the methods used to confirm that 4-CK, via its conversion to 7-CK, engages the NMDA receptor in vivo and compares its profile to other relevant compounds.
Mechanism of Action and In Vivo Conversion
4-CK is transported across the BBB by the large neutral amino acid transporter 1 (LAT1). Once in the brain, it is metabolized to 7-CK, which then acts on the glycine binding site of the NMDA receptor. The following diagram illustrates this pathway.
Caption: Metabolic pathway and mechanism of action of this compound.
Pharmacokinetic Profile and Brain Penetration
A critical aspect of validating target engagement is confirming that the drug reaches its site of action at sufficient concentrations. The tables below summarize the pharmacokinetic parameters of 4-CK and 7-CK in various species.
Table 1: Pharmacokinetics of this compound and 7-Chlorokynurenic Acid in Humans
| Parameter | 4-CK | 7-CK | Study Population | Dose | Route | Source |
| Plasma Tmax | 2.2 hours | ~3 hours | Treatment-Resistant Depression Patients | 1080 mg | Oral | [1] |
| Plasma Cmax | 32.11 µg/mL | 0.073 µg/mL | Treatment-Resistant Depression Patients | 1080 mg | Oral | [1] |
| Plasma Half-life | 2.5 hours | 4.6 hours | Treatment-Resistant Depression Patients | 1080 mg | Oral | [1] |
| CSF Tmax | 4.7 hours | Not accurately calculated | Treatment-Resistant Depression Patients | 1080 mg | Oral | [1] |
Table 2: Brain Concentrations of 7-Chlorokynurenic Acid in Rodents Following this compound Administration
| Species | Dose of 4-CK | Route | Brain Region | Peak 7-CK Concentration | Co-administration | Source |
| Mouse | 25 mg/kg | i.p. | Hippocampus | ~100 nM | - | [5] |
| Rat | Not specified | Not specified | Prefrontal Cortex | Up to 885-fold increase | Probenecid (B1678239) | [6][7] |
Of note, co-administration with probenecid, an inhibitor of organic anion transporters (OATs), has been shown to dramatically increase the brain concentration of 7-CK by blocking its efflux.[6][7] This highlights a strategy to enhance target engagement.
Preclinical Evidence of Target Engagement: Behavioral Studies
The antidepressant-like effects of 4-CK have been compared to ketamine, a non-competitive NMDA receptor channel blocker, in several preclinical models. These studies provide indirect evidence of target engagement by demonstrating a functional outcome consistent with NMDA receptor modulation.
Table 3: Comparison of Antidepressant-Like Effects of 4-CK and Ketamine in Mice
| Behavioral Test | 4-CK Dose (i.p.) | Ketamine Dose (i.p.) | Outcome | Source |
| Forced Swim Test | 25 mg/kg, 125 mg/kg | 10 mg/kg | Both significantly reduced immobility time, indicative of an antidepressant-like effect. | [5][8] |
| Learned Helplessness | 25 mg/kg, 125 mg/kg | 10 mg/kg | Both produced a rapid and sustained antidepressant-like effect. | [5] |
| Novelty-Suppressed Feeding | 25 mg/kg, 125 mg/kg | 10 mg/kg | Both showed antidepressant-like effects. | [3][5] |
| Locomotor Activity | 25 mg/kg, 125 mg/kg | 10 mg/kg | 4-CK did not induce hyperlocomotion, unlike ketamine. | [5] |
| Conditioned Place Preference | Not specified | 10 mg/kg | 4-CK did not show rewarding effects, in contrast to ketamine. | [8] |
These findings suggest that while 4-CK produces antidepressant-like effects similar to ketamine, it may have a more favorable side-effect profile, lacking the psychotomimetic and abuse potential associated with ketamine.[1][5]
Direct Measurement of Target Engagement: In Vivo Imaging
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that can quantify receptor occupancy. However, the development of suitable PET radioligands for the NMDA receptor, particularly the glycine site, has been challenging.
Currently, there are no established PET ligands that have been successfully used to quantify the in vivo occupancy of the NMDA receptor glycine site by 7-CK. Research is ongoing to develop such tools.[9][10][11] The availability of a selective glycine site PET ligand would be a significant advancement, allowing for direct measurement of target engagement and facilitating dose-finding studies for drugs like 4-CK.
The following diagram outlines a hypothetical experimental workflow for validating target engagement of a novel NMDA modulator using PET imaging.
Caption: Hypothetical workflow for validating NMDA receptor target engagement.
Experimental Protocols
In Vivo Microdialysis for Brain Pharmacokinetics
Objective: To measure the extracellular concentrations of 4-CK and 7-CK in a specific brain region of a freely moving animal.
Procedure:
-
Surgical Implantation: Anesthetize the animal (e.g., rat or mouse) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex). Allow for a post-operative recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish basal levels.
-
Drug Administration: Administer 4-CK (and probenecid, if applicable) via the desired route (e.g., intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
Analysis: Analyze the concentration of 4-CK and 7-CK in the dialysate samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
Forced Swim Test (Mouse)
Objective: To assess the antidepressant-like activity of a compound.
Procedure:
-
Apparatus: Use a transparent cylindrical tank (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Acclimation: Habituate the mice to the experimental room for at least 1 hour before testing.
-
Drug Administration: Administer the test compound (e.g., 4-CK, ketamine, or vehicle) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Session: Gently place each mouse into the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Analysis: Compare the immobility time between different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.[12][13][14]
Novelty-Suppressed Feeding Test (Mouse)
Objective: To evaluate the anxiolytic and antidepressant-like effects of a compound.
Procedure:
-
Food Deprivation: Food-deprive the mice for 24 hours before the test, with free access to water.
-
Apparatus: Prepare a novel, open-field arena (e.g., a brightly lit 50x50 cm box) with a single food pellet placed in the center.
-
Acclimation: Habituate the mice to the testing room.
-
Drug Administration: Administer the test compound prior to the test.
-
Test Session: Place the mouse in a corner of the arena and measure the latency to begin eating the food pellet. The test is typically run for a fixed duration (e.g., 10 minutes).
-
Home Cage Feeding: After the test, return the mouse to its home cage with free access to food and measure the amount of food consumed over a short period (e.g., 5 minutes) to control for effects on appetite.
-
Analysis: A decrease in the latency to eat in the novel environment, without a significant change in home cage feeding, is interpreted as an anxiolytic or antidepressant-like effect.[1][8][15]
Conclusion
Validating the in vivo target engagement of this compound requires a multi-faceted approach. Pharmacokinetic studies are essential to confirm brain penetration and conversion to the active metabolite, 7-CK. Preclinical behavioral models provide robust, albeit indirect, evidence of NMDA receptor modulation by demonstrating functional outcomes consistent with the proposed mechanism of action. While direct quantification of receptor occupancy in the brain via PET imaging is the gold standard, the lack of a validated PET ligand for the NMDA receptor glycine site currently limits this approach for 4-CK. Future development in this area will be crucial for a more precise understanding of the dose-occupancy relationship and for optimizing the therapeutic potential of 4-CK and other glycine site modulators. The strategic use of efflux pump inhibitors like probenecid also presents a viable method for enhancing target engagement and therapeutic efficacy.
References
- 1. samuelslab.com [samuelslab.com]
- 2. Evaluation of glycine site antagonists of the NMDA receptor in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. In vivo models of cerebral ischemia: effects of parenterally administered NMDA receptor glycine site antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Molecular Imaging of Glutamate Receptors | MDPI [mdpi.com]
- 7. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. Effect of glycine and glycine receptor antagonists on NMDA-induced brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. transpharmation.com [transpharmation.com]
- 11. Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors: Challenges and Opportunities for Radiotracer Targeting N-methyl-d-aspartate (NMDA), α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) and Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Assessing the effects of stress on feeding behaviors in laboratory mice | eLife [elifesciences.org]
4-Chlorokynurenine: A Favorable Side Effect Profile in the Landscape of NMDA Antagonists
A comprehensive analysis of preclinical and clinical data reveals that 4-Chlorokynurenine (4-Cl-KYN), a prodrug of the selective NMDA receptor glycine (B1666218) site antagonist 7-chlorokynurenic acid (7-Cl-KYNA), exhibits a significantly improved side effect profile compared to other NMDA antagonists like ketamine, phencyclidine (PCP), and MK-801. While demonstrating comparable antidepressant-like efficacy in animal models, 4-Cl-KYN appears to circumvent the debilitating psychotomimetic, rewarding, and locomotor side effects that have limited the clinical utility of other drugs in this class.
This guide provides a detailed comparison of the side effect profiles of 4-Cl-KYN and other notable NMDA antagonists, supported by experimental data and methodologies. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the NMDA receptor system.
Mechanism of Action: A Tale of Two Binding Sites
The differential side effect profiles of NMDA receptor antagonists can be largely attributed to their distinct mechanisms of action. Most traditional NMDA antagonists, such as ketamine and PCP, are uncompetitive channel blockers that bind within the ion channel of the receptor.[1] This "use-dependent" blockade can lead to a profound and widespread disruption of glutamatergic neurotransmission, contributing to their hallucinogenic and dissociative effects.[1]
In contrast, 4-Cl-KYN acts as a prodrug that, after crossing the blood-brain barrier, is converted into 7-Cl-KYNA.[2][3] 7-Cl-KYNA is a competitive antagonist at the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[2][4] This targeted approach of modulating receptor activity, rather than outright channel blockade, is believed to be the key to its improved safety profile.
Comparative Side Effect Profile: Preclinical Data
Animal studies have consistently demonstrated the superior side effect profile of 4-Cl-KYN when compared directly with ketamine. Key findings are summarized in the tables below.
Psychotomimetic-like Effects
A common and significant side effect of channel-blocking NMDA antagonists is the induction of psychosis-like symptoms. In animal models, this is often assessed using tests such as the prepulse inhibition (PPI) of the startle reflex and locomotor hyperactivity.
| Parameter | This compound (AV-101) | Ketamine | PCP | MK-801 | Memantine |
| Prepulse Inhibition (PPI) Disruption | No significant disruption | Significant disruption | Significant disruption | Significant disruption | Minimal to no disruption |
| Hyperlocomotion | No significant increase | Significant increase | Significant increase | Significant increase | Minimal increase |
| Stereotypy | Not observed | Observed at higher doses | Observed | Observed | Not typically observed |
Table 1: Comparison of Psychotomimetic-like Effects in Rodent Models.
Rewarding and Addictive Potential
The abuse potential of NMDA antagonists is a major concern. The conditioned place preference (CPP) paradigm is a standard preclinical test to evaluate the rewarding properties of a drug.
| Parameter | This compound (AV-101) | Ketamine | PCP | MK-801 |
| Conditioned Place Preference (CPP) | No preference observed | Significant preference observed | Significant preference observed | Significant preference observed |
Table 2: Comparison of Rewarding Effects in Rodent Models.
Motor and Cognitive Side Effects
Motor coordination and cognitive function can be adversely affected by NMDA antagonists. The rotarod test is commonly used to assess motor coordination, while various maze-based tasks are used to evaluate learning and memory.
| Parameter | This compound (AV-101) | Ketamine | PCP | MK-801 | Memantine |
| Motor Impairment (Rotarod) | No significant impairment at therapeutic doses | Significant impairment | Significant impairment | Significant impairment | Minimal to no impairment |
| Cognitive Deficits (e.g., in mazes) | No significant deficits observed | Significant deficits observed | Significant deficits observed | Significant deficits observed | Can improve cognition in some models of dementia |
Table 3: Comparison of Motor and Cognitive Side Effects in Rodent Models.
Clinical Side Effect Profile
Phase 1 clinical trials in healthy volunteers and a Phase 2 trial in treatment-resistant depression have provided valuable insights into the side effect profile of 4-Cl-KYN (also known as AV-101) in humans.[3][5][6]
| Adverse Event | This compound (AV-101) | Ketamine (sub-anesthetic dose) | Memantine |
| Psychotomimetic Effects (Hallucinations, Dissociation) | Not reported | Common | Rare, but can occur |
| Dizziness | Similar to placebo | Common | Common |
| Headache | Similar to placebo | Common | Common |
| Nausea/Vomiting | Similar to placebo | Common | Can occur |
| Increased Blood Pressure/Heart Rate | Not reported | Common | Less common |
| Cognitive Impairment | Not reported | Common, transient | Can cause confusion |
| Abuse Potential | Considered low | High | Low |
Table 4: Comparison of Common Side Effects in Clinical Settings.
Notably, in a Phase 1 study, 4-Cl-KYN administered for two weeks at doses up to 1440 mg/day had a side effect profile comparable to placebo, with no evidence of psychotomimetic effects.[5] A Phase 2 trial in treatment-resistant depression also found 4-Cl-KYN to be safe and well-tolerated, with minimal adverse events. However, this trial did not demonstrate a significant antidepressant effect at the doses studied.[5]
Experimental Protocols
Prepulse Inhibition (PPI) of Startle
Objective: To assess sensorimotor gating, a process that is disrupted in psychosis.
Methodology:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal (e.g., a rat or mouse).
-
Acclimation: Animals are placed in the startle chamber and allowed to acclimate for a brief period (e.g., 5 minutes) with background white noise.
-
Stimuli: The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 74-86 dB) is presented shortly before the startling pulse (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Drug Administration: Animals are administered 4-Cl-KYN, ketamine, or a vehicle control at a specified time before the test session.
-
Data Analysis: The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. A reduction in PPI indicates a deficit in sensorimotor gating.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a drug.
Methodology:
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber, connected by a central opening.
-
Pre-conditioning (Baseline): On the first day, animals are allowed to freely explore both chambers, and the time spent in each chamber is recorded to determine any initial preference.
-
Conditioning: Over several days, animals receive alternating injections of the test drug (e.g., 4-Cl-KYN or ketamine) and a vehicle (e.g., saline). Following the drug injection, the animal is confined to one of the chambers (the drug-paired chamber). Following the vehicle injection, the animal is confined to the opposite chamber. The assignment of the drug-paired chamber is counterbalanced across animals.
-
Post-conditioning (Test): On the test day, the animals are drug-free and allowed to freely explore both chambers again. The time spent in each chamber is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber from pre-conditioning to post-conditioning indicates that the drug has rewarding properties.
Conclusion
The available preclinical and early clinical data strongly suggest that this compound has a markedly safer side effect profile compared to traditional NMDA receptor channel blockers.[2][4][7] Its unique mechanism of action, targeting the glycine co-agonist site, allows for the modulation of NMDA receptor function in a manner that appears to avoid the psychotomimetic, rewarding, and motor-impairing effects that have plagued other compounds in this class. While further clinical investigation is needed to establish its therapeutic efficacy, the favorable safety profile of 4-Cl-KYN makes it a promising candidate for the development of novel treatments for a range of neuropsychiatric and neurological disorders. The continued exploration of glycine site modulators represents a significant step forward in the quest for safer and more effective NMDA receptor-targeted therapies.
References
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of 4-Chlorokynurenine's Therapeutic Potential in Neurological Disease Models
A Comparative Guide for Researchers and Drug Development Professionals
4-Chlorokynurenine (4-Cl-KYN), also known as AV-101, is an orally active prodrug of 7-chlorokynurenic acid (7-Cl-KYNA). Its mechanism of action centers on the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component in glutamatergic neurotransmission. Dysregulation of the kynurenine (B1673888) pathway and associated NMDA receptor overactivity are implicated in the pathophysiology of numerous neurological and psychiatric disorders. This guide provides a cross-validated comparison of the preclinical efficacy of 4-Cl-KYN across various neurological disease models, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the NMDA Receptor Glycine (B1666218) Site
4-Cl-KYN is designed to overcome the poor blood-brain barrier permeability of its active metabolite, 7-Cl-KYNA. Once administered, 4-Cl-KYN is transported into the central nervous system (CNS) via the large neutral amino acid transporter (LAT1). Within the brain, astrocytes enzymatically convert 4-Cl-KYN into 7-Cl-KYNA. 7-Cl-KYNA is a potent and selective antagonist of the glycine co-agonist site on the NMDA receptor. By binding to this site, it prevents the receptor channel from opening, thereby reducing excessive glutamatergic signaling without causing the severe side effects associated with direct channel blockers like ketamine.
Comparative Efficacy Data
The therapeutic effects of 4-Cl-KYN have been evaluated in several key models of neurological disorders. The following tables summarize the quantitative outcomes from these preclinical studies.
Table 1: Depression Models
| Animal Model | Behavioral Test | Treatment and Dose (i.p.) | Key Finding | Reference |
| Mouse (CD-1) | Forced Swim Test (FST) | 4-Cl-KYN (25 & 125 mg/kg) | Significantly decreased immobility time 24 hours post-injection. | |
| Mouse (CD-1) | Learned Helplessness (LH) | 4-Cl-KYN (25 & 125 mg/kg) | Significantly decreased the number of escape failures at 24 hours and 7 days. | |
| Mouse (CD-1) | Novelty-Suppressed Feeding | 4-Cl-KYN (125 mg/kg) | Significantly reduced latency to feed without affecting home-cage food consumption. |
Table 2: Parkinson's Disease (Levodopa-Induced Dyskinesia)
| Animal Model | Behavioral Assessment | Treatment and Dose | Key Finding | Reference |
| MPTP-lesioned Monkey | Dyskinesia Scale | AV-101 (250 mg/kg, p.o., b.i.d) + L-Dopa | ~25% reduction in L-Dopa-induced dyskinesias (LID) (p=0.01). | |
| MPTP-lesioned Monkey | Parkinsonian Disability Scale | AV-101 (250 mg/kg, p.o., b.i.d) + L-Dopa | Maintained the antiparkinsonian activity of L-Dopa. |
Table 3: Neuropathic Pain and Seizure Models
| Disease Model | Animal Model | Treatment and Dose (i.p.) | Key Finding | Reference |
| Neuropathic Pain (Sciatic Nerve Ligation) | Rat (Sprague-Dawley) | 4-Cl-KYN (167 & 500 mg/kg) | Dose-dependent antihyperalgesia and reversal of allodynia. | |
| Seizures (Kainate-induced) | Rat | 4-Cl-KYN (50 mg/kg) | Significantly delayed seizure onset and reduced total time in seizures. |
Table 4: Huntington's Disease Model
| Animal Model | Assessment | Treatment and Dose | Key Finding | Reference |
| Rodent Models | Behavioral Models | Not specified | Showed efficacy in an animal model of Huntington's disease. | |
| Note: Detailed quantitative data from primary preclinical studies in Huntington's disease models are not as extensively published as for other indications. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the evaluation of 4-Cl-KYN.
Depression Models: Forced Swim Test (FST)
-
Objective: To assess antidepressant-like activity by measuring the immobility time of mice in an inescapable water tank.
-
Animals: Male CD-1 mice.
-
Apparatus: A transparent Plexiglas cylinder (30 cm height x 20 cm diameter) filled with water (24-30°C) to a depth of 15 cm, preventing the mouse from touching the bottom.
-
Procedure:
-
Administer 4-Cl-KYN (25 or 125 mg/kg), ketamine (10 mg/kg), or saline via intraperitoneal (i.p.) injection.
-
After a specified time (e.g., 1 or 24 hours), place the mouse into the water-filled cylinder for a 6-minute session.
-
Record the session. The last 4 minutes are typically scored for mobility (swimming, climbing) and immobility (floating with minimal movements to keep the head above water).
-
A reduction in immobility time is indicative of an antidepressant-like effect.
-
-
Data Analysis: One-way ANOVA followed by Bonferroni's multiple comparison test.
Parkinson's Disease: Levodopa-Induced Dyskinesia (LID) in MPTP Monkeys
-
Objective: To evaluate the efficacy of AV-101 in reducing dyskinesia while preserving the therapeutic effects of levodopa (B1675098) (L-Dopa).
-
Animals: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned monkeys, a "gold standard" model for Parkinson's disease.
-
Procedure:
-
A pilot study established effective doses (250 and 450 mg/kg).
-
In the main study, monkeys received AV-101 (250 mg/kg) orally (p.o.) twice daily (b.i.d.) for four consecutive days.
-
On treatment days, L-Dopa was administered subcutaneously 1.5 hours after the first AV-101 dose.
-
Behavioral assessments were conducted using a validated dyskinesia rating scale and a Parkinsonian disability scale.
-
-
Data Analysis: Statistical analysis to compare dyskinesia and parkinsonian scores between L-Dopa alone and L-Dopa with AV-101 treatment.
The Kynurenine Pathway in Neurodegeneration
The therapeutic rationale for 4-Cl-KYN is rooted in the broader understanding of the kynurenine pathway's role in neurological health and disease. Tryptophan metabolism primarily proceeds down this pathway, which has a critical branch point at L-kynurenine. One branch, mediated by the enzyme kynurenine-3-monooxygenase (KMO), leads to the production of the neurotoxic NMDA receptor agonist, quinolinic acid (QUIN). The alternative branch, mediated by kynurenine aminotransferase (KAT), produces the neuroprotective NMDA receptor antagonist, kynurenic acid (KYNA). An imbalance favoring the neurotoxic branch is associated with several neurodegenerative diseases.
Conclusion
Preclinical data strongly support the therapeutic potential of this compound (AV-101) across a range of neurological disease models, including depression, levodopa-induced dyskinesia in Parkinson's disease, neuropathic pain, and seizures. Its unique mechanism as a prodrug that targets the NMDA receptor glycine site offers a promising safety profile, notably avoiding the psychotomimetic effects of other NMDA receptor antagonists. While clinical trials in treatment-resistant depression have not yet demonstrated efficacy, the robust and consistent positive outcomes in animal models warrant further investigation and cross-validation, particularly in indications such as Parkinson's disease and neuropathic pain where the preclinical evidence is compelling. Further research is needed to elucidate its full potential in other neurodegenerative conditions like Huntington's disease.
Safety Operating Guide
Navigating the Safe Disposal of 4-Chlorokynurenine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Chlorokynurenine, ensuring compliance with general laboratory safety standards.
Key Safety and Disposal Information
The following table summarizes crucial data for the safe handling and disposal of this compound. This information is compiled from safety data sheets and general laboratory chemical waste guidelines.
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [1] |
| Molecular Weight | 242.66 g/mol | [1] |
| Primary Hazard | Harmful if swallowed (Acute toxicity, Oral: Category 4) | |
| Personal Protective Equipment (PPE) | Lab coat, nitrile gloves, and protective eyewear | [2][3][4] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant | |
| Spill Response | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [3] |
Procedural Guidance for Disposal
The disposal of this compound must be handled as hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount. The following steps provide a direct operational plan for its proper disposal.
Step 1: Waste Identification and Classification
Treat all this compound waste, including pure substance, contaminated materials (e.g., pipette tips, weighing boats), and solutions, as hazardous chemical waste.[5][6]
Step 2: Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[2][7]
-
Store this compound waste separately from incompatible materials.
-
Specifically, keep it away from strong acids and bases.[7]
Step 3: Containerization
Use appropriate and clearly labeled containers for waste accumulation.[2][8]
-
Select a container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
The container must have a secure, leak-proof screw cap.[7][8]
-
Ensure the container is in good condition, free from cracks or deterioration.[8]
Step 4: Labeling
Clearly label the waste container with the following information:[2][5][6]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard: "Harmful" or "Toxic"
-
The date when the first waste was added to the container.
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]
-
The SAA must be at or near the point of waste generation.[6][8]
-
Keep the waste container closed at all times, except when adding waste.[5][6]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[6]
Step 6: Arranging for Disposal
Once the container is full or has been in the SAA for a designated period (typically up to one year, but institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6] Never dispose of this compound down the drain or in the regular trash.[2][5][8]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. fishersci.com [fishersci.com]
- 4. nems.nih.gov [nems.nih.gov]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chlorokynurenine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Chlorokynurenine (4-Cl-KYN), a compound utilized in neurological research. The following procedural steps and disposal plans are designed to foster a secure and efficient research environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is recommended to prevent skin and respiratory exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields |
| Goggles | Chemical splash goggles for larger quantities or when splashing is possible | |
| Hand Protection | Disposable Gloves | Nitrile gloves are a suitable choice. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat |
| Respiratory Protection | Respirator | For handling powders outside of a ventilated enclosure, a NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of dust. |
Engineering Controls
To further minimize exposure, the use of engineering controls is essential.
| Control Type | Description |
| Ventilation | All weighing and handling of solid this compound should be conducted in a certified chemical fume hood or a powder containment hood. |
| Safety Equipment | An eyewash station and safety shower must be readily accessible in the laboratory. |
Operational Plan: From Receipt to Use
A systematic approach to the entire lifecycle of this compound in the laboratory ensures safety and maintains the integrity of the compound.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number (153152-32-0), and any hazard warnings.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
Step 2: Weighing and Solution Preparation
-
Work in a Hood: Perform all weighing and solution preparation inside a chemical fume hood to contain any airborne particles.
-
Use Appropriate Tools: Use clean, designated spatulas and weighing paper.
-
Controlled Dispensing: Dispense the powder carefully to avoid generating dust.
-
Solvent Addition: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
Step 3: Experimental Use
-
Clear Workspace: Maintain a clean and organized workspace.
-
Avoid Contamination: Use dedicated equipment to prevent cross-contamination.
-
Immediate Cleanup: Clean any spills immediately, following the appropriate spill response procedure.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated waste is critical to protect the environment and comply with regulations. As a halogenated organic compound, specific disposal protocols must be followed.
| Waste Type | Disposal Procedure |
| Unused/Expired Solid this compound | Collect in a clearly labeled, sealed, and compatible waste container designated for "Halogenated Organic Solids." |
| Contaminated Labware (e.g., weighing paper, pipette tips) | Collect in a designated, sealed waste bag or container labeled "Solid Waste with Halogenated Organic Contamination." |
| Solutions of this compound | Collect in a sealed, compatible waste container labeled "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams. |
| Empty Containers | Rinse the empty container three times with a suitable solvent. Collect the rinsate as "Halogenated Organic Liquid Waste." The triple-rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on the material. |
Important Note: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
